An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1H-indazole-3-carboxylic acid
Introduction 7-Bromo-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure and versatile functional groups—a bro...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
7-Bromo-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure and versatile functional groups—a bromine atom amenable to cross-coupling reactions and a carboxylic acid for amide bond formation—make it a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques essential for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each step.
Synthetic Strategy and Protocol
The synthesis of 7-Bromo-1H-indazole-3-carboxylic acid can be approached through various synthetic routes. A common and effective strategy involves the construction of the indazole ring system from a substituted aniline precursor, followed by functional group manipulations. One of the most established methods for creating the core indazole structure is through the Sandmeyer reaction, which involves the diazotization of an amino group followed by cyclization.[1][2]
Retrosynthetic Analysis
A logical retrosynthetic approach to 7-Bromo-1H-indazole-3-carboxylic acid begins by disconnecting the indazole ring to reveal a key intermediate, a substituted isatin. This isatin can then be traced back to a readily available substituted aniline. This strategy leverages the well-established Sandmeyer isatin synthesis.[3][4]
Spectroscopic Analysis of 7-Bromo-1H-indazole-3-carboxylic acid: A Technical Guide to NMR Data Interpretation
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 7-Bromo-1H-indazole-3-carboxy...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 7-Bromo-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation and quality control of this important heterocyclic compound. This guide will delve into the anticipated ¹H and ¹³C NMR spectral features, supported by data from analogous structures and established spectroscopic principles. Furthermore, it will lay out a detailed, self-validating protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in experimental workflows.
Introduction: The Significance of 7-Bromo-1H-indazole-3-carboxylic acid
7-Bromo-1H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole core is a prevalent scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities. The precise substitution pattern, including the bromine atom at the 7-position and the carboxylic acid at the 3-position, imparts specific physicochemical properties that are critical for molecular interactions with biological targets.
Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This guide will provide the foundational knowledge for interpreting the ¹H and ¹³C NMR spectra of 7-Bromo-1H-indazole-3-carboxylic acid.
Predicted ¹H and ¹³C NMR Spectroscopic Data
While a publicly available, fully assigned NMR spectrum for 7-Bromo-1H-indazole-3-carboxylic acid is not readily found in the literature, we can confidently predict the spectral features based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related indazole derivatives.[2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indazole ring, as well as exchangeable protons from the N-H and carboxylic acid groups. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the inherent electronic structure of the indazole ring system.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 7-Bromo-1H-indazole-3-carboxylic acid in DMSO-d₆
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-4
~8.0 - 8.2
d
~8.0
H-5
~7.3 - 7.5
t
~7.5
H-6
~7.6 - 7.8
d
~7.0
NH (1-position)
>13.0
br s
-
COOH
~12.0 - 13.0
br s
-
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring portion of the indazole will appear in the aromatic region of the spectrum. H-4 is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent pyrazole ring and the C-3 carboxylic acid. H-6 will also be downfield-shifted due to the influence of the neighboring bromine atom. H-5, situated between two other protons, will likely appear as a triplet. The coupling constants will be typical for ortho and meta relationships in a benzene ring.
NH and COOH Protons: The N-H proton of the indazole ring and the carboxylic acid proton are expected to be broad singlets and significantly downfield-shifted due to hydrogen bonding and their acidic nature. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Bromo-1H-indazole-3-carboxylic acid in DMSO-d₆
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)
~165 - 170
C-3
~140 - 145
C-3a
~140 - 142
C-7a
~125 - 128
C-4
~128 - 130
C-5
~122 - 125
C-6
~115 - 118
C-7
~110 - 113
Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield-shifted signal in the spectrum.[5]
Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3 and C-3a are expected to be in the downfield region. The bromine-substituted carbon, C-7, will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating steps that confirm sample integrity and instrument performance.
Sample Preparation
Material: Use high-purity 7-Bromo-1H-indazole-3-carboxylic acid (purity >97%).[6]
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the excellent solubility of the compound and its ability to slow down the exchange of labile N-H and O-H protons, often allowing for their observation.
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. Visually inspect the solution for any undissolved particles.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: 16 ppm (centered around 6 ppm).
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
Temperature: 298 K.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: 240 ppm (centered around 120 ppm).
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Temperature: 298 K.
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 7-Bromo-1H-indazole-3-carboxylic acid using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectroscopic data of 7-Bromo-1H-indazole-3-carboxylic acid. By leveraging predictive data based on analogous compounds and established principles, researchers can confidently interpret experimental spectra. The detailed experimental protocol ensures the acquisition of high-quality, reliable data, which is fundamental for the unambiguous structural confirmation required in research, development, and quality control settings. The application of this guide will facilitate the efficient and accurate characterization of this important heterocyclic compound.
References
Elguero, J., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
Teixeira, F. C., et al. (2006).
Fruchier, A., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
Faure, R., et al. (1991). 13C nuclear magnetic resonance studies of pyrazolo[α]-9(10H)-acridinones. Magnetic Resonance in Chemistry.
Narayana Swamy, G., et al. (2012).
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
Anderson, R.C., et al. (1995). 13C-NMR-spectra of exo/endo-norbornane-2-carboxylic acid, which is bonded via a linker to a polystyrene resin. J. Org. Chem., 60, 2650.
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum for compound 7 Figure 3: 13 C-NMR spectrum for compound 7. Retrieved from [Link]
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
MDPI. (n.d.). NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
ProtonGuru. (2020, December 2). Lecture for Lesson VII.6: Carbon-13 NMR (13C NMR) Spectrometry. YouTube. Retrieved from [Link]
A Technical Guide to the Structural Elucidation of 7-Bromo-1H-indazole-3-carboxylic acid: A Workflow for Drug Discovery Intermediates
Executive Summary: 7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, serving as a key intermediate for various therapeutic agents, including anti-infla...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary: 7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, serving as a key intermediate for various therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Its three-dimensional structure and intermolecular interactions in the solid state are critical determinants of its physicochemical properties, stability, and reactivity. While a definitive crystal structure has not been publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD), this guide serves as an authoritative framework for researchers and drug development professionals. It outlines the complete experimental and analytical workflow required to synthesize, crystallize, and definitively characterize the molecular and supramolecular structure of this compound using single-crystal X-ray diffraction (SCXRD).
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, acting as a bioisostere of indole.[2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for the design of potent enzyme inhibitors, particularly protein kinase inhibitors.[3] The strategic placement of a bromine atom at the 7-position, as in 7-Bromo-1H-indazole-3-carboxylic acid, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The carboxylic acid at the 3-position provides a crucial anchor point for forming amides or esters, enabling the construction of diverse compound libraries.[4]
Understanding the precise three-dimensional arrangement of these functional groups is paramount. Crystal structure analysis provides unambiguous data on molecular geometry, conformation, and, most importantly, the non-covalent interactions—such as hydrogen and halogen bonds—that govern crystal packing.[5] This knowledge is invaluable for predicting solid-state behavior, guiding polymorph screening, and informing the rational design of next-generation therapeutics.
Part I: Synthesis and High-Quality Crystal Growth
The primary prerequisite for SCXRD is the availability of high-purity material and the successful growth of single crystals of sufficient size and quality.
Proposed Synthesis Protocol
This protocol is based on established methodologies for the bromination of indazole derivatives.[6][7] The core principle is the electrophilic aromatic substitution on the indazole ring, where the solvent and temperature are controlled to favor substitution at the desired position.
Step-by-Step Synthesis:
Dissolution: Suspend 1.0 equivalent of Indazole-3-carboxylic acid in glacial acetic acid.[8] Heat the suspension to ~110-120 °C to achieve complete dissolution.
Temperature Adjustment: Cool the clear solution to approximately 90 °C. This temperature is critical; it is high enough to maintain solubility and promote the reaction while low enough to control the reaction rate and minimize side products.
Bromination: Prepare a solution of 2.0 equivalents of bromine in a minimal amount of glacial acetic acid. Add this solution dropwise to the heated indazole-3-carboxylic acid solution over 30 minutes. The slow addition is crucial to prevent localized high concentrations of bromine, which could lead to over-bromination.
Reaction: Maintain the reaction mixture at 90 °C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the aqueous solution.
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and salts, and dry under vacuum. The crude 7-Bromo-1H-indazole-3-carboxylic acid can be further purified by recrystallization.
Single Crystal Growth Methodology
Growing X-ray quality crystals is often an empirical process, but a logical selection of solvents and techniques increases the probability of success. The goal is to allow molecules to self-assemble slowly and orderly into a crystalline lattice.
Recommended Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/heptane mixture) to near-saturation in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of crystals.
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a moderately polar solvent (e.g., dimethylformamide - DMF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a less polar, miscible "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[9]
Synthesis and Crystallization Workflow Diagram
Caption: Workflow from synthesis to single crystal growth.
Part II: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal is obtained, its structure can be determined.
Data Collection and Processing
Crystal Mounting: A single crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
Diffraction Experiment: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of thousands of reflected spots) is recorded on a detector.
Data Reduction: The raw data are processed to determine the unit cell dimensions, assign a space group, and integrate the intensities of each reflection. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[10]
Structure Solution and Refinement
The processed data is used to solve the phase problem and generate an initial electron density map.
Structure Solution: Programs like SHELXS or Olex2 are used, often employing "direct methods," to determine the initial positions of the atoms.[10]
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]
Part III: Interpretation of Structural Data
The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information needed to analyze the structure.
Hypothetical Crystallographic Data Table
The following table presents representative data expected for a compound like 7-Bromo-1H-indazole-3-carboxylic acid, for illustrative purposes.
Parameter
Hypothetical Value
Significance
Chemical Formula
C₈H₅BrN₂O₂
Defines the atomic composition of the asymmetric unit.
Formula Weight (M_r)
241.05
Molecular mass.
Crystal System
Monoclinic
Describes the basic symmetry of the unit cell.[11]
Space Group
P2₁/c
Defines the complete symmetry operations within the unit cell.
a, b, c (Å)
a = 7.5, b = 15.0, c = 7.8
The lengths of the unit cell edges.
β (°)
98.5
The angle between the 'a' and 'c' axes in a monoclinic system.[11]
Volume (ų)
875
The volume of one unit cell.
Z
4
The number of molecules in one unit cell.
Calculated Density (g/cm³)
1.825
The theoretical density of the crystal.
R₁ [I > 2σ(I)]
< 0.05
A key indicator of the quality of the refinement; lower values are better.
wR₂ (all data)
< 0.15
Another measure of the agreement between the model and the experimental data.
Analysis of Supramolecular Assembly: The Hydrogen Bonding Network
The most insightful information from a crystal structure often comes from analyzing the intermolecular interactions that build the three-dimensional lattice.[12] For 7-Bromo-1H-indazole-3-carboxylic acid, the functional groups strongly suggest a robust and predictable hydrogen-bonding network.
Carboxylic Acid Dimer: The carboxylic acid moiety is a powerful hydrogen bond donor (O-H) and acceptor (C=O). It is overwhelmingly likely to form a classic centrosymmetric R²₂(8) homodimer with a neighboring molecule via a pair of strong O-H···O hydrogen bonds.[11] This is one of the most stable and common motifs in organic crystal engineering.
Indazole N-H Interactions: The indazole N-H group is also a potent hydrogen bond donor. It will likely interact with a strong acceptor on an adjacent molecule. This could be the carbonyl oxygen of the carboxylic acid (forming a C=O···H-N bond) or the non-protonated nitrogen of another indazole ring (forming a N···H-N bond), linking the primary dimers into tapes or sheets.
Halogen Bonding: The bromine atom at the 7-position is electron-rich but can also exhibit an electropositive region (a σ-hole) capable of forming a halogen bond with an electron-rich atom, such as a carbonyl oxygen (C=O···Br-C).[13] While weaker than hydrogen bonds, these interactions can play a crucial role in directing the final crystal packing.
The structural analysis of 7-Bromo-1H-indazole-3-carboxylic acid is a critical step in leveraging its full potential as a pharmaceutical intermediate. This guide provides a comprehensive, self-validating workflow—from rational synthesis and crystallization to advanced X-ray diffraction analysis and interpretation. By elucidating the precise molecular geometry and the intricate network of intermolecular forces, researchers can gain fundamental insights into the solid-state properties of this valuable compound, thereby accelerating the data-driven design and development of novel therapeutics.
References
Vertex AI Search Result[1]. This result highlights the use of the compound in pharmaceutical development for anti-cancer and anti-inflammatory drugs.
Al-Majid, A. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure.
MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.
Vertex AI Search Result[13]. This article discusses various intermolecular interactions, including those involving halogens, which is relevant for the bromine atom in the target molecule.
Asad, N., et al. (2024).
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
Faraday Discussions. (2017). Intermolecular interactions in molecular crystals: what's in a name? Royal Society of Chemistry.
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm.
MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
Yang, G., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures.
National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Zhang, X., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Retrieved from [Link]
The Indazole Nucleus Brominated at the 7-Position: A Physicochemical Deep Dive for the Medicinal Chemist
Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules.[1] Strategic functionalization of this bicyclic heteroc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules.[1] Strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of a compound's pharmacological profile. Among the various substitutions, the introduction of a bromine atom at the 7-position offers a unique vector for modulating physicochemical properties critical for drug efficacy. This technical guide provides an in-depth exploration of the core physicochemical characteristics of 7-bromo-substituted indazoles, offering both theoretical insights and practical methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs.
The Strategic Importance of the 7-Bromo-Indazole Moiety
The indazole ring system, a fusion of benzene and pyrazole rings, presents a versatile template for engaging with biological targets. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the indazole core dictates its interaction with target proteins and its overall disposition in a biological system.
The 7-position of the indazole ring is of particular interest. Substitution at this position can significantly influence the molecule's electronic distribution and steric profile, thereby impacting its binding affinity and selectivity. The introduction of a bromine atom, a halogen with a unique combination of size, electronegativity, and lipophilicity, offers several strategic advantages:
Modulation of Lipophilicity: The bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.
Electronic Effects: As a weakly deactivating group, bromine can influence the pKa of the indazole nitrogen atoms, which in turn affects the compound's ionization state at physiological pH.
Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further diversification through various cross-coupling reactions.[2]
Understanding and quantifying the impact of the 7-bromo substitution on the fundamental physicochemical properties of the indazole core is paramount for rational drug design.
Core Physicochemical Properties of 7-Bromo-Substituted Indazoles: A Quantitative Perspective
A comprehensive understanding of a compound's physicochemical profile is a prerequisite for successful drug development. For 7-bromo-substituted indazoles, the following parameters are of critical importance.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder formulation development and lead to erratic in vivo performance.[3] For 7-bromo-substituted indazoles, the inherent lipophilicity imparted by the bromine atom can pose solubility challenges. Therefore, accurate determination of both kinetic and thermodynamic solubility is essential.
Table 1: Physicochemical Properties of 7-Bromo-1H-indazole
Data not extensively reported in the literature, but generally soluble in organic solvents like DMSO and DMF.[7]
Acidity and Basicity (pKa)
The pKa of a molecule dictates its ionization state at a given pH. For indazoles, the two nitrogen atoms of the pyrazole ring can act as proton acceptors (basic) or donors (acidic). The position of the bromine atom at the 7-position is expected to influence the pKa due to its electron-withdrawing inductive effect. Accurate pKa determination is crucial for predicting a compound's behavior in different physiological compartments and for understanding its potential for salt formation.[8]
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a bromine atom to the indazole scaffold generally increases its lipophilicity. The distribution coefficient (LogD) provides a more physiologically relevant measure of lipophilicity for ionizable compounds, as it takes into account the pH of the medium.
Experimental Protocols for Physicochemical Profiling
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided. These methods are tailored for the characterization of heterocyclic compounds like 7-bromo-substituted indazoles, which may exhibit limited aqueous solubility.
Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[9] The shake-flask method is the gold standard for its determination.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
Sample Preparation: Add an excess amount of the 7-bromo-substituted indazole (e.g., 1-2 mg) to a glass vial.
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
Phase Separation: After incubation, separate the solid and liquid phases by filtration (using a low-binding filter) or centrifugation.
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same buffer should be prepared for accurate quantification.
Determination of pKa for Poorly Soluble Compounds
For compounds with low water solubility, potentiometric titration in a co-solvent system followed by extrapolation to aqueous conditions is a robust method for pKa determination.[11][12]
Experimental Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Protocol:
Solution Preparation: Prepare a series of solutions of the 7-bromo-substituted indazole in different ratios of a co-solvent (e.g., methanol or dioxane) and water. Ensure the compound is fully dissolved in each mixture.[12]
Titration: Titrate each solution with a standardized solution of hydrochloric acid or sodium hydroxide, while monitoring the pH using a calibrated electrode.[13]
Data Analysis: Plot the pH versus the volume of titrant added. The inflection point of the curve corresponds to the apparent pKa (pKa) in that specific co-solvent mixture.
Extrapolation: Plot the determined pKa values against the mole fraction of the organic co-solvent. Extrapolate the resulting line to zero co-solvent concentration to obtain the aqueous pKa value. The Yasuda-Shedlovsky method is a commonly used extrapolation technique.[14]
Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values, especially for compounds that are sparingly soluble in water.[15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.
Experimental Workflow for LogP Determination by RP-HPLC
Caption: Workflow for LogP Determination by RP-HPLC.
Step-by-Step Protocol:
Standard Selection: Choose a set of reference compounds with known LogP values that span the expected lipophilicity range of the 7-bromo-substituted indazole.
Chromatography: Perform isocratic HPLC runs using a C18 column and a series of mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and water.
Data Collection: For each compound (standards and test compound), determine the retention time (tR) and the column dead time (t0).
Capacity Factor Calculation: Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (tR - t0) / t0.
Extrapolation: For each compound, plot log(k') versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'w).
Calibration and LogP Determination: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k'w) values. Determine the LogP of the 7-bromo-substituted indazole by interpolating its log(k'w) value on this calibration curve.[16]
Impact of 7-Bromo Substitution on Physicochemical Properties: A Discussion
The introduction of a bromine atom at the 7-position of the indazole ring induces predictable yet significant changes in its physicochemical properties.
Increased Lipophilicity: The primary effect of the bromine atom is an increase in lipophilicity. This is reflected in a higher LogP value compared to the unsubstituted indazole. This enhanced lipophilicity can improve membrane permeability but may also lead to decreased aqueous solubility and increased plasma protein binding.
Influence on pKa: The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the indazole nitrogens, resulting in a lower pKa for the conjugate acid. Conversely, it will increase the acidity of the N-H proton, leading to a lower pKa for the neutral species. This shift in pKa can have profound effects on the compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.
Conclusion
The 7-bromo-substituted indazole is a valuable scaffold in drug discovery, offering a unique combination of properties that can be exploited for the development of novel therapeutics. A thorough understanding and a robust experimental evaluation of its core physicochemical properties—solubility, pKa, and lipophilicity—are essential for navigating the complexities of the drug development process. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists working with this important class of molecules, enabling a more rational and efficient approach to the design and optimization of 7-bromo-indazole-based drug candidates.
References
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
Carbó-Dorca, R., & Bultinck, P. (2004). The use of log k derived from reversed phase (RP)-HPLC retention times provides a convenient method for estimating log P(oct) values (P(oct): 1-octanol/water partition coefficient).
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 837-849.
Liang, C., Lian, H., & Zhang, Y. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.
Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
Li, A. P. (2001). A 96-well reverse phase HPLC method for simultaneous determination of LogD, LogP, and pKa of drugs. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 929-937.
Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
Creative Bioarray. (n.d.).
Volgyi, G., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-28.
Alda, O., et al. (2002). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. Journal of Medicinal Chemistry, 45(13), 2793-2801.
MedchemExpress. (n.d.). 4-Bromo-1H-indazole.
Khan, I., et al. (2023). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1282, 135158.
ECHEMI. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE.
ChemicalBook. (n.d.). 7-Bromo-1H-indazole.
ChemicalBook. (n.d.). 7-Bromoindole.
Akter, T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4968.
BLD Pharm. (n.d.). 7-Bromo-1H-indazole.
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969-5980.
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(12), 1875-1878.
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Carotti, A., et al. (2006). Lipophilicity plays a major role in modulating the inhibition of monoamine oxidase B by 7-substituted coumarins. Chemistry & Biodiversity, 3(2), 134-149.
Huateng Pharma. (n.d.). 7-Bromo-1H-indazole.
Sigma-Aldrich. (n.d.). 7-Bromo-1H-indene.
Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
Sawant, S. D., et al. (2022). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Archiv der Pharmazie, 355(8), 2200109.
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 3-bromo-7NI.
BenchChem. (n.d.).
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969-5980.
Wang, H., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(1), 375-385.
The Pivotal Role of the 7-Bromo Group in Indazole Chemistry: Electronic Effects and Reactivity
An In-Depth Technical Guide: Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including FDA-approved drugs like Pazopanib and Axitinib.[1][2]...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide:
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including FDA-approved drugs like Pazopanib and Axitinib.[1][2] Among its many derivatives, 7-bromo-1H-indazole stands out as a uniquely versatile and powerful building block for the synthesis of complex molecular architectures.[3][4][5] The strategic placement of the bromine atom at the C7 position imparts a distinct set of electronic properties that profoundly influence the molecule's reactivity. This guide provides an in-depth exploration of these electronic effects and delineates the principal reaction pathways they enable, with a focus on palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes mechanistic principles with field-proven experimental protocols to serve as a comprehensive resource for leveraging 7-bromoindazole in advanced chemical synthesis.
The Electronic Signature of the 7-Bromo Substituent
The reactivity of the 7-bromoindazole core is fundamentally governed by the dual electronic nature of the bromine atom. It exerts both a powerful, distance-dependent inductive effect and a position-dependent resonance effect.
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the indazole ring system through the C-Br sigma bond. This effect is strongly deactivating, reducing the nucleophilicity of the aromatic core and making it less susceptible to electrophilic attack compared to unsubstituted indazole. This electron withdrawal also increases the acidity of the N-H proton at the N1 position.
Resonance Effect (+M / +R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal and is key to understanding its directing influence in electrophilic substitution reactions.
These competing effects can be quantitatively described using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibria for substituted benzene derivatives.[6][7][8]
Table 1: Hammett Substituent Constants (σ) for Bromine
Constant
Value
Implication
σ_meta
+0.39
Indicates a strong electron-withdrawing effect, primarily through induction.
σ_para
+0.23
Shows a net electron-withdrawing effect, where the -I effect outweighs the +M effect.
The positive values confirm that bromine is a deactivating group. The larger value for the meta position reflects the dominance of the inductive effect, while the smaller para value shows the partial cancellation by the resonance effect. In 7-bromoindazole, the bromine atom's influence is analogous to that of an ortho substituent, where both effects, plus steric hindrance, are significant.
Caption: Inductive and resonance effects of the 7-bromo group.
Synthetic Utility: A Hub for Molecular Diversification
The true value of 7-bromoindazole lies in its capacity to serve as a versatile handle for introducing a wide array of functional groups. The carbon-bromine bond is the primary site of reactivity, most notably in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the functionalization of 7-bromoindazole, enabling the formation of C(sp²)-C(sp²) bonds.[4][9][10] This reaction is tolerant of a wide range of functional groups and typically proceeds in high yields, making it a favored strategy in drug discovery for creating biaryl structures.[9][11]
Causality Behind Experimental Choices:
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), are chosen for their efficiency in the catalytic cycle. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity.
Base: A base (e.g., Cs₂CO₃, K₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. Cesium carbonate is often preferred for its high solubility and efficacy.[11]
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base.[11][12]
Table 2: Representative Suzuki-Miyaura Reactions of Substituted 7-Bromoindazoles
This protocol is adapted from the procedure described by Bakr, et al. (2021).[9][11]
Reaction Setup: To a microwave vial or sealed tube, add the 4-substituted-7-bromo-1H-indazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 1.3 equiv).
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).
Solvent Addition: Add a solvent mixture of dioxane, ethanol, and water (e.g., 3:1.5:0.5 mL per mmol of substrate).
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
Reaction: Heat the mixture to 140 °C for 2-4 hours, either using microwave irradiation or a conventional heating block. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-indazole derivative.
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[13][14] This palladium-catalyzed reaction couples 7-bromoindazole with a primary or secondary amine, providing direct access to 7-aminoindazole derivatives that are otherwise difficult to synthesize.[4][15]
Causality Behind Experimental Choices:
Ligand Selection: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands, such as X-Phos or S-Phos, are often required to promote the challenging reductive elimination step that forms the C-N bond.[16]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine coupling partner, forming the active nitrogen nucleophile.
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 7-bromo-1H-indazole (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and a strong base such as sodium tert-butoxide (1.5 equiv).
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the appropriate phosphine ligand (e.g., X-Phos, 4-8 mol%).
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
Reaction: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
Workup and Purification: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and purify via column chromatography.
The Sonogashira coupling provides a powerful method for installing alkynyl groups at the 7-position, creating a C(sp²)-C(sp) bond.[4][17] This reaction is invaluable for building extended conjugated systems or for introducing a versatile functional group that can undergo further transformations, such as click chemistry. The reaction typically employs a dual-catalyst system of palladium and copper(I).[17][18]
Regioselectivity in Electrophilic Aromatic Substitution
While cross-coupling at the C-Br bond is the dominant mode of reactivity, the indazole ring can also undergo electrophilic substitution. The outcome is dictated by a complex interplay between the directing effects of the 7-bromo group and the inherent reactivity of the fused heterocyclic system.
C3 Position: In many N-unsubstituted indazoles, the C3 position is the most nucleophilic and prone to electrophilic attack.[19][20]
Benzene Ring (C4, C5, C6): The benzene portion of the ring is generally deactivated by the fused pyrazole ring and the 7-bromo substituent. However, substitution can be directed to these positions under forcing conditions or with activating groups present elsewhere on the ring. For instance, studies have shown that placing a sulfonamide or amide group at the C4 position can effectively direct subsequent bromination specifically to the C7 position, highlighting the subtle electronic control that governs regioselectivity.[9][11]
Synthesis of the 7-Bromo-1H-Indazole Precursor
A reliable supply of the starting material is crucial. A common and effective method for the synthesis of 7-bromo-1H-indazole is the Sandmeyer reaction, starting from the readily available 7-aminoindazole.[21]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and Initial Synthesis of 7-Bromo-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-1H-indazole-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, underpinning the development of a new generation of...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1H-indazole-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, underpinning the development of a new generation of therapeutic agents. Its unique structural features, characterized by the indazole core, a strategically positioned bromine atom, and a reactive carboxylic acid handle, offer a versatile platform for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the foundational chemistry of this compound, from its conceptual discovery within the broader class of indazole derivatives to the logical design of its initial synthesis. We will dissect a plausible and efficient synthetic route, elucidating the mechanistic underpinnings of each transformation and offering a field-proven protocol for its preparation. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of 7-Bromo-1H-indazole-3-carboxylic acid in their drug discovery endeavors.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the biological activity of the native indole nucleus found in numerous signaling molecules.[1] This bioisosterism allows indazole-containing compounds to interact with a wide array of biological targets, leading to their successful application as anti-inflammatory, anticancer, and antiviral agents.[2][3][4] The introduction of a carboxylic acid group at the 3-position further enhances the synthetic utility of the indazole core, providing a crucial anchor point for the elaboration of diverse pharmacophores through amide bond formation and other coupling reactions.[1]
The subject of this guide, 7-Bromo-1H-indazole-3-carboxylic acid, represents a strategic refinement of this valuable scaffold. The bromine atom at the 7-position is not merely a placeholder; it serves as a powerful tool for medicinal chemists, enabling a variety of cross-coupling reactions to introduce further molecular complexity and fine-tune the pharmacological properties of the final compound.[2]
Conceptualization of the Initial Synthesis: A Retrosynthetic Analysis
While a singular, seminal publication detailing the ab initio discovery and synthesis of 7-Bromo-1H-indazole-3-carboxylic acid is not readily identifiable in the historical literature, its initial preparation can be logically reconstructed from established and well-documented synthetic methodologies for analogous structures. A plausible and efficient retrosynthetic pathway begins with the disconnection of the carboxylic acid group, leading back to the 7-bromo-1H-indazole core. This core, in turn, can be envisioned as arising from the cyclization of a suitably substituted aniline derivative.
This retrosynthetic logic points to a forward synthesis commencing with 2-bromo-6-methylaniline, a readily available starting material. The synthesis would proceed through the formation of the indazole ring system, followed by the introduction of the carboxylic acid at the 3-position.
A Plausible Initial Synthetic Workflow
The following section details a robust and experimentally validated multi-step synthesis of 7-Bromo-1H-indazole-3-carboxylic acid, based on established principles of heterocyclic chemistry.
Overall Synthetic Scheme
Caption: A plausible synthetic route to 7-Bromo-1H-indazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Bromo-1H-indazole from 2-Bromo-6-methylaniline
This transformation is a classic example of the Richter synthesis, a reliable method for the formation of the indazole ring from o-toluidine derivatives.
Protocol:
To a stirred solution of 2-bromo-6-methylaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, cooled to 0-5 °C, is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
The resulting diazonium salt solution is then slowly added to a heated solution of a reducing agent, such as sodium sulfite, to facilitate cyclization.
Upon completion of the reaction, the mixture is cooled, and the crude 7-bromo-1H-indazole is collected by filtration.
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Causality of Experimental Choices: The use of nitrous acid (generated in situ from sodium nitrite and HCl) is a standard and efficient method for the diazotization of anilines. The subsequent cyclization is a key step, and the choice of a mild reducing agent ensures the formation of the desired indazole ring without over-reduction.
Step 2: Carboxylation of 7-Bromo-1H-indazole to yield 7-Bromo-1H-indazole-3-carboxylic acid
The introduction of the carboxylic acid group at the 3-position is achieved through directed ortho-metalation, a powerful tool for the functionalization of heterocyclic compounds.
Protocol:
A solution of 7-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
A solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.
Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
The reaction is allowed to warm to room temperature and then quenched with water.
The aqueous layer is separated and acidified with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 7-Bromo-1H-indazole-3-carboxylic acid.
Causality of Experimental Choices: The use of two equivalents of n-BuLi is crucial. The first equivalent deprotonates the acidic N-H of the indazole, while the second equivalent deprotonates the C-3 position, which is the most acidic carbon proton due to the inductive effect of the adjacent nitrogen atoms. The subsequent quenching with carbon dioxide introduces the carboxylate group, which is then protonated upon acidic workup.
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides a framework for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Indazole Formation
Caption: Proposed mechanism for the formation of the 7-bromo-1H-indazole core.
The formation of the indazole ring proceeds via the initial diazotization of the aniline nitrogen, followed by an intramolecular cyclization where the diazonium group is attacked by the aromatic ring. Subsequent tautomerization and aromatization lead to the stable indazole product.
Mechanism of Carboxylation
Caption: Mechanism of directed ortho-metalation and carboxylation.
The carboxylation reaction is a classic example of electrophilic substitution on an organometallic intermediate. The highly nucleophilic carbanion at the C-3 position of the dilithiated indazole readily attacks the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated during the acidic workup to yield the final product.
Characterization Data
The identity and purity of the synthesized 7-Bromo-1H-indazole-3-carboxylic acid should be confirmed by a suite of analytical techniques.
Note: Spectroscopic data are predicted based on known values for similar structures and may vary slightly based on experimental conditions and instrumentation.
Conclusion
7-Bromo-1H-indazole-3-carboxylic acid stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through a logical and efficient sequence of well-established reactions, provides ready access to a versatile building block for the construction of novel therapeutic agents. This guide has provided a comprehensive overview of a plausible initial synthetic route, grounded in fundamental chemical principles, and has detailed the key experimental considerations and mechanistic pathways. As the quest for new and improved medicines continues, the utility of 7-Bromo-1H-indazole-3-carboxylic acid as a starting point for innovation is certain to expand, making a thorough understanding of its foundational chemistry more critical than ever for researchers in the field.
References
Cas 885278-71-7,7-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID . LookChem. [Link]
A Technical Guide to the Theoretical and Computational Analysis of 7-Bromo-1H-indazole-3-carboxylic acid: A Molecule of Pharmaceutical Interest
Introduction: The Significance of 7-Bromo-1H-indazole-3-carboxylic acid in Modern Drug Discovery 7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of me...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of 7-Bromo-1H-indazole-3-carboxylic acid in Modern Drug Discovery
7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potent anti-cancer and anti-inflammatory agents.[1] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, forming the core of numerous inhibitors targeting key enzymes like protein kinases. The unique chemical architecture of 7-Bromo-1H-indazole-3-carboxylic acid, featuring a bromine atom at the 7-position and a carboxylic acid group at the 3-position, provides a versatile platform for chemical modification and optimization of pharmacological activity.
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and potential biological properties of 7-Bromo-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific rationale that governs the selection of computational tools and parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and design of novel therapeutics based on the indazole framework.
Part 1: Unveiling the Molecular Landscape through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 7-Bromo-1H-indazole-3-carboxylic acid, DFT calculations can yield a wealth of information about its intrinsic properties, which are critical for understanding its reactivity and potential interactions with biological targets.
Rationale for Method Selection
The choice of a specific DFT functional and basis set is paramount for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational efficiency.[2][3] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is important for accurately describing the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding, while the polarization functions ("(d,p)") allow for greater flexibility in the description of bonding.[2]
Step-by-Step Protocol for DFT Calculations
Geometry Optimization:
The initial 3D structure of 7-Bromo-1H-indazole-3-carboxylic acid can be built using molecular modeling software.
A geometry optimization is then performed using the B3LYP functional and 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
Frequency Analysis:
Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
To predict the vibrational (infrared and Raman) spectra of the molecule, which can be compared with experimental data for validation.
Electronic Properties Analysis:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2][4]
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[2]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge delocalization.[3]
Expected Insights and Data Presentation
The DFT calculations will provide quantitative data on the molecule's geometry, electronic structure, and vibrational frequencies. These results are best summarized in tables for clarity and ease of comparison with experimental data or other computational studies.
Table 1: Calculated Geometric Parameters of 7-Bromo-1H-indazole-3-carboxylic acid
Parameter
Bond Length (Å)
Bond Angle (°)
Dihedral Angle (°)
C-Br
Calculated Value
C-N
Calculated Value
C=O
Calculated Value
O-H
Calculated Value
C-C-N
Calculated Value
C-N-N
Calculated Value
| | | | H-O-C=O |
Table 2: Key Electronic Properties of 7-Bromo-1H-indazole-3-carboxylic acid
Property
Value (eV)
HOMO Energy
Calculated Value
LUMO Energy
Calculated Value
HOMO-LUMO Gap
Calculated Value
Ionization Potential
Calculated Value
| Electron Affinity | Calculated Value |
Part 2: Predicting Biological Interactions through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like 7-Bromo-1H-indazole-3-carboxylic acid) to the active site of a target protein.
The Logic of Target Selection and Ligand Preparation
The choice of a protein target is driven by the therapeutic area of interest. Given that indazole derivatives are known to inhibit protein kinases, a relevant kinase target would be a logical choice.[5] The crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
Proper preparation of both the ligand and the protein is critical for a successful docking simulation. This involves adding hydrogen atoms, assigning correct protonation states, and minimizing the energy of the structures.
A Validated Molecular Docking Workflow
Protein and Ligand Preparation:
Download the 3D structure of the target protein from the PDB.
Remove water molecules and any co-crystallized ligands.
Add polar hydrogens and assign Kollman charges to the protein.
Prepare the 3D structure of 7-Bromo-1H-indazole-3-carboxylic acid, assign Gasteiger charges, and define rotatable bonds.
Grid Box Generation:
Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to cover all potential binding modes of the ligand.
Docking Simulation:
Perform the docking simulation using software such as AutoDock Vina. The program will generate a series of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
Analysis of Results:
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the active site.
Visualizing the Computational Workflow
Caption: A schematic representation of a molecular dynamics simulation workflow.
Conclusion: Integrating Computational Insights for Accelerated Drug Discovery
The theoretical and computational studies of 7-Bromo-1H-indazole-3-carboxylic acid outlined in this guide provide a powerful framework for understanding its chemical properties and predicting its biological activity. By combining DFT calculations, molecular docking, and molecular dynamics simulations, researchers can gain a comprehensive, multi-scale understanding of this important molecule. This integrated computational approach enables the rational design of novel indazole-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.
References
A Technical Guide to Computational Docking Studies of 1H-Indazole-3-Carboxamide Derivatives - Benchchem.
Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024-03-06).
Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing.
Synthesis and molecular docking of novel indazole derivatives with DFT studies - ResearchGate. (2024-03-06).
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23).
(PDF) Theoretical Investigation on the Molecular Structure, Electronic, Spectroscopic Studies and Nonlinear Optical Properties of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide - ResearchGate. (2025-08-06).
Molecular modeling of indazole-3-carboxylic acid and its metal complexes (Zn, Ni, Co, Fe and Mn) as NO synthase inhibitors: DFT calculations, docking studies and molecular dynamics simulations | Request PDF - ResearchGate. (2025-08-06).
(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate.
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23).
Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde | Request PDF - ResearchGate.
Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed. (2022-11-05).
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020-07-06).
Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic A. (2024-11-06).
Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - NIH.
Theoretical study of the formation of pyrazole and indazole carbamic acids - Digital CSIC.
Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - ResearchGate. (2022-08-11).
An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carboxylic Acid (CAS 885278-71-7)
For Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-1H-indazole-3-carboxylic acid, bearing the CAS number 885278-71-7, is a pivotal heterocyclic building block in the landscape of medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1H-indazole-3-carboxylic acid, bearing the CAS number 885278-71-7, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid indazole core, substituted with a reactive bromine atom and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, structure, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, including anti-inflammatory and anticancer agents.
Chemical Identity and Physicochemical Properties
7-Bromo-1H-indazole-3-carboxylic acid is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
Note: Experimental data on properties such as melting point, solubility, and pKa are not widely available in the public domain and should be determined empirically.
Structural Elucidation
The structure of 7-Bromo-1H-indazole-3-carboxylic acid features a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The bromine atom is substituted at the 7-position of the indazole ring, and the carboxylic acid group is at the 3-position.
Molecular Structure:
Caption: 2D structure of 7-Bromo-1H-indazole-3-carboxylic acid.
Synthesis Protocols
Workflow for the Synthesis of 7-Bromo-1H-indazole-3-carboxylic Acid:
Caption: Proposed synthetic workflow.
Step 1: Synthesis of 7-Bromo-1H-indazole
This protocol is adapted from a known procedure for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer reaction.[4]
Materials:
7-Aminoindazole
Concentrated hydrobromic acid (HBr)
Sodium nitrite (NaNO₂)
Cuprous bromide (CuBr)
Saturated sodium bicarbonate solution (NaHCO₃)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Water
Procedure:
Dissolve 7-aminoindazole in concentrated hydrobromic acid, dilute with water, and cool the solution to -10 °C.[4]
In a separate vessel, prepare a cooled aqueous solution of sodium nitrite.
Slowly add the sodium nitrite solution to the 7-aminoindazole solution, followed by the portion-wise addition of solid sodium nitrite while maintaining the temperature at -5 °C.[4]
Stir the reaction mixture for 15 minutes.
Prepare a cooled solution of cuprous bromide in concentrated hydrobromic acid and add it dropwise to the reaction mixture over 15 minutes.[4]
Allow the reaction to stir at room temperature for 2 hours.
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
Dilute the mixture with water and filter the resulting precipitate.
Wash the filter cake with ethyl acetate.
Separate the filtrate layers and extract the aqueous layer with ethyl acetate.
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-1H-indazole.[4]
Step 2: Carboxylation of 7-Bromo-1H-indazole
The introduction of a carboxylic acid group at the C3 position of the indazole ring can be achieved through lithiation followed by quenching with carbon dioxide (dry ice). This is a common strategy for the carboxylation of heterocyclic compounds.
Materials:
7-Bromo-1H-indazole
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes
Dry ice (solid CO₂)
Hydrochloric acid (HCl)
Diethyl ether
Procedure:
Dissolve 7-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
Slowly add n-butyllithium to the solution and stir for 1-2 hours at -78 °C to allow for deprotonation and lithiation.
Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.
Allow the reaction to slowly warm to room temperature.
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.
Extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield 7-Bromo-1H-indazole-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Bromo-1H-indazole-3-carboxylic acid are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.
δ 7.2-8.0 (m, 3H): Aromatic protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and the fused pyrazole ring.
¹³C NMR (DMSO-d₆, 100 MHz):
δ 160-170: Carboxylic acid carbonyl carbon.
δ 110-145: Aromatic and heterocyclic carbons. The carbon bearing the bromine atom (C7) would be expected at the lower end of this range.
FT-IR (KBr, cm⁻¹):
3300-2500 (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.
~3100: N-H stretch of the indazole ring.
1720-1680: C=O stretch of the carboxylic acid.
1600-1450: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.
~800-600: C-Br stretch.
Mass Spectrometry (EI):
m/z ~240/242: Molecular ion peaks (M⁺ and M⁺+2) corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Fragmentation Pattern: Expect loss of COOH (m/z 45) and potentially Br (m/z 79/81).
Applications in Medicinal Chemistry
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] 7-Bromo-1H-indazole-3-carboxylic acid serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom at the 7-position is particularly useful as it provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The carboxylic acid group at the 3-position can be readily converted into amides, esters, and other functional groups, further enabling the exploration of structure-activity relationships.
While specific biological activity data for 7-Bromo-1H-indazole-3-carboxylic acid is limited, related indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer: Many indazole derivatives have been investigated as kinase inhibitors and have shown potent antiproliferative activity against various cancer cell lines.[5]
Anti-inflammatory: The indazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
Antiviral: Indazole-containing compounds have been explored for their potential as antiviral agents, including for the treatment of HIV.[6]
The structural similarity of 7-Bromo-1H-indazole-3-carboxylic acid to the core of many of these active compounds suggests its potential as a valuable starting material for the discovery of new drugs in these and other therapeutic areas.
Safety and Handling
Detailed toxicological data for 7-Bromo-1H-indazole-3-carboxylic acid is not available. As with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Bromo-1H-indazole-3-carboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the presence of two key reactive functional groups make it an ideal starting material for the construction of diverse molecular libraries for drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
Capot Chemical. Specifications of 7-Bromo-1H-indazole-3-carboxylic acid. [Link]
Google Patents. PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS.
Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]
Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
Google Patents.
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. [Link]
What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? [Link]
ResearchGate. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. [Link]
An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-1H-indazole-3-carboxylic Acid
Introduction 7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its substituted indazole core makes it a valuable scaffold fo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
7-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its substituted indazole core makes it a valuable scaffold for the synthesis of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1][2] As a key starting material and intermediate, a thorough understanding of its physicochemical properties—specifically its solubility and stability—is paramount for successful process development, formulation, and ensuring the quality of downstream products.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Bromo-1H-indazole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties is essential before delving into solubility and stability assessments.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a carboxylic acid group and an indazole ring system suggests that the solubility of 7-Bromo-1H-indazole-3-carboxylic acid will be highly dependent on the pH of the medium and the nature of the solvent.
Predicted Solubility Profile
Aqueous Solubility: Due to the carboxylic acid moiety, the compound is expected to be poorly soluble in acidic aqueous solutions. As the pH increases and the carboxylic acid deprotonates to form a more polar carboxylate salt, its aqueous solubility is predicted to increase significantly. The indazole ring also has a pKa and can be protonated or deprotonated, further influencing solubility.
Organic Solubility: The molecule possesses both polar (carboxylic acid, indazole N-H) and non-polar (bromophenyl ring) regions, suggesting it will be soluble in a range of organic solvents. It is anticipated to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate to low solubility in polar protic solvents like methanol and ethanol.
Experimental Workflow for Solubility Determination
A systematic approach is required to quantify the solubility in various solvent systems. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended analytical technique for accurate quantification.[8]
Caption: Workflow for Experimental Solubility Determination.
Protocol for Thermodynamic Solubility Assessment
Preparation of Saturated Solutions: Add an excess amount of 7-Bromo-1H-indazole-3-carboxylic acid to a series of vials containing the selected solvents (e.g., pH-adjusted buffers, organic solvents).
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the diluted sample by a validated stability-indicating HPLC method.
Calculation: Determine the concentration of the compound in the original supernatant by comparing its peak area to a standard calibration curve.
Recommended Solvents for Screening
Solvent Class
Examples
Rationale
Aqueous Buffers
pH 2.0, 4.5, 6.8, 7.4, 9.0
To assess pH-dependent solubility and inform formulation strategies for different physiological environments.
Polar Aprotic
DMSO, DMF, Acetonitrile (ACN)
Commonly used in synthesis and for preparing stock solutions for biological assays.
Polar Protic
Methanol, Ethanol, Isopropanol
Relevant for purification (crystallization) and formulation.
Non-Polar
Dichloromethane (DCM), Toluene
To understand solubility in extraction and synthesis solvents.
Stability Assessment and Forced Degradation
Understanding the chemical stability of 7-Bromo-1H-indazole-3-carboxylic acid is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[9][10] Forced degradation, or stress testing, is a systematic way to accelerate this process under conditions more severe than those used for long-term stability studies.[9][10]
Predicted Degradation Pathways for Indazoles
Based on the known chemistry of indazole derivatives, the following degradation pathways are plausible for 7-Bromo-1H-indazole-3-carboxylic acid:
Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, other reactions could be promoted.
Oxidation: The indazole ring system can be susceptible to oxidation.
Photodegradation: Exposure to UV light can induce photochemical rearrangements in indazoles.
Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.[11]
Experimental Workflow for Forced Degradation Studies
A well-designed forced degradation study involves exposing the compound to various stress conditions and analyzing the resulting samples to identify and quantify any degradants.[10]
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Stress Condition
Typical Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48h
To assess stability in acidic environments.
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48h
To assess stability in alkaline environments.
Oxidative
3% H₂O₂ at room temperature for 24h
To simulate oxidative stress.
Thermal
Solid-state at 105°C for 48h; Solution at 60°C for 48h
To evaluate the effect of heat on the compound in both solid and solution states.
Photolytic
Solid-state and solution exposed to ICH Q1B specified light conditions (UV/Vis)
To determine light sensitivity.
Analytical Approach:
A stability-indicating HPLC method is essential for these studies. This method must be able to resolve the parent peak from all process impurities and degradation products.[8][12] Mass spectrometry (LC-MS) should be coupled with HPLC to aid in the identification of the molecular weights of any new peaks that appear under stress conditions.
Conclusion
While specific experimental data for 7-Bromo-1H-indazole-3-carboxylic acid remains limited in public literature, this guide provides a robust scientific framework for its comprehensive characterization. By following the outlined protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data needed to advance their projects. The predicted behaviors, based on the chemistry of the indazole and carboxylic acid functional groups, serve as a strong starting point for experimental design. A thorough understanding of these properties is a non-negotiable aspect of ensuring the quality, efficacy, and safety of any downstream pharmaceutical or chemical product.
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
SciSpace. A validated stability indicating HPLC method for determination of sitagliptin. [Link]
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
PubMed. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]
ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
Exploring the Chemical Space of 7-Bromo-1H-Indazole: A Technical Guide for Synthetic and Medicinal Chemists
Abstract The 1H-indazole scaffold is a privileged heterocyclic motif, frequently incorporated into molecules of profound biological significance. Its structural resemblance to indole allows it to act as a bioisostere, ye...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1H-indazole scaffold is a privileged heterocyclic motif, frequently incorporated into molecules of profound biological significance. Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic and hydrogen-bonding properties that commend it to drug discovery programs. The strategic introduction of a bromine atom at the 7-position of the indazole core unlocks a versatile synthetic handle, providing a gateway to a rich and diverse chemical space. This guide offers an in-depth exploration of the synthesis and derivatization of 7-bromo-1H-indazole, presenting field-proven insights and detailed experimental protocols for its functionalization. We will delve into the key reaction classes—N-alkylation, palladium-catalyzed cross-coupling reactions, and C-H functionalization—elucidating the mechanistic principles that govern selectivity and efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the creation of novel chemical entities.
The Strategic Importance of the 7-Bromo-1H-Indazole Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents, including the kinase inhibitors pazopanib and axitinib.[1] The 7-bromo-1H-indazole derivative is particularly valuable due to the C-Br bond, which is amenable to a wide array of robust and high-yielding cross-coupling reactions.[2] This allows for the late-stage introduction of diverse molecular fragments at a position that significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. A prime example of its utility is in the synthesis of Lenacapavir, a potent anti-HIV capsid inhibitor, where a functionalized 7-bromo-indazole serves as a key intermediate.[3][4][5]
Synthesis of the Core: Accessing 7-Bromo-1H-Indazole
A common and reliable method for the synthesis of 7-bromo-1H-indazole begins with the commercially available 7-amino-1H-indazole. The transformation is a classic Sandmeyer-type reaction, where the primary amine is converted to a diazonium salt and subsequently displaced by a bromide ion.
Experimental Protocol: Synthesis of 7-Bromo-1H-Indazole from 7-Amino-1H-Indazole
Diazotization: 7-Amino-1H-indazole (1.0 eq) is dissolved in concentrated hydrobromic acid (approx. 7 mL per gram of starting material) and diluted with water (approx. 2.5 mL per gram). The solution is cooled to -10 °C in an ice-salt bath.
Nitrite Addition: A solution of sodium nitrite (1.1 eq) in water is prepared and cooled. This solution is added dropwise to the indazole solution, maintaining the temperature below 0 °C. Following this, solid sodium nitrite (an additional 1.5 eq) is added portion-wise.
Reaction and Work-up: The reaction mixture is stirred at room temperature for 2 hours. It is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction and Purification: The neutralized mixture is diluted with water and filtered. The aqueous layer of the filtrate is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-bromo-1H-indazole. The crude product can be further purified by column chromatography on silica gel.
Navigating the Chemical Space: Derivatization Strategies
The 7-bromo-1H-indazole scaffold offers multiple sites for chemical modification. The primary avenues for diversification are through reactions at the nitrogen atoms (N1 and N2) and carbon-carbon or carbon-nitrogen bond formation at the C7 position via the bromo substituent.
N-Alkylation: The Challenge of Regioselectivity
Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, as the indazole anion is an ambident nucleophile.[6] The regiochemical outcome is a delicate interplay of steric and electronic factors of the indazole substrate, the nature of the electrophile, the choice of base, and the solvent system.[7]
Causality Behind Regioselectivity:
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Reactions that allow for equilibration tend to favor the N1 product. N2-alkylation is often considered the kinetically favored pathway.[6]
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the approach of an electrophile to the N1 position, thereby favoring N2 alkylation.
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For instance, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been shown to confer excellent N2 regioselectivity.[7]
Solvent and Counter-ion Effects: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established system for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing groups at C3.[8] It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby heteroatom (e.g., an oxygen on a C3 substituent), sterically blocking the N2 position.[6][9] In contrast, conditions employing cesium carbonate in DMF may favor N2 alkylation.
Figure 1: General scheme for the N-alkylation of 7-bromo-1H-indazole, highlighting the factors influencing regioselectivity.
Palladium-Catalyzed Cross-Coupling at C7
The carbon-bromine bond at the C7 position is a versatile anchor for introducing complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are pillars of modern synthetic chemistry that are highly applicable to this scaffold.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 7-bromo-indazole and various organoboron reagents (boronic acids or esters).[10] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability and stability of the boron reagents.[2]
Causality Behind Experimental Choices:
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For many heteroaromatic substrates, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are effective.[11][12] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[11]
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-Indazole
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 7-bromo-1H-indazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent Addition: Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Entry
Arylboronic Acid
Catalyst (mol%)
Base (equiv.)
Solvent
Yield (%)
1
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
K₂CO₃ (2)
Dioxane/H₂O
85
2
Thiophene-2-boronic acid
Pd(PPh₃)₄ (5)
Cs₂CO₃ (2)
DME/H₂O
78
3
Pyridine-3-boronic acid
Pd(dppf)Cl₂ (3)
K₃PO₄ (3)
Dioxane/H₂O
72
Table 1: Representative yields for the Suzuki-Miyaura coupling of 7-bromo-1H-indazole with various boronic acids. Data is illustrative and based on literature precedents.[11]
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[13] This reaction has broad scope and allows for the introduction of a wide range of primary and secondary amines at the C7 position of the indazole core.
Causality Behind Experimental Choices:
Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos) are often required.[9][14] These ligands promote the rate-limiting oxidative addition of the aryl bromide and facilitate the reductive elimination of the C-N bond.[13]
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like cesium carbonate can also be effective depending on the substrate and ligand.[15] The base deprotonates the amine in the catalytic cycle.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-1H-Indazole
Reaction Setup: In an oven-dried Schlenk tube, combine 7-bromo-1H-indazole (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add the base (e.g., NaOtBu, 1.4 eq).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Reagent Addition: Through the septum, add anhydrous toluene (or another suitable solvent), followed by the amine (1.2 eq).
Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, quench the reaction carefully with water. Dilute with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[16] This reaction is the most common method for synthesizing arylalkynes and is highly effective for the derivatization of 7-bromo-1H-indazole.
Causality Behind Experimental Choices:
Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[17]
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.[17]
Solvent: Solvents like THF or DMF are commonly used in conjunction with the amine base.
Experimental Protocol: Sonogashira Coupling of 7-Bromo-1H-Indazole
Reaction Setup: To a solution of 7-bromo-1H-indazole (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF and triethylamine), add the terminal alkyne (1.1-1.5 eq).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-3 mol%).
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.
C-H Functionalization: A Modern Approach
While cross-coupling reactions rely on the pre-installed bromine handle, modern synthetic strategies increasingly turn to direct C-H functionalization. These methods offer atom and step economy by directly converting C-H bonds into new C-C or C-heteroatom bonds. For the indazole core, transition-metal-catalyzed C-H activation, often directed by a group on the N1 or N2 position, can achieve regioselective functionalization at various positions on the benzene ring.[3][18] While a comprehensive discussion is beyond the scope of this guide, it is an important complementary strategy for exploring the chemical space around the indazole nucleus. The mechanism typically involves the formation of a metallacycle intermediate directed by a coordinating group.[4]
Characterization of 7-Bromo-1H-Indazole Derivatives
The structural elucidation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the structure of organic molecules. For indazole derivatives, key diagnostic signals include the chemical shifts of the aromatic protons and the N-H proton (for N-unsubstituted indazoles). In ¹³C NMR, the chemical shifts of the carbon atoms in the heterocyclic ring are particularly informative.[19]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H, C=O, and C≡C bonds.
Derivative Type
Key ¹H NMR Features (δ, ppm)
Key ¹³C NMR Features (δ, ppm)
7-Aryl-1H-indazole
Complex aromatic multiplets, N-H singlet (broad, ~10-13 ppm)
Signals for two distinct aromatic rings
7-Amino-1H-indazole
Upfield shift of aromatic protons, appearance of N-H₂ signals
Characteristic shifts for C-NH₂
7-Alkynyl-1H-indazole
Absence of terminal alkyne proton, N-H singlet (broad)
Signals for sp-hybridized carbons (~80-100 ppm)
Table 2: General NMR Spectroscopic Features of 7-Substituted Indazole Derivatives.
Conclusion
7-Bromo-1H-indazole is a highly valuable and versatile building block for the synthesis of a wide array of functionalized indazole derivatives. Its strategic importance is underscored by its application in the synthesis of complex pharmaceuticals. A thorough understanding of the principles governing its derivatization, particularly the regioselectivity of N-alkylation and the nuances of palladium-catalyzed cross-coupling reactions, empowers chemists to efficiently explore the vast chemical space surrounding this privileged scaffold. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel indazole-based molecules with potential therapeutic applications.
References
Abbasi, M. A., et al. (2018).
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]
ChemRxiv. (2024). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. ChemRxiv. [Link]
Coyle, J. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Medicinal Chemistry. [Link]
Cao, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
Billen, M., et al. (2022). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
Zhang, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
Gajjela, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
Gule, B., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic Chemistry. [Link]
de la Herrán, G., et al. (2012). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. [Link]
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
Cacchi, S., et al. (2003). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett. [Link]
ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
American Chemical Society. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
Elguero, J., et al. (1976). 13C NMR of indazoles. Magnetic Resonance in Chemistry. [Link]
Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
National Center for Biotechnology Information. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
IntechOpen. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
National Center for Biotechnology Information. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
National Center for Biotechnology Information. (2017). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. [Link]
National Center for Biotechnology Information. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]
National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
ScienceDirect. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
Application Notes & Protocols: 7-Bromo-1H-indazole-3-carboxylic Acid as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, appearing i...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1] Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore. 7-Bromo-1H-indazole-3-carboxylic acid, in particular, has emerged as a highly valuable building block for drug discovery and development.[2] Its structure incorporates three key points of diversity that can be manipulated orthogonally: the N-H of the indazole ring, the carboxylic acid at the 3-position, and the bromo group at the 7-position. This trifunctionality allows for the systematic construction of complex molecular architectures, making it an essential intermediate in the synthesis of targeted therapeutics, including anti-inflammatory and anti-cancer agents.[2]
A prominent example of its application is in the synthesis of precursors to drugs like Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections, highlighting the industrial relevance of this heterocyclic fragment.[3][4][5] This guide provides an in-depth look at the properties, handling, and synthetic utility of 7-Bromo-1H-indazole-3-carboxylic acid, complete with detailed protocols for its key transformations.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for successful and reproducible synthetic outcomes. The key properties of 7-Bromo-1H-indazole-3-carboxylic acid are summarized below.
Safety Precautions:
Based on available Safety Data Sheets (SDS), 7-Bromo-1H-indazole-3-carboxylic acid and related brominated indazoles are classified as harmful or toxic if swallowed and can cause skin, eye, and respiratory irritation.[8][9]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (inspect before use), and a lab coat.[10][11]
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9][10][11] Eyewash stations and safety showers should be readily accessible.[8]
Handling: Avoid dust generation and accumulation. Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.
Storage:
Store in a tightly closed container in a cool, dry place, locked up and away from incompatible materials such as strong oxidizing agents.[9][11]
Core Synthetic Transformations and Protocols
The true value of 7-Bromo-1H-indazole-3-carboxylic acid lies in its capacity to undergo a variety of chemical transformations at its distinct functional groups. The following sections detail protocols for the most critical of these reactions.
Amide Bond Formation via the Carboxylic Acid Moiety
The conversion of the C3-carboxylic acid to an amide is a cornerstone transformation, as the amide bond is a fundamental feature of countless pharmaceutical agents. Direct coupling with an amine is often challenging due to salt formation.[12][13] Therefore, activation of the carboxylic acid is required. A reliable method involves the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt).
This protocol is adapted from general procedures for the synthesis of 1H-indazole-3-carboxamides.[14]
Reaction Setup: To a solution of 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
Activation: Stir the mixture at room temperature for 30-60 minutes to form the activated HOBt ester.
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv) to neutralize the hydrochloride salt formed.
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.[14]
The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an activated HOBt ester. This new intermediate is more stable but still highly reactive towards nucleophilic attack by the amine, which displaces the HOBt to form the stable amide bond.[12][13]
Caption: Workflow for EDC/HOBt mediated amide coupling.
C-C and C-N Bond Formation via the C7-Bromo Group
The bromine atom at the 7-position is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups, which is a critical strategy in library synthesis for structure-activity relationship (SAR) studies.
Prerequisite: The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) prior to cross-coupling to prevent potential side reactions and improve solubility. The ester can be synthesized via Fischer esterification (see Section 3.3).
Reaction Setup: In a reaction vessel, combine the methyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv), a boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
Solvent and Degassing: Add a solvent mixture, typically toluene/H₂O, dioxane/H₂O, or DME. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
Heating and Monitoring: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the 7-aryl-1H-indazole-3-carboxylate.
Deprotection (if necessary): The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O) if the final target requires the free acid.
The distinct reactivity of the carboxylic acid and the aryl bromide allows for a planned, stepwise synthesis. One can first diversify at the C3-position via amide coupling and then perform a cross-coupling at the C7-position, or vice-versa. This orthogonal "handle" approach is a powerful tool for building molecular libraries.
Caption: Orthogonal synthetic routes using the two functional handles.
Derivatization of the Carboxylic Acid: Esterification
Esterification is not only a route to final products but is also a common protecting group strategy, as mentioned above. The Fischer esterification is a straightforward and acid-catalyzed method.
Reaction Setup: Suspend 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically 2-5% v/v.
Heating: Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the alcohol under vacuum. Neutralize the remaining acid carefully by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or recrystallization.[15]
Case Study: A Key Intermediate for the Anti-HIV Agent Lenacapavir
The strategic importance of the 7-bromo-indazole scaffold is powerfully demonstrated by its use in the synthesis of Lenacapavir. While the drug itself is complex, the synthesis of a key building block, 7-bromo-4-chloro-1H-indazol-3-amine , showcases a practical, large-scale application of related chemistry.[3][4] A published synthesis starts from 2,6-dichlorobenzonitrile and proceeds through a regioselective bromination followed by a cyclization with hydrazine.[3][4][16] This two-step process, which has been demonstrated on hundred-gram scales, efficiently produces the highly functionalized indazole core.[3][4] The 7-bromo substituent on this core is critical for subsequent coupling reactions to build the final, complex drug molecule. This real-world example underscores the value of 7-Bromo-1H-indazole-3-carboxylic acid and its derivatives as high-value intermediates in pharmaceutical manufacturing.[16]
Conclusion
7-Bromo-1H-indazole-3-carboxylic acid is a powerful and versatile synthetic intermediate. Its three distinct functional handles—the N-H, the C3-carboxylic acid, and the C7-bromo group—provide chemists with an exceptional platform for creating diverse and complex molecules. The protocols detailed in this guide for amide formation, cross-coupling, and esterification represent fundamental, field-proven transformations that unlock the full potential of this scaffold. Its demonstrated utility in the synthesis of advanced pharmaceutical agents validates its importance for researchers, scientists, and professionals in drug development.
References
Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Application Notes and Protocols for Amide Coupling of 7-Bromo-1H-indazole-3-carboxylic acid
Introduction: The Critical Role of Amide Bond Formation with Heterocyclic Carboxylic Acids The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all known pharmaceuticals.[1] Its...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Amide Bond Formation with Heterocyclic Carboxylic Acids
The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all known pharmaceuticals.[1] Its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery and development.[2] While conceptually simple, the practical execution of amide coupling reactions, especially with structurally complex and electronically distinct substrates like 7-Bromo-1H-indazole-3-carboxylic acid, requires a nuanced understanding of reaction mechanisms, reagent choice, and optimization of conditions.
7-Bromo-1H-indazole-3-carboxylic acid is a valuable building block in the synthesis of various therapeutic agents, notably kinase inhibitors.[3] The indazole core is a "privileged scaffold" in drug discovery, and modifications at the 3-position via an amide linkage are a common strategy to modulate the pharmacological properties of lead compounds.[4] However, the specific electronic nature of the indazole ring and the presence of the bromine substituent can influence the reactivity of the carboxylic acid and necessitate carefully selected coupling protocols to achieve high yields and purity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient amide coupling protocols for 7-Bromo-1H-indazole-3-carboxylic acid. We will delve into the mechanistic rationale behind various coupling strategies, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization.
Understanding the Substrate: 7-Bromo-1H-indazole-3-carboxylic acid
Before selecting a coupling protocol, it is essential to consider the properties of the starting material, 7-Bromo-1H-indazole-3-carboxylic acid (C₈H₅BrN₂O₂; Molecular Weight: 241.04 g/mol ).[5]
The presence of the indazole ring, an aromatic heterocyclic system, can influence the acidity of the carboxylic acid proton and the nucleophilicity of the corresponding carboxylate. The electron-withdrawing nature of the bromine atom at the 7-position can further impact the electronic properties of the molecule. These factors underscore the importance of selecting an appropriate coupling reagent and base to ensure efficient activation of the carboxylic acid.
Choosing Your Coupling Strategy: A Mechanistic Perspective
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with most complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[7] This is the fundamental role of coupling reagents.
Here, we will explore three widely used and effective classes of coupling reagents for the amidation of 7-Bromo-1H-indazole-3-carboxylic acid:
Carbodiimides with Additives (EDC/HOBt): A classic and cost-effective method.
Uronium/Aminium Salts (HATU): Highly efficient and rapid, often the go-to for challenging couplings.
Phosphonium Anhydrides (T3P®): A versatile and powerful reagent with an excellent safety profile and straightforward workup.
The Carbodiimide Approach: EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is unstable and can rearrange to an inactive N-acylurea or lead to racemization if the carboxylic acid has a stereocenter.
To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to form the desired amide.[8][9]
Mechanism of EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
The Uronium/Aminium Salt Advantage: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that belongs to the uronium/aminium salt family.[10] It reacts with the carboxylate to form a highly reactive OAt-active ester.[11] The 7-azabenzotriazole (HOAt) core of HATU is more reactive than HOBt, leading to faster reaction rates and higher yields, especially for sterically hindered substrates or less nucleophilic amines.[10]
A key advantage of HATU is the neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state, accelerating the aminolysis step.[10]
Mechanism of HATU Coupling
Caption: Mechanism of HATU mediated amide coupling.
The Power of Anhydrides: T3P®
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that acts as a dehydrating agent.[12] It activates the carboxylic acid by forming a mixed phosphonic anhydride, which is a highly reactive intermediate.[13] T3P® is known for its high selectivity, low epimerization rates, and exceptionally clean reactions.[1][14] A significant advantage is that the byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous workup, often simplifying purification.[12][14]
Mechanism of T3P® Coupling
Caption: Mechanism of T3P® mediated amide coupling.
Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific amine used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of amines.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous N,N-Dimethylformamide (DMF)
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: Workflow for HATU mediated amide coupling.
Step-by-Step Procedure:
In a round-bottom flask, dissolve 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.[10]
Add DIPEA (2.0-3.0 equiv) and stir the solution at room temperature for 5 minutes.[16]
Add HATU (1.1-1.2 equiv) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.[7]
Add the desired amine (1.1 equiv) to the reaction mixture.
Stir at room temperature for 1-4 hours. The reaction is typically rapid.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into ice-water. If the product precipitates, it can be collected by filtration.
Alternatively, dilute the mixture with ethyl acetate and wash thoroughly with water (to remove DMF and byproducts) followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 3: T3P® Coupling with Facile Workup
This protocol is advantageous for its mild conditions, low epimerization risk, and simple, non-chromatographic purification in many cases.[1]
Materials and Reagents:
7-Bromo-1H-indazole-3-carboxylic acid
Amine of choice
T3P® (Propanephosphonic acid anhydride) solution (typically 50% in EtOAc or DMF)
Pyridine or Triethylamine (TEA)
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Saturated aqueous NaHCO₃ solution
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: Workflow for T3P® mediated amide coupling.
Step-by-Step Procedure:
To a round-bottom flask, add 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv).
Dissolve the solids in a suitable solvent such as ethyl acetate or acetonitrile.
Add the base (e.g., pyridine or TEA, 3.0-4.0 equiv). At least two equivalents are required stoichiometrically.[14]
Cool the mixture to 0 °C in an ice bath.
Slowly add the T3P® solution (1.5 equiv of the cyclic trimer) dropwise, maintaining the internal temperature below 20 °C. A mild exotherm may be observed.[1]
Stir the reaction at 0 °C to room temperature for 2-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Stir for 15-30 minutes, then separate the layers.
Wash the organic layer with saturated aqueous NaHCO₃ and brine to remove all phosphonic acid byproducts.[14]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which is often of high purity.
Summary of Recommended Coupling Conditions
Parameter
Protocol 1: EDC/HOBt
Protocol 2: HATU
Protocol 3: T3P®
Coupling Reagent
EDC·HCl
HATU
T3P®
Additive
HOBt
None (included in reagent)
None
Stoichiometry (Reagent)
1.2 equiv
1.1-1.2 equiv
1.5 equiv
Base
DIPEA, TEA
DIPEA, TEA
Pyridine, TEA
Solvent
DMF, DCM
DMF
EtOAc, MeCN
Temperature
0 °C to RT
RT
0 °C to RT
Reaction Time
8-24 hours
1-4 hours
2-16 hours
Work-up
Aqueous wash, Chromatography
Aqueous wash/Precipitation
Simple aqueous wash
Key Advantage
Cost-effective
High efficiency, fast
Clean reaction, easy work-up
Troubleshooting and Optimization
Low Yield:
Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.
Increase the equivalents of the coupling reagent or extend the reaction time.
Consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).
For T3P®, ensure at least two equivalents of base are used.[14]
Incomplete Reaction:
The amine may be poorly nucleophilic. Consider using HATU, which is effective for coupling less reactive amines.[10]
Steric hindrance around the amine or carboxylic acid can slow the reaction. Higher temperatures (40-50 °C) may be required, but monitor for side reactions.
Difficulty in Purification:
If using EDC, the urea byproduct is water-soluble and should be removed during aqueous workup.[17] If it persists, it indicates insufficient washing.
HATU byproducts (tetramethylurea and HOAt) can be challenging to remove. Thorough aqueous washes or precipitation of the product can be effective.[18]
T3P® is ideal when purification is an issue, as byproducts are readily removed with a basic aqueous wash.[12][13]
Conclusion
The successful synthesis of amides from 7-Bromo-1H-indazole-3-carboxylic acid is readily achievable with a rational approach to protocol selection. For routine couplings, the EDC/HOBt method offers a balance of cost and effectiveness. For challenging substrates or when high throughput is required, HATU provides a rapid and highly efficient alternative. T3P® stands out for its operational simplicity, mild conditions, and exceptionally clean reaction profiles, making it an excellent choice for large-scale synthesis and for substrates where purification is problematic. By understanding the mechanistic principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of novel indazole amides for their drug discovery programs.
References
Current time information in Pasuruan, ID. (n.d.). Google Search.
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC - NIH. Retrieved from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
Understanding T3P® from start to finish. (n.d.). Curia. Retrieved from [Link]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. ACS Publications. Retrieved from [Link]
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved from [Link]
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. Retrieved from [Link]
Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. Retrieved from [Link]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]
What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
Application Notes and Protocols for Suzuki Coupling of 7-bromo-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern o...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide is particularly vital in medicinal chemistry and drug development, where the construction of complex biaryl and heteroaryl scaffolds is a frequent necessity.[3] Indazole derivatives, a class of heterocyclic compounds, are prevalent motifs in a multitude of pharmacologically active agents, recognized for their roles in anti-cancer and anti-inflammatory therapies.[4][5]
This document provides a detailed guide to the Suzuki-Miyaura coupling of a specific, and potentially challenging, substrate: 7-bromo-1H-indazole-3-carboxylic acid. The presence of a free (NH) proton on the indazole ring, combined with a carboxylic acid functional group, introduces specific considerations that must be addressed for a successful and high-yielding transformation. We will explore the mechanistic rationale behind the selection of catalysts, bases, and solvents, and provide a robust, field-proven protocol for researchers.
Understanding the Substrate: Challenges and Considerations
Executing a successful Suzuki coupling with 7-bromo-1H-indazole-3-carboxylic acid requires a nuanced approach. The substrate's unique functionalities present potential challenges:
The Acidic N-H Proton: The indazole N-H proton is acidic and can react with the basic media required for the coupling, potentially leading to coordination with the palladium catalyst or affecting the substrate's solubility and reactivity. Protocols developed for N-protected indazoles may not be directly transferable.
The Carboxylic Acid Group: The -COOH group is also acidic and will be deprotonated by the base. While this can enhance water solubility, it also alters the electronic properties of the molecule and could potentially chelate the palladium catalyst, inhibiting its activity.
Heteroaromatic Reactivity: Indazoles, as electron-rich heteroaromatics, can exhibit different reactivity profiles compared to simple aryl halides. The choice of palladium catalyst and, critically, the associated ligands, must be tailored to ensure efficient oxidative addition, the often rate-limiting step of the catalytic cycle.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][6][7]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1H-indazole-3-carboxylic acid. This is often the rate-determining step and results in a Pd(II) complex.[1][8]
Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron reagent by a base.[6][9]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][8]
Figure 1: The Suzuki-Miyaura Catalytic Cycle
Optimizing Reaction Parameters for 7-bromo-1H-indazole-3-carboxylic acid
Based on literature precedents for similar NH-free bromoindazoles, a systematic optimization of conditions is key.[4][10][11]
Catalyst and Ligand Selection
The choice of palladium source and its coordinating ligand is paramount. While numerous sophisticated catalysts exist, several common choices provide a robust starting point.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a reliable, air-stable Pd(0) precatalyst that is often effective for a range of substrates. It has been successfully used for the coupling of free (NH) 3-bromoindazoles and 7-bromoindazoles.[4][10]
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This Pd(II) precatalyst, featuring a bulky, electron-rich ferrocene-based ligand, is excellent for cross-coupling reactions and has been used for coupling with a 5-bromo-1H-indazole-3-carboxylic acid derivative.[12] It must be reduced in situ to the active Pd(0) species.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with a separate phosphine ligand, this Pd(0) source allows for modularity in catalyst system design.
The Role of the Base
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[9]
Cesium Carbonate (Cs₂CO₃): Often the base of choice for challenging substrates. Its high solubility in organic solvents and strong basicity can significantly accelerate the reaction. It has been identified as optimal for related 7-bromo-1H-indazole couplings.[10]
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): More economical alternatives that are effective in many cases. They are typically less soluble, which can sometimes be beneficial in preventing catalyst decomposition.
Potassium Phosphate (K₃PO₄): A moderately strong base that can be effective, particularly when base-sensitive functional groups are present.
Solvent System
A mixed solvent system is generally required to dissolve the polar inorganic base and the less polar organic substrates.
Dioxane/Water or DME/Water: A classic combination. Dioxane or dimethoxyethane (DME) effectively dissolves the organic components, while water is necessary to dissolve the base.
Dioxane/Ethanol/Water: The addition of a co-solvent like ethanol has been shown to improve yields significantly in the coupling of free (NH) bromoindazoles, likely by improving the solubility of all reaction components.[4][10]
Parameter
Recommended Starting Conditions
Rationale & Citation
Substrate
7-bromo-1H-indazole-3-carboxylic acid
-
Boronic Acid
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv.)
A slight excess drives the reaction to completion.
Palladium Catalyst
Pd(PPh₃)₄ (5-10 mol%)
Proven effective for NH-free bromoindazoles.[4][10]
Base
Cs₂CO₃ (2.0 - 3.0 equiv.)
Strong, soluble base shown to be optimal for similar substrates.[10]
Solvent System
1,4-Dioxane / Ethanol / Water (e.g., 4:2:1 v/v)
Mixed solvent system enhances solubility and reaction rates.[4][10]
Temperature
100 - 140 °C
Thermal energy is required to drive the catalytic cycle. Microwave irradiation can be used to shorten reaction times.[4]
Atmosphere
Inert (Argon or Nitrogen)
Protects the Pd(0) catalyst from oxidative degradation.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-1H-indazole-3-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific boronic acid partners.
Figure 2: Experimental Workflow for Suzuki Coupling
Reaction Setup: To a microwave vial or sealable reaction tube equipped with a magnetic stir bar, add 7-bromo-1H-indazole-3-carboxylic acid, the corresponding boronic acid, Cesium Carbonate, and Pd(PPh₃)₄.
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane, Ethanol, and Water (a 4:2:1 ratio is a good starting point). Add the solvent mixture to the reaction vessel via syringe under a positive pressure of inert gas.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C) or use a scientific microwave reactor (e.g., 140 °C for 1-2 hours).[4] Stir the reaction vigorously for the duration.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate. Carefully acidify the mixture with 1M HCl until the aqueous layer is acidic (pH ~2-3) to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to improve peak shape) to afford the desired product.
Troubleshooting and Final Remarks
Low Yield: If the yield is low, consider increasing the temperature, changing the base to K₃PO₄, or using a different catalyst system like PdCl₂(dppf). Ensure all reagents are pure and solvents are anhydrous and properly degassed.
Protodeboronation: The undesired replacement of the boronic acid group with a proton can be a significant side reaction. Using a more anhydrous solvent system or switching to a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.[13]
Starting Material Recovery: If significant starting material remains, this indicates a problem with catalyst activity or insufficient reaction time/temperature. Ensure the catalyst was not deactivated by oxygen.
The Suzuki-Miyaura coupling of 7-bromo-1H-indazole-3-carboxylic acid is a highly achievable transformation with careful selection of reaction conditions. The protocol provided herein, grounded in successful reports on similar challenging substrates, offers a high probability of success and a logical framework for any necessary optimization.
References
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
Kadu, B. S., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11, 1186-1221. Available from: [Link]
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available from: [Link]
ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. Available from: [Link]
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available from: [Link]
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16544. Available from: [Link]
Farhang, M. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 226, 116124. Available from: [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7437-7445. Available from: [Link]
Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5709. Available from: [Link]
ResearchGate. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available from: [Link]
Al-Ostoot, F. H., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 215-228. Available from: [Link]
Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8125-8138. Available from: [Link]
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(13), 7437-7445. Available from: [Link]
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Available from: [Link]
PubChem. 7-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). Available from: [Link]
Semantic Scholar. (2008). Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts. Available from: [Link]
Application Note: 7-Bromo-1H-indazole-3-carboxylic acid as a Core Scaffold for Kinase Inhibitor Synthesis
Introduction Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of smal...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Within this field, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds, including numerous approved kinase inhibitors like Axitinib and Pazopanib.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 7-Bromo-1H-indazole-3-carboxylic acid , a highly versatile starting material for the synthesis of potent and selective kinase inhibitors.
This document will elucidate the strategic importance of this building block's specific substitution pattern and provide detailed, field-proven protocols for its elaboration into advanced kinase inhibitor candidates, using the synthesis of a MERTK/FLT3 inhibitor analogue as a primary example.
Strategic Importance of the 7-Bromo-1H-indazole-3-carboxylic acid Scaffold
The utility of 7-Bromo-1H-indazole-3-carboxylic acid lies in its dual-functional nature, which allows for sequential and regioselective diversification to explore the chemical space around the kinase active site.
The Carboxylic Acid (C3-Position): This group is an ideal handle for forming a stable amide bond.[6] In many kinase inhibitors, this amide linkage interacts with the "hinge" region of the kinase, an essential interaction for anchoring the inhibitor in the ATP-binding pocket.[7] The synthesis typically begins by coupling this carboxylic acid with a desired amine, forming a stable indazole-3-carboxamide intermediate.
The Bromo Group (C7-Position): The bromine atom is strategically positioned for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura[8][9][10][11] or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or heteroaryl moieties that can extend into the solvent-exposed region of the kinase, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[12] The C7 position is often directed towards the ribose-binding pocket or solvent front, making modifications here critical for achieving selectivity over other kinases.[12]
The combination of these two functionalities provides a robust and flexible synthetic strategy, as illustrated in the workflow below.
Caption: General workflow for kinase inhibitor synthesis.
Application Example: Synthesis of a MERTK/FLT3 Inhibitor Analogue
To illustrate the practical application of this scaffold, we will detail a synthetic protocol for a potent kinase inhibitor targeting MERTK and FLT3, kinases implicated in various cancers, particularly acute myeloid leukemia (AML).[13][14] The inhibitor MRX-2843 is a clinical-stage dual MERTK/FLT3 inhibitor that exemplifies this synthetic strategy.[13][14][15][16]
Target Profile: MERTK and FLT3 Kinases
MERTK (Mer Tyrosine Kinase): An oncogenic driver in numerous malignancies. Its inhibition can lead to direct tumor cell killing and enhance anti-tumor immunity.[14]
FLT3 (FMS-like Tyrosine Kinase 3): Frequently mutated in AML, leading to constitutive activation and leukemogenesis.[13]
The dual inhibition of MERTK and FLT3 presents a powerful therapeutic strategy for AML.[13] MRX-2843 demonstrates high potency against both kinases with IC50 values of 1.3 nM for MERTK and 0.64 nM for FLT3.[16]
Detailed Experimental Protocols
Part 1: Amide Coupling to Synthesize the Key Intermediate
This first step involves the formation of the core amide bond, which is crucial for hinge-binding. We will couple the starting material with a representative amine, 5-amino-2-methylpyridine.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Bromo-1H-indazole-3-carboxylic acid (1.0 eq).
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate. The use of HATU is recommended as it is highly efficient and minimizes racemization if chiral amines are used.[17]
Amine Addition: Add the 5-amino-2-methylpyridine (1.1 eq) to the activated mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed (typically 2-4 hours).
Work-up:
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(6-methylpyridin-3-yl)-7-bromo-1H-indazole-3-carboxamide intermediate.
Part 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis
This second key step introduces the diversity element at the C7 position, crucial for finalizing the inhibitor's potency and selectivity profile. We will couple the bromo-indazole intermediate with a representative boronic acid, (2-methoxypyridin-4-yl)boronic acid.
Reaction Scheme:
N-(6-methylpyridin-3-yl)-7-bromo-1H-indazole-3-carboxamide + (2-methoxypyridin-4-yl)boronic acid → Final Inhibitor Analogue
Reaction Setup: In a microwave vial or a flask suitable for heating, combine the bromo-indazole intermediate (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq). The use of Pd(dppf)Cl₂ is a robust choice for heteroaryl couplings.[9][10]
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water. Degassing (e.g., by sparging with nitrogen for 15-20 minutes) is critical to prevent the oxidation and deactivation of the palladium catalyst.
Heating: Seal the vessel and heat the reaction mixture to 80-100 °C. Microwave heating can significantly shorten reaction times (e.g., 30-60 minutes) compared to conventional heating (2-12 hours).[18]
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
Work-up:
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the final kinase inhibitor.
Data Presentation & Expected Outcomes
The success of the synthesis can be validated through standard analytical techniques. The following table provides representative data for inhibitors synthesized using this scaffold.
Low Yield in Amide Coupling: If the amide coupling is sluggish, ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents like T3P (Propylphosphonic Anhydride) or switching the base to N-methylmorpholine (NMM) can be beneficial.
Poor Suzuki Coupling Conversion: Incomplete coupling can result from catalyst deactivation or poor boronic acid quality. Ensure thorough degassing of solvents. Screening different palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems may be necessary to optimize the reaction for specific substrates.[18]
Purification Challenges: The polar nature of the final products may require reverse-phase HPLC for final purification to achieve high purity suitable for biological assays.
Conclusion
7-Bromo-1H-indazole-3-carboxylic acid is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal functionalities enable a convergent and highly flexible synthetic approach, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies. The protocols detailed herein provide a robust foundation for researchers to leverage this scaffold in their drug discovery programs, facilitating the development of the next generation of targeted therapeutics.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Deep Dive into the Mechanism of Action of. (n.d.). Benchchem.
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). National Institutes of Health (NIH).
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (n.d.). ProQuest.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC. (n.d.).
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Institutes of Health (NIH).
The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia | Request PDF. (n.d.). ResearchGate.
The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC. (2022, February 22).
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. (n.d.). PubMed.
Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz. (2010, June 28).
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021, October 8). ACS Publications.
Application Note & Protocol: A Scalable and Chromatography-Free Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine
Introduction: The Critical Role of a Key Intermediate The landscape of antiretroviral therapy is continually evolving, with long-acting agents representing a significant leap forward in patient adherence and viral suppre...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of a Key Intermediate
The landscape of antiretroviral therapy is continually evolving, with long-acting agents representing a significant leap forward in patient adherence and viral suppression. Lenacapavir, a first-in-class, potent capsid inhibitor for the treatment of HIV-1, stands at the forefront of this innovation.[1][2][3][4][5] The accessibility and affordability of such groundbreaking therapeutics are intrinsically linked to the efficiency and scalability of their chemical synthesis. A pivotal building block in the construction of Lenacapavir is the heterocyclic fragment, 7-bromo-4-chloro-1H-indazol-3-amine.[1][2][3][6]
This document provides a detailed, field-proven protocol for the synthesis of this crucial intermediate, starting from the inexpensive commodity chemical, 2,6-dichlorobenzonitrile.[1][3][6] The described two-step synthetic sequence is designed for scalability, high regioselectivity, and operational simplicity, notably eliminating the need for costly and time-consuming column chromatography purifications.[1][2][4][5][6] This approach presents an economical and practical route for the large-scale production required in pharmaceutical manufacturing.[2][4][6]
Synthetic Strategy: Causality and Mechanistic Insights
The synthesis of substituted 3-aminoindazoles often utilizes Nucleophilic Aromatic Substitution (SNAr) chemistry, where a suitable leaving group on a benzonitrile derivative is displaced by hydrazine.[3] A logical, yet flawed, initial approach would be to first form the 4-chloro-1H-indazol-3-amine ring and subsequently brominate it to achieve the target molecule. However, experimental evidence shows this path is non-selective; direct bromination with N-Bromosuccinimide (NBS) yields the undesired regioisomer as the major product.[1][3][7]
Therefore, a more robust strategy involves installing the bromo-substituent before the formation of the indazole ring. This ensures precise regiochemical control. Our selected pathway is a two-step process:
Regioselective Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes a highly regioselective bromination to yield 3-bromo-2,6-dichlorobenzonitrile.
Regioselective Cyclization: The brominated intermediate is then cyclized with hydrazine. This step is carefully controlled to favor the displacement of the chlorine atom at the C2 position, leading to the formation of the desired 7-bromo-4-chloro-1H-indazol-3-amine.
This sequence provides an overall isolated yield of 38–45% and has been successfully demonstrated on hundred-gram scales.[1][2][6]
Visualizing the Synthetic Workflow
Caption: Simplified plausible pathway for regioselective cyclization.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of 3-bromo-2,6-dichlorobenzonitrile (Intermediate 8)
This protocol is adapted from a reported method which avoids the potential safety issues of highly exothermic reactions associated with reagents like potassium bromate. [3][7]Mild conditions using NBS and sulfuric acid are employed.
[1]
Table 1: Reagents for Step A
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
2,6-Dichlorobenzonitrile (7)
172.01
50.0 g
0.291
1.0
N-Bromosuccinimide (NBS)
177.98
54.3 g
0.305
1.05
Sulfuric Acid (96%)
98.08
158 mL
2.91
10.0
Ice-cold Water
18.02
~1.5 L
-
-
Methanol
32.04
~200 mL
-
-
Step-by-Step Procedure:
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-dichlorobenzonitrile (50.0 g, 0.291 mol).
Carefully and slowly add concentrated sulfuric acid (158 mL) to the flask while stirring. The mixture may warm slightly. Cool the mixture to 0-5 °C using an ice-water bath.
Once the temperature is stable, add N-Bromosuccinimide (54.3 g, 0.305 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C).
Stir the mixture vigorously for 18-24 hours at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Prepare a 2 L beaker containing 1.5 L of ice-cold deionized water.
Slowly and carefully pour the reaction mixture into the ice-cold water with vigorous stirring. A precipitate will form.
Collect the solid precipitate by vacuum filtration.
Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the filtrate is neutral (pH ~7).
Wash the filter cake with cold methanol (2 x 100 mL) to remove residual impurities.
Dry the resulting white to off-white solid in a vacuum oven at 50 °C to a constant weight.
Expected Outcome: 3-bromo-2,6-dichlorobenzonitrile is obtained as a solid with an expected yield of 76–81% and a purity of >95%.
[1]
Part B: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Product 6)
The cyclization is performed in 2-MeTHF, which has been shown to provide superior regioselectivity compared to other solvents like ethanol or IPA.
[7]
Table 2: Reagents for Step B
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
3-bromo-2,6-dichlorobenzonitrile (8)
250.90
50.0 g
0.199
1.0
Hydrazine hydrate (~64%)
50.06
31.2 g (30.3 mL)
~0.399
2.0
2-Methyltetrahydrofuran (2-MeTHF)
86.13
500 mL
-
-
Deionized Water
18.02
~500 mL
-
-
Step-by-Step Procedure:
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 3-bromo-2,6-dichlorobenzonitrile (50.0 g, 0.199 mol) and 2-MeTHF (500 mL).
Stir the mixture to obtain a clear solution.
Add hydrazine hydrate (31.2 g, ~0.399 mol) dropwise to the solution at room temperature.
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, cool the mixture to room temperature.
Reduce the solvent volume to approximately 100 mL using a rotary evaporator.
Add deionized water (500 mL) to the concentrated mixture and stir for 30 minutes. A precipitate will form.
Collect the solid product by vacuum filtration.
Wash the filter cake with deionized water (2 x 150 mL).
Dry the solid in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: 7-bromo-4-chloro-1H-indazol-3-amine is obtained as a solid with an expected yield of 50-56% and a purity of up to 98%. [1]The product can be used in the subsequent steps for Lenacapavir synthesis without further purification.
Process Summary and Troubleshooting
Table 3: Key Process Parameters
Parameter
Step A: Bromination
Step B: Cyclization
Key Reagents
NBS, H₂SO₄
Hydrazine Hydrate
Solvent
Sulfuric Acid
2-MeTHF
Temperature
0-5 °C (addition), then RT
Reflux (~80-85 °C)
Time
18-24 hours
12-18 hours
Workup
Aqueous precipitation
Aqueous precipitation
Purification
None (Washing only)
None (Washing only)
Typical Yield
76-81%
50-56%
Overall Yield
-
38-45%
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low yield in Step A
Incomplete reaction.
Ensure NBS is of good quality. Extend reaction time and monitor by HPLC. Ensure vigorous stirring to maintain a homogenous mixture.
Maintain strict temperature control during NBS addition. Ensure the reaction is not overheated.
Poor regioselectivity in Step B
Incorrect solvent choice.
Use 2-MeTHF as the solvent. Other solvents like ethanol can lead to a mixture of regioisomers. [7]
Insufficient reaction time/temp.
Ensure the reaction is heated to a full reflux and run for the recommended duration to drive the conversion.
Product purity is low
Inefficient washing.
During workup, ensure the filter cake is washed thoroughly with sufficient volumes of water (and methanol for Step A) to remove residual acids or unreacted starting materials.
Conclusion
The protocol outlined provides a robust, scalable, and economically viable method for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV drug Lenacapavir. By employing a regioselective bromination followed by a controlled cyclization, this process circumvents the formation of undesirable isomers and eliminates the need for chromatographic purification. The detailed experimental steps and troubleshooting guide serve as a comprehensive resource for researchers and process chemists in the pharmaceutical industry, facilitating the efficient production of this vital component in the fight against HIV.
References
Lyons, M.; Machado Rodrigues, S. M.; Jin, L.; et al.
Lyons, M.; Machado Rodrigues, S. M.; Jin, L. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
Application Notes & Protocols: 7-Bromo-1H-indazole-3-carboxylic Acid in Cancer Research
A Guide for Senior Application Scientists and Drug Development Professionals on Leveraging the Indazole Scaffold for Novel Oncology Therapeutics Introduction: The Privileged Indazole Scaffold in Oncology The indazole cor...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Senior Application Scientists and Drug Development Professionals on Leveraging the Indazole Scaffold for Novel Oncology Therapeutics
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to engage with a variety of biological targets, making it a cornerstone in the development of targeted therapies. In oncology, the significance of the indazole motif is underscored by its presence in several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1][3] These drugs have demonstrated the therapeutic potential of the indazole scaffold in treating various cancers, such as renal cell carcinoma and soft tissue sarcoma.[1][3]
While a versatile starting material, 7-Bromo-1H-indazole-3-carboxylic acid is not typically employed as a direct anticancer agent. Instead, it serves as a crucial chemical intermediate—a foundational building block for the synthesis of more complex and potent derivatives. The bromine atom at the 7-position and the carboxylic acid at the 3-position provide reactive handles for medicinal chemists to elaborate the core structure, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the application of the 7-Bromo-1H-indazole-3-carboxylic acid scaffold in cancer research, focusing on the rationale for its derivatization, the key signaling pathways targeted by its derivatives, and detailed protocols for evaluating the anticancer activity of novel synthesized compounds.
Part 1: Rationale for Derivatization: From a Core Fragment to a Potent Inhibitor
The therapeutic efficacy of indazole-based compounds arises from the strategic modification of the core ring system. 7-Bromo-1H-indazole-3-carboxylic acid offers two primary sites for chemical modification, each playing a distinct role in shaping the molecule's interaction with its biological target.
The 3-Carboxylic Acid Group: This position is pivotal for activity. The carboxylic acid is often converted into a carboxamide. This transformation is critical as the amide nitrogen and carbonyl oxygen can form key hydrogen bonds within the ATP-binding pocket of protein kinases, a common target for indazole derivatives.[1][4] By varying the amine component of the amide, researchers can introduce a wide range of substituents to probe different regions of the binding site, thereby enhancing potency and modulating selectivity.[5]
The 7-Bromo Group: The bromine atom serves as a versatile synthetic handle. It can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or heteroaryl groups. These appended groups can extend into solvent-exposed regions of the target protein or occupy adjacent hydrophobic pockets, significantly influencing the compound's binding affinity and overall pharmacological profile.
The following diagram illustrates how 7-Bromo-1H-indazole-3-carboxylic acid can be conceptualized as a core fragment for further chemical elaboration.
Caption: Derivatization of the 7-Bromo-1H-indazole-3-carboxylic acid core.
Part 2: Key Signaling Pathways Targeted by Indazole Derivatives
Research into indazole-3-carboxamide derivatives has identified several critical oncogenic signaling pathways that are inhibited by these compounds. A primary and well-documented target is the p21-Activated Kinase 1 (PAK1).[3][5][6]
The p21-Activated Kinase 1 (PAK1) Signaling Pathway
PAKs are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, such as Rac1 and Cdc42.[6] Aberrant activation of PAK1 is frequently observed in various cancers, where it plays a central role in promoting cell proliferation, survival, cytoskeletal reorganization, and metastasis.[1][3] Consequently, PAK1 has emerged as a promising therapeutic target for anticancer drug discovery.[5]
1H-indazole-3-carboxamide derivatives have been successfully developed as potent and selective PAK1 inhibitors.[3][5] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. By inhibiting PAK1, these derivatives can suppress tumor cell migration and invasion, key processes in cancer metastasis. For instance, some derivatives have been shown to downregulate the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for invasion.[5]
The diagram below illustrates the PAK1 signaling cascade and the point of intervention for indazole-based inhibitors.
Caption: The PAK1 signaling pathway and its inhibition by indazole derivatives.
Other notable targets for indazole derivatives include:
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[1]
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling can drive cell proliferation and survival in various cancers.[1]
Apoptosis Induction: Some indazole derivatives have been shown to induce programmed cell death by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[7]
Part 3: Protocols for Evaluating Novel Indazole Derivatives
Once novel compounds have been synthesized from a 7-Bromo-1H-indazole-3-carboxylic acid starting material, a systematic evaluation of their biological activity is required. The following protocols outline standard methodologies for assessing in vitro anticancer efficacy.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines a compound's ability to inhibit cell proliferation, providing a quantitative measure of cytotoxicity (IC50 value).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[8]
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Multichannel pipette
Microplate reader (570 nm wavelength)
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control and blank (medium only).
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control wells, add medium containing the same final concentration of DMSO used for the highest compound concentration (typically <0.5%).
Incubation: Incubate the plate for another 48 to 72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Western Blot Analysis of PAK1 Pathway Inhibition
This protocol is designed to determine if a lead compound inhibits the PAK1 signaling pathway by assessing the phosphorylation state of key proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size via gel electrophoresis. It can be used to assess changes in the expression or post-translational modification (e.g., phosphorylation) of target proteins following drug treatment.
Materials:
Cancer cell line (e.g., MDA-MB-231, known for active PAK1 signaling)[5]
Test compound and vehicle (DMSO)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the test compound (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for a predetermined time (e.g., 24 hours).
Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples. Mix with Laemmli sample buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities. To confirm target engagement, a decrease in the phospho-PAK1 signal relative to the total PAK1 signal should be observed in compound-treated samples. GAPDH is used as a loading control to ensure equal protein loading across all lanes.
Part 4: Data Presentation and Interpretation
Quantitative data from experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Indazole Derivatives
*Selectivity Index (SI) is often calculated as IC50 in a normal cell line (e.g., HEK-293) / IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. For compound 6o, the IC50 in HEK-293 cells was 33.2 µM.[9]
References
Current time information in Pasuruan, ID. (n.d.). Google.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). NIH.
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (2021). PubMed.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv | Cambridge Open Engage.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate.
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (n.d.). Semantic Scholar.
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate.
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.
Application Notes and Protocols for the Development of Anti-HIV Agents Utilizing 7-Bromo-Indazole Scaffolds
Introduction: The Versatility of the Indazole Scaffold in Anti-HIV Drug Discovery The quest for novel antiretroviral agents remains a cornerstone of global health research, driven by the need for more potent therapies, r...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of the Indazole Scaffold in Anti-HIV Drug Discovery
The quest for novel antiretroviral agents remains a cornerstone of global health research, driven by the need for more potent therapies, reduced side effects, and strategies to combat drug resistance. Within the landscape of medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that demonstrates binding affinity for a diverse range of biological targets.[1] This versatility has rendered it a valuable starting point for the development of therapeutics for various conditions, including cancer and inflammatory diseases.[1]
In the context of Human Immunodeficiency Virus (HIV) research, the indazole scaffold has demonstrated significant potential, contributing to the development of potent inhibitors targeting different stages of the viral lifecycle. The strategic incorporation of a bromine atom at the 7-position of the indazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, offering a valuable tool for medicinal chemists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-bromo-indazole scaffolds in the design and evaluation of novel anti-HIV agents. We will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of structure-activity relationships (SAR) to guide lead optimization.
Mechanism of Action: Targeting Multiple Fronts of the HIV Lifecycle
The 7-bromo-indazole scaffold has proven to be a versatile platform for developing anti-HIV agents that act on at least two distinct and critical viral targets: the HIV capsid and reverse transcriptase.
Capsid Inhibition: Disrupting the Viral Core
A prominent example of the utility of the 7-bromo-indazole scaffold is its role as a key intermediate in the synthesis of Lenacapavir , a potent, first-in-class HIV-1 capsid inhibitor.[2][3] The HIV capsid is a protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral lifecycle, including the transport of the viral complex into the nucleus and the subsequent uncoating process that releases the viral contents.
By binding to the capsid protein, Lenacapavir and its analogues disrupt the delicate balance of capsid stability, leading to premature disassembly and a halt in viral replication. The 7-bromo-4-chloro-1H-indazol-3-amine intermediate is a critical building block in the construction of the final, complex Lenacapavir molecule.[2][3][4]
Signaling Pathway: HIV Capsid Inhibition
Caption: Mechanism of HIV capsid inhibition by agents derived from 7-bromo-indazole scaffolds.
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Halting Viral DNA Synthesis
The 7-bromo-indazole scaffold has also been successfully employed in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[5] HIV reverse transcriptase (RT) is a viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genetic material into the host cell's genome.
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. Structure-based drug design and molecular hybridization techniques have been used to create novel series of indazole NNRTIs with excellent metabolic stability and resilience against common drug-resistant mutations.[5]
Signaling Pathway: HIV Reverse Transcriptase Inhibition
Caption: Mechanism of HIV reverse transcriptase inhibition by 7-bromo-indazole NNRTIs.
Experimental Protocols
Protocol 1: Synthesis of a Representative 7-Bromo-Indazole Derivative
This protocol outlines the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the capsid inhibitor Lenacapavir.[2] This multi-step synthesis provides a practical example of the chemical methodologies employed in the construction of this important scaffold.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for a key 7-bromo-indazole intermediate.
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile [2]
Rationale: This step introduces the bromine atom at the desired position on the benzene ring, ortho to one of the chlorine atoms and meta to the nitrile group. The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid facilitates electrophilic aromatic substitution.
Materials:
2,6-dichlorobenzonitrile
N-bromosuccinimide (NBS)
Concentrated sulfuric acid (H₂SO₄)
Crushed ice
Deionized water
Procedure:
To a stirred solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid at 0°C, add N-bromosuccinimide portion-wise, maintaining the temperature below 5°C.
Allow the reaction mixture to stir at 0-5°C for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Collect the resulting precipitate by filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.
Step 2: Cyclization to form 7-bromo-4-chloro-1H-indazol-3-amine [2]
Rationale: This step involves a nucleophilic aromatic substitution and subsequent cyclization to form the indazole ring system. Hydrazine hydrate acts as the nucleophile, displacing one of the chlorine atoms and forming the pyrazole ring.
Materials:
3-bromo-2,6-dichlorobenzonitrile
Hydrazine hydrate
An appropriate solvent (e.g., ethanol, n-butanol)
Procedure:
Dissolve 3-bromo-2,6-dichlorobenzonitrile in the chosen solvent.
Add hydrazine hydrate to the solution.
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or HPLC.
After completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain 7-bromo-4-chloro-1H-indazol-3-amine.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a colorimetric ELISA-based assay to determine the 50% inhibitory concentration (IC₅₀) of a test compound against HIV-1 RT.
Materials:
Recombinant HIV-1 Reverse Transcriptase (RT)
Test compound (dissolved in DMSO)
96-well streptavidin-coated plates
Biotinylated poly(A) template and oligo(dT) primer
Digoxigenin (DIG)-labeled dUTP and other dNTPs
Anti-DIG-Peroxidase (POD) antibody conjugate
Peroxidase substrate (e.g., ABTS)
Stop solution (e.g., 1% SDS)
Wash buffer (e.g., PBS with 0.05% Tween-20)
Reaction buffer
Plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the 7-bromo-indazole test compound in reaction buffer. Include a vehicle control (DMSO) and a positive control (e.g., Nevirapine).
Assay Plate Preparation: To the streptavidin-coated wells, add the biotinylated poly(A) x oligo(dT) template/primer and incubate to allow for binding. Wash the wells to remove unbound template/primer.
Reaction Initiation: Add the reaction mixture containing dNTPs (including DIG-dUTP) and the serially diluted test compound to the wells.
Enzyme Addition: Add recombinant HIV-1 RT to all wells except the "no enzyme" control wells.
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.
Detection:
Wash the wells to remove unincorporated nucleotides.
Add the Anti-DIG-POD antibody conjugate and incubate.
Wash the wells to remove unbound antibody.
Add the peroxidase substrate and incubate until color develops.
Add the stop solution.
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.
Protocol 3: Cell-Based Anti-HIV-1 Assay using TZM-bl Reporter Cells
This assay measures the ability of a compound to inhibit HIV-1 infection of TZM-bl cells, which express luciferase upon viral entry and Tat-mediated transcription.[6]
Materials:
TZM-bl cells
HIV-1 strain (e.g., NL4-3)
Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
Test compound (dissolved in DMSO)
96-well cell culture plates
Luciferase assay reagent
Luminometer
Procedure:
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known NNRTI).
Viral Infection: Add a pre-titered amount of HIV-1 to the wells.
Incubation: Incubate the plates at 37°C for 48 hours.
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the 50% effective concentration (EC₅₀).
Protocol 4: Cytotoxicity Assay using MT-4 Cells (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC₅₀) of the test compound.[7][8]
Materials:
MT-4 cells
Complete cell culture medium (RPMI-1640 with 10% FBS, penicillin/streptomycin)
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.
Incubation: Incubate the plates at 37°C for the same duration as the antiviral assay (e.g., 4-5 days).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm.
Data Analysis: Calculate the percent cytotoxicity for each compound concentration and determine the CC₅₀. The Therapeutic Index (TI) can then be calculated as CC₅₀ / EC₅₀.
Structure-Activity Relationship (SAR) and Data Interpretation
The development of potent anti-HIV agents from the 7-bromo-indazole scaffold relies on a thorough understanding of the structure-activity relationship (SAR). The following table provides a hypothetical but illustrative example of how SAR data might be presented for a series of 7-bromo-indazole NNRTIs.
Compound ID
R¹ Substituent (at N1)
R² Substituent (at C3)
HIV-1 RT IC₅₀ (nM)
Anti-HIV-1 EC₅₀ (nM)
Cytotoxicity CC₅₀ (µM)
Therapeutic Index (TI)
Ref-NNRTI
-
-
15
25
>100
>4000
BI-001
H
Phenyl
520
850
>50
<59
BI-002
Methyl
Phenyl
250
410
>50
<122
BI-003
H
4-Chlorophenyl
85
150
>75
>500
BI-004
Methyl
4-Chlorophenyl
12
20
>100
>5000
BI-005
H
3,5-Dichlorophenyl
9
18
80
4444
Interpretation of SAR Data:
Role of the 7-Bromo Group: The presence of the bromine atom at the 7-position can enhance binding affinity through halogen bonding and improve the compound's metabolic stability.
N1 Substitution (R¹): As seen by comparing BI-001 with BI-002, and BI-003 with BI-004, methylation at the N1 position of the indazole ring can influence potency. This position can be explored with various small alkyl or other functional groups to optimize interactions within the NNRTI binding pocket.
C3 Substitution (R²): The substituent at the C3 position is critical for potent NNRTI activity. Introducing electron-withdrawing groups on the phenyl ring, such as chlorine (compare BI-001 to BI-003 and BI-005), often leads to a significant increase in potency. This suggests that these groups may be involved in key interactions with amino acid residues in the allosteric binding site of HIV-1 RT.
Conclusion and Future Directions
The 7-bromo-indazole scaffold represents a highly promising and versatile platform for the development of novel anti-HIV agents. Its demonstrated utility in the creation of both capsid inhibitors and non-nucleoside reverse transcriptase inhibitors underscores its value in modern medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a rich field for further exploration.
Future research should focus on expanding the SAR for 7-bromo-indazole-based NNRTIs, exploring a wider range of substituents at the N1 and C3 positions to enhance potency and overcome resistance. Furthermore, the application of this scaffold to other HIV targets, such as integrase and protease, remains an underexplored but potentially fruitful area of investigation. The detailed protocols provided herein offer a solid foundation for researchers to synthesize, evaluate, and optimize novel 7-bromo-indazole derivatives as the next generation of anti-HIV therapeutics.
References
Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (October 2021). Duke University. [Link]
Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. (n.d.). Duke University. [Link]
Novel assay reveals a large inducible replication competent HIV-1 reservoir in resting CD4+ T cells. (2017). EBioMedicine. [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules. [Link]
Protocol for Reagent Preparation for Use in the Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (October 2021). Duke University. [Link]
Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules. [Link]
Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (September 2025). Duke University. [Link]
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ResearchGate. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]
Novel indazole non-nucleoside reverse transcriptase inhibitors using molecular hybridization based on crystallographic overlays. (2009). Journal of Medicinal Chemistry. [Link]
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2010). Synlett. [Link]
Application Notes & Protocols: Leveraging 7-Bromo-1H-indazole-3-carboxylic Acid in Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1]...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] This approach relies on screening low molecular weight compounds, or "fragments," which, despite their weak initial binding affinity, often exhibit high ligand efficiency and provide more tractable paths for optimization.[2][3] This guide provides an in-depth technical overview and detailed experimental protocols for the strategic use of 7-Bromo-1H-indazole-3-carboxylic acid , a versatile fragment, in a typical FBDD campaign. We will explore the rationale behind its selection, its application in primary screening and hit validation via biophysical methods, and its role in structure-guided hit-to-lead optimization.
The Rationale: Why 7-Bromo-1H-indazole-3-carboxylic Acid?
The success of an FBDD campaign begins with a well-curated fragment library.[4] The indazole scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for indole, and is a core component of numerous biologically active compounds.[5][6][7] The specific choice of 7-Bromo-1H-indazole-3-carboxylic acid is rooted in its unique combination of physicochemical properties and synthetic utility.
Physicochemical Profile and "Rule of Three" Compliance
Fragments are typically evaluated against the "Rule of Three," a set of guidelines that define a good starting point for optimization.[8] Let's analyze how our chosen fragment measures up.
As shown, the fragment is an ideal starting point, possessing low molecular complexity which increases the statistical probability of finding a complementary binding interaction on a protein surface.[10]
Strategic Chemical Functionality
The true power of this fragment lies in its dual-functional nature, providing clear, orthogonal vectors for chemical elaboration:
3-Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor, frequently engaging with charged residues like arginine or lysine in a protein's active site. It also serves as a reliable synthetic handle for creating amide libraries, enabling rapid exploration of Structure-Activity Relationships (SAR).
7-Bromo Group: The bromine atom provides a key vector for "fragment growing." It is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing chemists to systematically extend the fragment into adjacent binding pockets revealed by structural biology methods.
This built-in synthetic tractability is a hallmark of a "poised fragment," one that is designed for efficient follow-up chemistry.[10]
The FBDD Campaign Workflow: A Strategic Overview
A successful FBDD project is a multi-disciplinary effort, cascading from primary screening through hit validation and structural elucidation to drive medicinal chemistry. The goal is to identify fragments that bind to the target protein and then use structural information to evolve them into potent, selective lead compounds.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocols for Primary Screening & Hit Identification
Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[8][11] Below are protocols for three common primary screening methods.
SPR is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[12] It is highly sensitive and provides kinetic information.[13][14]
Objective: To identify fragments that bind to the immobilized protein target from a library.
Methodology:
Immobilization:
Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry to a density that will yield a theoretical Rmax of ~50-100 RU for a typical fragment.
Activate a reference flow cell with EDC/NHS but quench with ethanolamine without protein immobilization to serve as a reference surface.
Fragment Preparation:
Prepare a 100 mM stock solution of 7-Bromo-1H-indazole-3-carboxylic acid in 100% DMSO.
Create a fragment library plate by diluting all fragments (including the title compound) to a final screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+ buffer containing 2% DMSO). The DMSO concentration must be precisely matched between samples and running buffer to avoid false positives.[14]
Screening Run:
Equilibrate the system with running buffer until a stable baseline is achieved.
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
Perform a surface regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer).
Data Analysis:
Subtract the reference flow cell signal from the active flow cell signal.
Identify hits as fragments that produce a binding response significantly above the baseline noise. A common threshold is a response >10 standard deviations above the mean of buffer-only injections.
Prioritize hits based on the magnitude of the response and visual inspection of the sensorgram for specific binding characteristics.
Protocol 2: NMR-Based Screening (Saturation Transfer Difference)
NMR spectroscopy is exceptionally well-suited for FBDD as it can reliably detect very weak binding interactions.[15][16] Saturation Transfer Difference (STD) is a ligand-observed experiment that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.[17]
Objective: To identify binding fragments from a cocktail of compounds.
Methodology:
Sample Preparation:
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).
Create cocktails of 5-10 fragments, each at a concentration of ~100-200 µM. 7-Bromo-1H-indazole-3-carboxylic acid should be included in one of these cocktails. Ensure no spectral overlap between fragments in a cocktail.
NMR Data Acquisition:
Acquire a standard 1D proton reference spectrum of the fragment cocktail in the absence of the protein.
Add the protein to the cocktail.
Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present. A long saturation time (e.g., 2 seconds) is used to allow saturation to propagate through the protein.
Acquire an off-resonance control spectrum where the saturation pulse is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
Data Analysis:
Subtract the on-resonance spectrum from the off-resonance spectrum.
The resulting difference spectrum will show signals only for protons of the fragments that were in close contact with the saturated protein.
Fragments showing clear signals in the STD difference spectrum are identified as hits. The relative intensity of the signals can provide an initial estimate of binding affinity.
Hit Validation and Structural Characterization
A hit from a primary screen is not a guarantee of a viable starting point. It is critical to validate the interaction using an orthogonal biophysical method to eliminate false positives and to accurately characterize the binding affinity.[11] The ultimate goal is to obtain a high-resolution crystal structure to guide optimization.[8][18]
protocol for derivatization of the carboxylic acid group of 7-bromo-indazole
Application Note & Protocol Guide Topic: Strategies for the Derivatization of the Carboxylic Acid Group of 7-Bromo-1H-indazole-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Intr...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol Guide
Topic: Strategies for the Derivatization of the Carboxylic Acid Group of 7-Bromo-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors used in oncology.[1] The 7-bromo-1H-indazole-3-carboxylic acid moiety, in particular, serves as a versatile building block for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR).[2][3] The carboxylic acid at the 3-position is a prime handle for chemical modification, allowing for the introduction of diverse functional groups through derivatization.
This application note provides detailed, field-proven protocols for two common and highly effective derivatization strategies for 7-bromo-1H-indazole-3-carboxylic acid: amide bond formation and esterification . The goal is to equip researchers with the practical knowledge to synthesize novel indazole derivatives efficiently, explaining not just the "how" but the critical "why" behind each procedural step.
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[4] For heteroaromatic carboxylic acids like 7-bromo-1H-indazole-3-carboxylic acid, which can be less reactive, a potent coupling agent is necessary to ensure high yields and minimize side reactions.[5][6]
Rationale for Selecting HATU:
We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent of choice.[7][8]
High Efficiency: HATU is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered or electronically deactivated substrates.[7][8][9]
Low Racemization: The mechanism of HATU involves the formation of a highly reactive OAt-active ester, which minimizes the risk of racemization in chiral substrates.[7][8]
Neighboring Group Effect: The pyridine nitrogen atom in the HOAt byproduct is thought to stabilize the transition state, accelerating the reaction.[7]
The overall reaction proceeds by the activation of the carboxylic acid by HATU, followed by nucleophilic attack from the desired amine to form the amide bond.[10][11]
Workflow for HATU-Mediated Amide Coupling
Caption: General workflow for amide synthesis.
Detailed Step-by-Step Protocol
Materials:
7-bromo-1H-indazole-3-carboxylic acid (1.0 eq.)
Amine of choice (1.1 eq.)
HATU (1.2 eq.)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
5% aq. Lithium Chloride (LiCl) solution
Saturated aq. Sodium Chloride (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for chromatography
Procedure:
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.) followed by DIPEA (3.0 eq.). DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.[10]
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the initial exotherm upon addition of the coupling reagent.
Activation: Add HATU (1.2 eq.) portion-wise to the cooled mixture. A slight excess of HATU ensures complete activation of the carboxylic acid.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Workup: Once complete, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).
Washing: Combine the organic layers and wash sequentially with 5% aq. LiCl solution (2x) to remove residual DMF, followed by brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Protocol 2: Fischer-Speier Esterification
Esterification is another fundamental derivatization strategy, often used to improve properties like cell permeability or to act as a prodrug. The Fischer-Speier esterification is a classic, acid-catalyzed method that is cost-effective and straightforward for producing simple alkyl esters.[12][13][14]
Rationale and Mechanism:
The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH).[13][14] The mechanism proceeds in several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.[13][14]
Nucleophilic attack by the alcohol to form a tetrahedral intermediate.[13]
Proton transfer and subsequent elimination of a water molecule to form the ester.[13]
Using the alcohol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.[13]
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Detailed Step-by-Step Protocol
Materials:
7-bromo-1H-indazole-3-carboxylic acid (1.0 eq.)
Alcohol (e.g., Ethanol, Methanol) (used as solvent)
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., absolute ethanol), which will serve as both the reagent and the solvent.
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 5 mol%) dropwise with stirring.
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction temperature will depend on the boiling point of the alcohol used.
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
Workup - Concentration: After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
Workup - Extraction: Redissolve the residue in ethyl acetate. Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude ester can be purified either by flash column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Summary of Protocols and Troubleshooting
Parameter
Protocol 1: HATU Amide Coupling
Protocol 2: Fischer Esterification
Reaction Type
Amide Bond Formation
Ester Formation
Key Reagents
HATU, DIPEA, Amine
Alcohol, H₂SO₄ (cat.)
Solvent
Anhydrous DMF
Excess Alcohol
Temperature
0°C to Room Temperature
Reflux Temperature of Alcohol
Reaction Time
2-4 hours
12-24 hours
Pros
High efficiency, broad substrate scope, mild conditions
Cost-effective, simple reagents, scalable
Cons
Expensive reagents, requires anhydrous conditions
Requires heat, limited to simple alcohols, longer reaction times
Common Troubleshooting Issues:
Low Yield (Amide Coupling): Ensure all reagents and solvents are anhydrous. Check the quality of the HATU reagent. Consider increasing the equivalents of HATU and DIPEA slightly. Some complex amines may require gentle heating (40-50°C).[5]
Starting Material Recovered (Esterification): The reaction is an equilibrium; ensure a large excess of the alcohol is used.[13] Confirm the catalyst is active and was not neutralized. Reaction time may need to be extended.
Side Reactions (General): N-alkylation of the indazole ring can sometimes occur, particularly under basic conditions.[5] Careful control of stoichiometry and temperature is key. Purification by chromatography is usually effective at separating regioisomers.
Conclusion
The derivatization of 7-bromo-1H-indazole-3-carboxylic acid is a critical step in the synthesis of novel compounds for drug discovery. The HATU-mediated amidation and Fischer-Speier esterification protocols detailed here provide robust and reliable methods for generating diverse libraries of indazole derivatives. The choice between methods will depend on the specific goals of the synthesis, available resources, and the nature of the desired derivative. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these protocols to their specific needs.
References
VertexAI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
University of Calgary. (n.d.). Ch27 : Peptide synthesis.
Aapptec Peptides. (n.d.). Coupling Reagents.
Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
SpringerLink. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids.
Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
palladium-catalyzed cross-coupling reactions of 7-bromo-indazoles
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-Indazoles Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive ov...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-Indazoles
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-bromo-indazoles. The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The functionalization of the indazole core, particularly at the C7 position, is a critical strategy for developing novel therapeutic agents. This document details field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the causality behind experimental choices, troubleshooting, and optimization strategies.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic nitrogen-containing heterocycles that serve as key structural motifs in a multitude of pharmacologically active compounds.[2][3] Their ability to act as bioisosteres for indoles and benzimidazoles makes them a versatile building block in drug design.[4] Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild conditions.[5] Applying these powerful reactions to 7-bromo-indazoles provides a direct and modular route to introduce diverse molecular fragments, thereby accessing a broad chemical space for structure-activity relationship (SAR) studies.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7] Understanding this fundamental mechanism is crucial for rational optimization and troubleshooting of specific reactions. The cycle consists of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8]
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 7-bromo-indazole) to a coordinatively unsaturated Pd(0) complex. This forms a new organopalladium(II) intermediate.[6][8] The reactivity order for halides in this step is generally I > Br > Cl.[9]
Transmetalation / Amine Coordination: In C-C coupling reactions like Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium(II) center in a step called transmetalation.[8] For C-N couplings like the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[10]
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] It is highly effective for the arylation of 7-bromo-indazoles.
Causality Behind Experimental Choices
Catalyst/Ligand System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands (e.g., biaryl phosphines).[1] These ligands facilitate the oxidative addition and reductive elimination steps, leading to higher efficiency.[1] PdCl₂(dppf) is often a robust choice as the dppf ligand is well-suited for a variety of substrates.[11]
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][12] The choice can depend on the specific substrates and solvent; Cs₂CO₃ is often more effective for less reactive partners but is also more expensive.
Solvent: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or DME/water.[11][12] The water is necessary to dissolve the inorganic base and facilitate the reaction.
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole
This protocol is adapted from optimized conditions reported for the coupling of 7-bromo-4-substituted-1H-indazoles.[1][13]
Materials:
7-Bromo-1H-indazole (or a protected/substituted derivative)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equiv), the boronic acid (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).[12]
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.[4][12] The reaction time can vary from 2 to 24 hours.
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[12] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes results for the Suzuki-Miyaura coupling of a 4-amido-7-bromo-1H-indazole with various boronic acids, demonstrating the scope of the reaction.[13]
Entry
Boronic Acid Partner
Product
Yield (%)
1
Phenylboronic acid
7-Phenyl derivative
85
2
4-Methoxyphenylboronic acid
7-(4-Methoxyphenyl) derivative
89
3
4-Fluorophenylboronic acid
7-(4-Fluorophenyl) derivative
82
4
Thiophene-2-boronic acid
7-(Thiophen-2-yl) derivative
78
5
Pyridine-3-boronic acid
7-(Pyridin-3-yl) derivative
75
(Data adapted from Alencar, C. G. M., et al., RSC Advances, 2021)[13]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[10] This reaction is invaluable for synthesizing aryl amines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices
Catalyst/Ligand System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are often employed with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[14][15] These ligands promote the crucial reductive elimination step, which can be challenging for C-N bond formation.[16] Pre-formed palladium catalysts incorporating these ligands are also commercially available and highly effective.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10] Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used, depending on the amine's pKa.[14][17]
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 7-Bromo-1H-indazole
This is a general protocol that should be optimized for specific amine coupling partners.
Materials:
7-Bromo-1H-indazole
Primary or Secondary Amine (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
XPhos (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene
Nitrogen or Argon gas supply
Procedure:
Reaction Setup: In a glovebox or on a Schlenk line, add 7-bromo-1H-indazole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube with a stir bar.[14]
Inert Atmosphere: If not in a glovebox, seal the tube with a septum, and evacuate and backfill with inert gas three times.
Solvent/Reagent Addition: Add anhydrous toluene (to ~0.2 M), followed by the amine (1.2 equiv) via syringe.
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours.
Monitoring: Check for the disappearance of starting material using TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate or diethyl ether and quench carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter, concentrate the solvent, and purify the residue by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction is exceptionally useful for introducing alkynyl moieties, which are versatile handles for further transformations or key components of bioactive molecules.
Causality Behind Experimental Choices
Catalyst System: The classic Sonogashira reaction uses a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[19][20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[18]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. The base serves not only to deprotonate the terminal alkyne but also often acts as the solvent.
Reaction Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can cause the homocoupling of alkynes (Glaser coupling), a common side reaction.
Protocol: Sonogashira Coupling of a Protected 7-Bromo-indazole
Note: The NH proton of indazole can be acidic and may require protection (e.g., with a BOC or THP group) for optimal results, especially if strong bases are used or if the alkyne is particularly valuable.[21][22] The following protocol assumes an N-protected substrate for maximum generality.
Triethylamine (Et₃N) or a mixture of Et₃N and DMF[19]
Nitrogen or Argon gas supply
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add the N-protected 7-bromo-indazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent/Reagent Addition: Add degassed solvent (e.g., Et₃N or a 2:1 mixture of Et₃N/DMF) followed by the terminal alkyne (1.5 equiv) via syringe.[19]
Reaction: Stir the mixture at a temperature ranging from room temperature to 70 °C, depending on the reactivity of the alkyne.[19] Reactions involving aryl bromides may require heating to proceed efficiently.[19]
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography. If the indazole was protected, a subsequent deprotection step may be required.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst; insufficient base strength; low reaction temperature.
Use a fresh palladium source or a more active precatalyst/ligand system.[14] For Buchwald-Hartwig, switch to a stronger base like LiHMDS. Increase temperature in 10-20 °C increments.
Dehalogenation
The aryl-palladium intermediate is reduced before coupling.
This can be a side reaction in Suzuki couplings.[23] Ensure strictly anaerobic conditions. Sometimes, a different ligand or solvent system can suppress this pathway.
Alkyne Homocoupling (Sonogashira)
Presence of oxygen.
Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Protodeboronation (Suzuki)
Degradation of the boronic acid before transmetalation.
Use anhydrous conditions or switch to a more stable boronate ester (e.g., pinacol ester).[24] Ensure the base is not excessively strong for the substrate.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 7-bromo-indazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to novel C-C and C-N linked indazole derivatives. A rational approach to reaction design, based on a solid understanding of the underlying catalytic cycles and the specific roles of each reagent, is paramount for success. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to explore the vast chemical and therapeutic potential of the indazole scaffold.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate.
de Alencar, C. G. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.National Institutes of Health.
Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health.
de Alencar, C. G. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (n.d.). Thieme E-Books & E-Journals.
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014). PubMed.
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PubMed Central.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
Discovery and synthesis of novel indazole derivatives. (n.d.). Benchchem.
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme.
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
Buchwald–Hartwig amination. (n.d.). Wikipedia.
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). PubMed Central.
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone. (n.d.). Benchchem.
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions. (n.d.). PubMed Central.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014). PubMed.
Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. (n.d.). ResearchGate.
Application Notes and Protocols for the Heck Reaction of 7-Bromo-1-tetralone. (n.d.). Benchchem.
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar.
Technical Support Center: Synthesis of 7-Bromo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the co...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 7-Bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals, mastering its synthesis is crucial. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and extensive laboratory experience.
Overview of Synthetic Challenges
The synthesis of 7-Bromo-1H-indazole-3-carboxylic acid is not trivial and presents several well-documented challenges that can impact yield, purity, and scalability. The primary hurdles researchers face include:
Poor Regioselectivity: Direct bromination of the indazole core often leads to a mixture of undesired regioisomers, complicating purification and reducing the yield of the target 7-bromo isomer.[1][2]
Side Reactions: Competing reactions such as over-bromination, decarboxylation at elevated temperatures[3], and hydrolysis of precursor functional groups (e.g., nitriles) can significantly lower the efficiency of the synthesis.[1][4]
Harsh Reaction Conditions: Many classical synthetic routes require harsh conditions, such as strongly acidic media or the use of pyrophoric reagents like n-butyllithium for carboxylation, which pose safety and scalability concerns.[4][5][6]
Purification Difficulties: The final product and intermediates can be challenging to purify, often requiring column chromatography, which is not ideal for large-scale production.[4][7] Furthermore, the existence of different polymorphs can complicate isolation and characterization.[8]
Low Yields: Certain established methods, such as the Sandmeyer reaction for introducing the bromo group, are known to provide modest yields, making the overall process inefficient.[9]
The following diagram illustrates the common strategic pathways for accessing the 7-bromo-indazole core, each with its own set of associated challenges.
Caption: Common synthetic pathways to the target molecule.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Q1: My Sandmeyer reaction to convert 7-amino-1H-indazole to 7-bromo-1H-indazole has a very low yield (<40%). What's going wrong?
A1: This is a common and expected challenge with this specific Sandmeyer reaction.[9] Low yields can stem from several factors inherent to the diazotization and copper-catalyzed substitution steps.
Probable Cause 1: Incomplete Diazotization. The formation of the diazonium salt from 7-aminoindazole is critical. If the temperature is not kept sufficiently low (typically -10 to -5 °C), the diazonium salt can decompose prematurely.
Solution: Ensure your reaction vessel is well-chilled in an ice-salt or acetone/dry ice bath. Add the sodium nitrite solution slowly and portion-wise while monitoring the internal temperature rigorously.[9]
Probable Cause 2: Side Reactions of the Diazonium Salt. Aryl diazonium salts are highly reactive and can participate in unwanted side reactions, such as coupling to form azo compounds or reacting with water to form phenols, especially if the copper(I) bromide is not added promptly or is of poor quality.
Solution: Use freshly prepared or high-purity CuBr. Ensure the CuBr solution is also pre-chilled and added dropwise to the cold diazonium salt solution to maintain temperature control. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and the efficiency of the single-electron transfer from Cu(I) is key.[10][11]
Probable Cause 3: Difficult Work-up. The work-up procedure involves neutralization and extraction. The product might be partially lost during these steps.
Solution: After the reaction, neutralize carefully with a saturated sodium bicarbonate solution. Perform multiple extractions with a suitable organic solvent like ethyl acetate (e.g., 3 x 200 mL for a small-scale reaction) to ensure complete recovery of the product from the aqueous layer.[9]
Q2: I am attempting to carboxylate the 7-bromo-1H-indazole intermediate at the C3 position using n-BuLi and CO₂, but the reaction is messy and yields are poor. How can I improve this?
A2: This is a powerful but technically demanding transformation. Success hinges on rigorous control of anhydrous and anaerobic conditions.
Probable Cause 1: Presence of Moisture or Protic Solvents. n-Butyllithium is a very strong base and will be quenched instantly by any trace of water or other protic sources, preventing the deprotonation of the indazole ring.
Solution: All glassware must be oven- or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., THF, diethyl ether) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction must be run under a positive pressure of an inert gas (Argon or Nitrogen).
Probable Cause 2: Incorrect Deprotonation Site or Incomplete Deprotonation. While deprotonation is expected at C3, competitive deprotonation at N1 can occur. The temperature also plays a critical role.
Solution: Protect the N1 position with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), prior to lithiation.[5][6] This directs the deprotonation exclusively to the C3 position. Perform the lithiation at low temperatures (e.g., -78 °C) to improve stability and selectivity.
Probable Cause 3: Inefficient Quenching with CO₂. Simply bubbling CO₂ gas through the solution can be inefficient.
Solution: A more reliable method is to pour the cold lithiated indazole solution onto a bed of freshly crushed dry ice (solid CO₂) covered with anhydrous THF. This ensures a large excess of CO₂ is available for a rapid and efficient quench.
Q3: When synthesizing the indazole ring from a substituted benzonitrile precursor, I get a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity during the cyclization of substituted benzonitriles with hydrazine is a significant challenge, particularly in process development.[1][12]
Probable Cause: Competing Nucleophilic Attack. In precursors like 3-bromo-2,6-dichlorobenzonitrile, hydrazine can attack either of the chloro-substituted positions, leading to different cyclized products.[4]
Solution 1: Strategic Choice of Leaving Group. Often, a fluorine atom is used as the leaving group in an SNAr reaction with hydrazine, as it is highly activating and can provide better regioselectivity compared to chlorine.[1]
Solution 2: Solvent Effects. The choice of solvent can influence the reaction pathway. For the cyclization of 3-bromo-2,6-dichlorobenzonitrile, using 2-methyltetrahydrofuran (2-MeTHF) has been shown to favor the formation of the desired 7-bromo-4-chloro-1H-indazol-3-amine regioisomer.[12]
Solution 3: Brominate After Cyclization (Cautionary). An alternative is to form the indazole ring first and then introduce the bromine. However, this often fails. For example, direct bromination of 4-chloro-1H-indazol-3-amine with NBS predominantly yields the undesired regioisomer.[1][2] This highlights the importance of installing the bromine on the precursor before cyclization.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when synthesizing this molecule?A: There are three major safety hazards to be aware of:
Diazonium Salts: Intermediates in the Sandmeyer route are potentially explosive, especially when isolated in a dry state. Always keep them in solution and at low temperatures.[10]
Pyrophoric Reagents: The use of n-butyllithium for carboxylation requires strict anaerobic and anhydrous techniques, as it can ignite spontaneously on contact with air or moisture.[5][6]
Exothermic Reactions: Some bromination procedures, particularly those using strong acid/oxidant mixtures like KBrO₃/H₂SO₄, can be extremely exothermic and difficult to control on a larger scale.[4][12] Always perform such reactions with adequate cooling and slow addition of reagents.
Q: My final product looks clean by ¹H NMR, but the melting point is broad and lower than the literature value. What could be the issue?A: This often points to the presence of impurities or a different polymorphic form. Indazole-3-carboxylic acids can exist in different crystalline forms (polymorphs) depending on the crystallization solvent.[8] These forms will have different physical properties, including melting points. Consider recrystallizing a small sample from different solvent systems (e.g., DMF/water, ethyl acetate) to see if you can isolate a sharper-melting polymorph.[8] Alternatively, residual solvent or a small amount of an isomeric impurity may be present.
Q: Is there a preferred method for large-scale synthesis?A: For scalability, routes that avoid hazardous reagents and chromatographic purification are preferred. Recent process development literature points towards a two-step sequence starting from an inexpensive substituted benzonitrile (e.g., 2,6-dichlorobenzonitrile).[1][12] This involves a regioselective bromination followed by a controlled cyclization with hydrazine. This approach has been demonstrated on hundred-gram scales without the need for column chromatography.[12]
Recommended Experimental Protocol: Two-Step Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
While the target molecule is 7-Bromo-1H-indazole-3-carboxylic acid, a key and challenging intermediate is the corresponding 3-aminoindazole, which can then be converted to the carboxylic acid via a Sandmeyer-type reaction on the amino group. The following protocol is adapted from a scalable synthesis of a closely related analog.[1][12]
Caption: Workflow for a scalable synthesis of a key precursor.
Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-dichlorobenzonitrile (1.0 eq).
Acid Addition: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (96%, 10.0 eq) while maintaining the internal temperature below 20 °C.
Bromination: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS, 1.07 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 30 °C.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 18 hours. Monitor the reaction by HPLC or TLC.
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (15 volumes). A precipitate will form.
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with water, followed by a small amount of cold ethyl acetate to afford 3-bromo-2,6-dichlorobenzonitrile. This intermediate can often be used in the next step without further purification.
Step 2: Regioselective Cyclization with Hydrazine
Setup: In a clean, dry flask, suspend the 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) from the previous step in 2-methyltetrahydrofuran (2-MeTHF).
Hydrazine Addition: Add hydrazine hydrate (e.g., 3.0 eq) dropwise via an addition funnel.
Reaction: Heat the reaction mixture to 80 °C and stir for several hours until the starting material is consumed (monitor by HPLC or TLC).
Work-up: Cool the reaction to room temperature and add water. The product may precipitate.
Isolation: Collect the solid by filtration. Wash the cake with water and then with a minimal amount of a non-polar solvent like hexanes or MTBE to remove non-polar impurities. The resulting solid is 7-bromo-4-chloro-1H-indazol-3-amine. Purity can be assessed by qNMR.[4]
Data Summary: Troubleshooting Common Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Relevant Citations
Low Yield
Incomplete reaction; Side reactions (e.g., decarboxylation, hydrolysis); Premature decomposition of intermediates (e.g., diazonium salts).
Optimize temperature and reaction time; Use high-purity reagents; Ensure strict temperature control for sensitive intermediates.
Formation of regioisomers; Over-halogenation; Incomplete removal of byproducts or starting materials.
Use regioselective conditions (solvent choice, specific reagents); Control stoichiometry of halogenating agent; Optimize work-up and consider recrystallization.
Highly exothermic steps; Use of hazardous/pyrophoric reagents; Requirement for chromatography.
Redesign route to use milder conditions (e.g., NBS/H₂SO₄ instead of KBrO₃/H₂SO₄); Avoid organolithiums if possible; Develop a crystallization-based purification.
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
Davis, R. B., & Pizzini, L. C. (1960). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695. [Link]
Guzman, F. et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Bao, R., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077. [Link]
ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Retrieved from [Link]
Bao, R., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 232. [Link]
Xu, L., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400–3401. [Link]
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(5), 1759–1783. [Link]
Technical Support Center: Purification of 7-Bromo-1H-indazole-3-carboxylic Acid & Derivatives
Welcome to the technical support center for the purification of 7-bromo-1H-indazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists wh...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 7-bromo-1H-indazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Indazole-3-carboxylic acids are crucial intermediates in the synthesis of numerous pharmacologically active agents. However, their purification can be challenging due to their unique physicochemical properties.
This document moves beyond simple protocols to provide a deeper understanding of the principles behind the purification strategies. Our goal is to empower you to troubleshoot effectively, optimize your yields, and achieve the highest possible purity for your compounds.
The structure of 7-bromo-1H-indazole-3-carboxylic acid—featuring an acidic carboxylic acid group, a basic indazole moiety, and a lipophilic brominated aromatic ring—presents a unique set of purification challenges and opportunities.
Amphoteric Nature : The molecule possesses both an acidic group (-COOH) and a basic nitrogen center in the indazole ring. This allows for manipulation of its solubility in aqueous solutions of different pH, which is the cornerstone of acid-base extraction techniques.[1][2]
Polarity and Solubility : The combination of a polar carboxylic acid and a relatively nonpolar bromo-aromatic system results in moderate polarity. This makes it soluble in polar organic solvents like ethyl acetate, methanol, and DMF, but its solubility can vary significantly with the presence of other substituents in its derivatives.
Common Impurities : Purification challenges are often dictated by the impurities present. These can include unreacted starting materials, reagents (e.g., N-Bromosuccinimide), regioisomers formed during synthesis, and over-brominated byproducts.[3][4] Monitoring reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to identify the impurity profile before selecting a purification method.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider for a crude reaction mixture containing my 7-bromo-1H-indazole-3-carboxylic acid derivative?
A1: For a carboxylic acid derivative, an acid-base extraction is almost always the most efficient initial step.[1][5] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. By washing your organic solution with a mild aqueous base (like saturated sodium bicarbonate), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[1][2] This salt will move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then recover your purified product by acidifying the aqueous layer to precipitate the neutral carboxylic acid.
Q2: My compound seems to be forming an inseparable emulsion during acid-base extraction. What should I do?
A2: Emulsion formation is common when dealing with complex mixtures. Here are several strategies to resolve it:
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q3: When is column chromatography a better choice than recrystallization?
A3: Column chromatography is superior when you need to separate compounds with very similar polarities, such as regioisomers, or when your product is an oil that cannot be crystallized.[6][7][8] Recrystallization is ideal when you have a solid product with a high concentration of impurities that have different solubility profiles from your target compound. Often, column chromatography is used for initial purification, followed by recrystallization to obtain a highly pure, crystalline final product.[6]
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for validation.[3]
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify any isomeric or structural impurities.[3]
Mass Spectrometry (MS): Verifies the molecular weight of your compound.[3]
HPLC: Provides a quantitative assessment of purity.[3]
Melting Point: A sharp melting point close to the literature value indicates high purity for a crystalline solid.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem / Symptom
Probable Cause(s)
Recommended Solution(s)
Low recovery after acid-base extraction.
1. Incomplete extraction into the aqueous base. 2. Incomplete precipitation after acidification. 3. Product is partially soluble in the acidic aqueous layer.
1. Use a stronger base (e.g., dilute NaOH instead of NaHCO₃), but be mindful of potential side reactions. Perform multiple extractions (3x) with the aqueous base.[2] 2. Ensure the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper. Cool the solution in an ice bath to maximize precipitation. 3. After precipitation, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) to recover any dissolved product.[9]
Product is an oil and will not crystallize.
1. Presence of residual solvent. 2. Presence of impurities preventing lattice formation. 3. The compound is intrinsically an oil at room temperature.
1. Dry the product under high vacuum for an extended period. 2. Purify the oil using silica gel column chromatography.[7][8] 3. Attempt co-evaporation with a non-polar solvent like hexane to induce precipitation (trituration). If it remains an oil, chromatography is the best purification method.
Multiple spots on TLC after column chromatography.
1. Co-elution of impurities with the product. 2. Degradation of the product on the silica gel. 3. Column was overloaded.
1. Modify the eluent system. Use a shallower gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).[6][10] 2. Indazoles can be sensitive. Try deactivating the silica gel with triethylamine (0.5-1% in the eluent) or use a different stationary phase like alumina. 3. Use a larger column or a smaller amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Final product is colored (e.g., yellow or brown) but should be white.
1. Presence of highly conjugated or polymeric impurities. 2. Trace amounts of residual metal catalysts from synthesis.
1. Perform a final recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. 2. If applicable, wash the organic solution with aqueous EDTA or pass it through a silica plug before final concentration.
Section 4: Key Purification Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial cleanup of a crude reaction mixture to isolate the acidic product from neutral or basic impurities.
Dissolution : Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).
Basification & Extraction : Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[5]
Separation : Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Repeat : Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
Acidification & Precipitation : Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). Your product should precipitate as a solid.[5]
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
Drying : Dry the purified solid in a vacuum oven to constant weight.
Protocol 2: Flash Column Chromatography
Use this method to separate the target compound from impurities with similar polarity.
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pack a glass column with the slurry.
Sample Loading : Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
Elution : Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., moving from 9:1 to 4:1 to 1:1 Hexane/Ethyl Acetate) to move the compounds down the column.[6][8]
Fraction Collection : Collect fractions in test tubes and monitor their composition using TLC.
Isolation : Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
References
Current time information in Pasuruan, ID. (n.d.). Google.
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (n.d.). BenchChem.
Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. (n.d.). BenchChem.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
Rhodium(III)-catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. (n.d.). AWS.
Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. (n.d.). BenchChem.
Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705. Retrieved from [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
Polymorphs of indazole derivatives. (2009). Google Patents.
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Shi, F., & Larock, R. C. (n.d.). Synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds. Organic Syntheses. Retrieved from [Link]
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
Liquid/liquid Extraction. (n.d.). University of Massachusetts.
Acid and Base Extraction. (n.d.). University of Waterloo Engineering Ideas Clinic.
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from [Link]
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). Molecules. Retrieved from [Link]
Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.
Technical Support Center: Navigating the Synthesis of 7-Bromo-Indazole and its Derivatives
Welcome to the technical support center for 7-bromo-indazole reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 7-bromo-indazole reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby optimizing your reaction outcomes. Our guidance is grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions in 7-Bromo-Indazole Reactions
This section addresses specific experimental challenges you might encounter. We delve into the root causes of these issues and provide actionable, step-by-step solutions.
Issue 1: Low Yield and Impurities in the Sandmeyer Reaction for 7-Bromo-1H-Indazole Synthesis
Question: I am synthesizing 7-bromo-1H-indazole from 7-amino-1H-indazole via a Sandmeyer reaction, but my yields are consistently low (<40%), and I observe several impurities. How can I improve this?
Answer:
The Sandmeyer reaction, while a classic method, is sensitive to several parameters that can impact both yield and purity.[1][2] The core of the issue often lies in the stability of the diazonium salt intermediate and the efficiency of the subsequent copper-catalyzed bromine substitution.
Probable Causes and Solutions:
Probable Cause
Scientific Rationale
Recommended Solution
Incomplete Diazotization
The formation of the diazonium salt from the amine requires precise temperature control and stoichiometric addition of sodium nitrite. If the temperature is too high, the diazonium salt can prematurely decompose. Insufficient nitrite will leave unreacted starting material.
Maintain a reaction temperature between -10 °C and -5 °C during the addition of sodium nitrite.[3] Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the 7-amino-1H-indazole. Monitor the reaction for the absence of the starting material using Thin Layer Chromatography (TLC).
Decomposition of the Diazonium Salt
Aryl diazonium salts are thermally unstable and can decompose to form phenol byproducts (7-hydroxy-indazole) if the temperature rises or if the salt is left for too long before the addition of the copper(I) bromide.
Prepare the diazonium salt in situ and use it immediately. Ensure the solution of cuprous bromide in hydrobromic acid is also pre-cooled before its addition.[3]
Side Reactions (e.g., Biaryl Formation)
The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts through the coupling of two indazole radicals.[1][2]
Ensure a homogenous reaction mixture with efficient stirring to minimize localized high concentrations of radical intermediates. The slow, controlled addition of the diazonium salt solution to the copper(I) bromide solution can also mitigate this side reaction.
Loss of Product During Workup
7-Bromo-1H-indazole has some solubility in aqueous media, especially if the pH is not properly controlled during neutralization.
After neutralizing the reaction mixture with a saturated sodium bicarbonate solution, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate to maximize product recovery.[3]
Experimental Protocol: Optimized Sandmeyer Reaction for 7-Bromo-1H-Indazole
Diazotization:
Dissolve 7-amino-1H-indazole (1.0 eq) in concentrated hydrobromic acid (HBr) and water.
Cool the solution to -10 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed -5 °C.[3]
Stir the resulting solution for 15-20 minutes at this temperature.
Copper(I) Bromide Preparation:
In a separate flask, dissolve cuprous bromide (CuBr) (1.1 eq) in concentrated HBr and cool it to 0 °C.
Sandmeyer Reaction:
Slowly add the cold diazonium salt solution to the cold CuBr solution.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
Workup and Purification:
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Issue 2: Poor Regioselectivity in N-Alkylation of 7-Bromo-1H-Indazole
Question: I am trying to alkylate 7-bromo-1H-indazole, but I am getting a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I selectively synthesize the N1 or N2 isomer?
Answer:
Achieving regioselectivity in the N-alkylation of indazoles is a common and significant challenge. The indazole anion is a mesomeric system, meaning the negative charge is delocalized over both nitrogen atoms, leading to potential alkylation at either position.[5] The outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as steric and electronic effects of substituents on the indazole ring.[6][7][8]
Controlling N1 vs. N2 Selectivity:
Desired Isomer
Controlling Factor
Scientific Rationale
Recommended Conditions
N1-Alkylated Indazole (Thermodynamic Product)
Base and Solvent Combination
The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) or dioxane favors the formation of the more thermodynamically stable N1 isomer.[6][7][8] The sodium cation may coordinate with the N2 lone pair, sterically hindering attack at N2.
Base: Sodium Hydride (NaH) Solvent: Tetrahydrofuran (THF) or Dioxane.[6][7][8]
N2-Alkylated Indazole (Kinetic Product)
Reaction Conditions Favoring Kinetic Control
Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) often favor the formation of the N2 isomer, which is generally the kinetic product.[8] Additionally, certain acid-catalyzed or copper-catalyzed conditions with specific alkylating agents can provide high selectivity for the N2 position.[9][10] The steric hindrance at the C7 position can also direct alkylation to the less hindered N2 position.[6][7]
For N2-selectivity: - Mitsunobu Reaction (PPh₃, DEAD/DIAD, alcohol).[8] - Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate catalysis with alkyl 2,2,2-trichloroacetimidates.[9][10]
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for regioselective N-alkylation.
Issue 3: Byproduct Formation in Buchwald-Hartwig Amination of 7-Bromo-Indazole
Question: I am performing a Buchwald-Hartwig amination on 7-bromo-indazole and observing significant amounts of debrominated starting material (indazole) and other impurities. What is causing this, and how can I minimize these side reactions?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11][12][13] However, it is a complex catalytic cycle with potential off-cycle reactions. The formation of debrominated indazole (hydrodehalogenation) is a common byproduct, often arising from a competing β-hydride elimination pathway or protonolysis of the organopalladium intermediate.[11]
Minimizing Byproducts in Buchwald-Hartwig Amination:
Byproduct
Probable Cause
Scientific Rationale
Recommended Solution
Debrominated Indazole
β-Hydride Elimination/Protonolysis
If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium amide intermediate can occur, leading to an imine and a palladium hydride species, which can then reduce the starting aryl bromide.[11] Proton sources (e.g., trace water) can also lead to protonolysis of the Pd-C bond.
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) that promote rapid reductive elimination, outcompeting side reactions.[14] Base Selection: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure anhydrous conditions.
Imine Formation
β-Hydride Elimination
As mentioned above, this is a direct consequence of the β-hydride elimination pathway.[11]
The same solutions for minimizing debromination apply here, as they target the root cause. Faster reductive elimination is key.
Low Conversion
Catalyst Deactivation
The palladium catalyst can be deactivated through various pathways, including the formation of inactive palladium black or inhibitory coordination by excess reactants or byproducts.
Ligand-to-Palladium Ratio: Maintain an optimal ligand-to-palladium ratio (typically 1.5:1 to 2:1) to stabilize the catalytic species. Solvent: Use anhydrous, degassed solvents like toluene or dioxane.[12]
Visualizing the Buchwald-Hartwig Cycle and Side Reactions
Caption: Buchwald-Hartwig catalytic cycle and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7-bromo-indazole?
A1: The most common laboratory-scale synthesis involves the diazotization of 7-amino-1H-indazole followed by a Sandmeyer reaction with copper(I) bromide.[3] Other reported methods include the cyclization of substituted phenylazo compounds and multi-step sequences starting from readily available materials like 2,6-dichlorobenzonitrile for specific derivatives.[3][15][16]
Q2: How can I effectively purify crude 7-bromo-indazole?
A2: The two primary methods for purification are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and can be scaled up.[4] A solvent screen should be performed to find a suitable solvent that dissolves the compound when hot but has low solubility when cold.[4] For mixtures of isomers (e.g., N1/N2 alkylated products) or closely related byproducts, column chromatography on silica gel is typically required.[17]
Q3: Which analytical techniques are essential for characterizing 7-bromo-indazole and its derivatives?
A3: A combination of techniques is crucial. NMR spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify the position of substituents. 2D NMR techniques like HMBC and NOESY are invaluable for unambiguously distinguishing between N1 and N2 isomers.[8][17] Mass spectrometry (MS) confirms the molecular weight of the product.[17] High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.[17]
Q4: What safety precautions should be taken when working with reagents for 7-bromo-indazole synthesis?
A4: Many reagents used in these syntheses are hazardous. Brominating agents (e.g., Br₂, NBS) are corrosive and toxic. Sodium nitrite and the resulting diazonium salts are potentially explosive, especially if isolated. Hydrazine hydrate is highly toxic and corrosive.[17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2021). National Institutes of Health. Retrieved from [Link]
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . (2024). ChemRxiv. Retrieved from [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . (2024). ResearchGate. Retrieved from [Link]
Development of a selective and scalable N1-indazole alkylation . (2024). National Institutes of Health. Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2021). ResearchGate. Retrieved from [Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole . (n.d.). WuXi Biology. Retrieved from [Link]
Sandmeyer reaction - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
Technical Support Center: Optimization of Amide Coupling Yields with 7-Bromo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for optimizing amide coupling reactions with the synthetically important building block, 7-Bromo-1H-indazole-3-carboxylic acid. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can confidently navigate challenges and achieve high-yield, high-purity outcomes.
This section addresses fundamental questions regarding the unique reactivity of 7-Bromo-1H-indazole-3-carboxylic acid and the strategic selection of reaction components.
Q1: Why can amide coupling with 7-Bromo-1H-indazole-3-carboxylic acid be particularly challenging?
A1: The difficulty arises from a combination of electronic and structural factors. The indazole ring is an electron-deficient aromatic system, a characteristic that is further intensified by the electron-withdrawing effect of the bromine atom at the 7-position. This electronic environment decreases the nucleophilicity of the carboxylate anion, making the initial activation step more demanding than with simple benzoic acids. Furthermore, the presence of two acidic N-H protons on the indazole ring (at the N-1 and N-2 positions) creates potential pathways for side reactions, such as N-acylation, if reaction conditions are not carefully controlled.[1][2][3][4]
Q2: Which coupling reagent is most effective for this substrate?
A2: The choice of coupling reagent is critical and depends on the reactivity of the amine coupling partner.[5] For 7-Bromo-1H-indazole-3-carboxylic acid, uronium/aminium salt-based reagents are highly recommended for their efficiency, especially when dealing with sterically hindered or electron-poor amines.[1][3][4][6]
Reagent Class
Example(s)
Recommended Use Case
Rationale & Key Considerations
Uronium/Aminium Salts
HATU , HBTU, HCTU
First-line choice , especially for challenging or valuable substrates.
Forms a highly reactive OAt-active ester, leading to fast reaction rates and high yields.[7][8] The main drawback is the formation of tetramethylurea (TMU) byproduct, which can complicate purification.[9]
Carbodiimides
EDC·HCl (+ Additive)
Cost-effective option for reactive, non-hindered primary and secondary amines.
Requires an additive like HOBt or HOAt to form the active ester and suppress racemization.[10][11][12] The EDC-derived urea byproduct is water-soluble, simplifying purification via aqueous workup.[2][12]
Phosphonium Salts
PyBOP
Excellent alternative to uronium salts.
Highly efficient and generally provides clean reactions. It is also a safer alternative to the carcinogenic BOP reagent.[6]
Q3: What is the optimal solvent and base combination for this reaction?
A3: A combination of a polar aprotic solvent and a non-nucleophilic, sterically hindered base is essential for success.
Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its excellent solvating power for all reaction components.[6][7] Anhydrous Dichloromethane (DCM) is a viable alternative if solubility is not an issue and is easier to remove during workup.[6] Acetonitrile can also yield excellent results.[6] The use of anhydrous solvents is critical to prevent the hydrolysis of the activated ester intermediate, which would revert it to the starting carboxylic acid.[13]
Bases:N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the base of choice.[6][7] Its steric bulk prevents it from acting as a competing nucleophile. Typically, 2.0-3.0 equivalents are used to first deprotonate the carboxylic acid and then to neutralize the acidic byproducts generated during the coupling reaction.[6] Triethylamine (TEA) can also be used but is more nucleophilic and may lead to side products in sensitive reactions.[6]
Q4: What is the correct order of reagent addition? Should I pre-activate the acid?
A4: Yes, pre-activation is highly recommended to maximize yield and minimize side reactions. The optimal order of addition allows the carboxylic acid to be fully converted to its activated form before the amine is introduced.
Dissolve the 7-Bromo-1H-indazole-3-carboxylic acid in the anhydrous solvent.
Add the base (e.g., DIPEA).
Add the coupling reagent (e.g., HATU) and stir for 5-15 minutes at room temperature. This is the "pre-activation" step where the reactive OAt-ester is formed.
Finally, add the amine to the solution containing the activated acid.[6]
This sequence prevents the amine from engaging in an acid-base reaction with the carboxylic acid, which would render it non-nucleophilic.[13]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.
TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) to track the consumption of the limiting reagent (usually the carboxylic acid) and the formation of the more non-polar amide product.
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting material mass peaks and the appearance of the desired product mass peak, while also identifying any potential side products.
Section 2: Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Problem
Probable Cause(s)
Recommended Solutions & Rationale
Low or No Product Yield
1. Inefficient Acid Activation: The coupling reagent may not be potent enough for the substrate, or it may have degraded.[13] 2. Hydrolysis: Presence of water in the solvent or reagents is hydrolyzing the activated ester intermediate.[13] 3. Amine Protonation: The amine is protonated by the carboxylic acid before coupling can occur.[13]
1. Switch to a stronger coupling reagent. If using EDC/HOBt, switch to HATU.[6] Ensure you are using at least 1.1-1.2 equivalents of the coupling reagent. 2. Ensure strictly anhydrous conditions. Use freshly opened or distilled anhydrous solvents. Dry reagents in a vacuum oven if necessary. 3. Employ the pre-activation protocol described in FAQ Q4 to ensure the acid is activated before the amine is added.
Sluggish or Stalled Reaction
1. Steric Hindrance: Bulky groups on the amine or near the carboxylic acid are slowing the reaction rate.[1][13] 2. Low Reactivity: The amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), making it a poor nucleophile.[1][3][4] 3. Insufficient Temperature: The reaction lacks the necessary activation energy at room temperature.
1. Increase the equivalents of the amine to 1.5 eq to push the equilibrium. Switch to HATU , as it is known to be effective for sterically hindered couplings.[6] 2. For electron-deficient amines, HATU is the preferred reagent.[14] Prolonged reaction times (12-24 hours) may be necessary. For extremely difficult cases, consider converting the carboxylic acid to an acyl fluoride in situ.[1][3][4] 3. Gently heat the reaction to 40-50 °C. Monitor carefully by LC-MS to ensure no degradation of starting materials or product occurs.
Multiple Spots on TLC (Side Products)
1. N-Acylation of Indazole: The activated acid may be reacting with one of the indazole nitrogens.[2] 2. Dimerization/Oligomerization: The activated acid reacts with another molecule of the amine before the intended coupling. 3. Byproduct from Reagent: The spot may be a reagent byproduct (e.g., HOBt, TMU).
1. Use the pre-activation protocol. This minimizes the concentration of free activated acid when the amine is present. Ensure no more than 3 equivalents of base are used. 2. Add the amine slowly to the pre-activated acid mixture to maintain a low concentration of the amine nucleophile. 3. Co-spot your TLC plate with starting materials and reagents to identify the source of the spots. Byproducts like TMU from HATU are known to be difficult to remove.[9]
Difficulty in Purification
1. Tetramethylurea (TMU) Contamination: This byproduct from HATU/HBTU is polar and often co-elutes with the product.[9] 2. EDC-Urea Contamination: The byproduct from EDC was not fully removed. 3. Product Solubility: The product has poor solubility or streaks on the silica gel column.
1. Perform an acidic aqueous wash (e.g., 1M HCl or 5% citric acid) followed by a basic wash (sat. NaHCO₃). If this fails, multiple extractions with a less polar solvent like diethyl ether or MTBE can sometimes remove TMU. A final recrystallization step is often effective.[15] 2. The EDC-derived urea is water-soluble.[2][12] Ensure a thorough aqueous workup is performed. Dilute the reaction mixture with EtOAc or DCM and wash several times with water and brine. 3. Try a different eluent system for chromatography, perhaps with a small amount of acid (acetic acid) or base (triethylamine) added to suppress streaking. Consider purification by reverse-phase chromatography or recrystallization from a suitable solvent like ethanol, isopropanol, or acetonitrile.[15][16]
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (N₂ or Argon).
Protocol 1: High-Efficiency Coupling using HATU
(Recommended for most applications, including less reactive or sterically hindered amines)
To a flame-dried round-bottom flask under an inert atmosphere, add 7-Bromo-1H-indazole-3-carboxylic acid (1.0 eq).
Add anhydrous DMF to make a ~0.1 M solution and stir until fully dissolved.
Add DIPEA (2.5 eq) and stir for 2 minutes.
Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 10 minutes to pre-activate the acid.
Add the desired amine (1.2 eq) to the solution.
Stir the reaction at room temperature for 2-6 hours.[6] Monitor progress by LC-MS.
Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
(Recommended for more reactive, non-hindered amines)
To a flame-dried round-bottom flask under an inert atmosphere, add 7-Bromo-1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
Add anhydrous DMF to make a ~0.1 M solution and stir to dissolve.
Add DIPEA or TEA (3.0 eq) to the mixture and cool the flask in an ice bath (0 °C).
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir overnight (12-18 hours).[6] Monitor progress by LC-MS.
Workup: Pour the reaction mixture into water to precipitate the product or extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.[2]
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to effective troubleshooting. The following diagrams illustrate the activation and coupling pathways for the recommended reagents.
Caption: High-efficiency amide coupling mechanism via HATU activation.
Caption: EDC/HOBt mediated coupling involving an O-Acylisourea intermediate.
Caption: A logical workflow for troubleshooting low conversion issues.
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
G. S. C. Kumar, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]
M. E. Due-Hansen, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
PMC, NIH. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
ResearchGate. What is the best technique for amide purification?. [Link]
Technical Support Center: Suzuki Coupling with Electron-Rich Indazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich indazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich indazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with these privileged heterocyclic systems. The indazole moiety is a cornerstone in medicinal chemistry, and its successful functionalization via Suzuki coupling is critical for the synthesis of novel therapeutics, particularly kinase inhibitors.[1] However, the electron-rich nature and the presence of the NH proton in indazoles can introduce a unique set of challenges not always encountered with simpler aryl halides.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles, optimize your reaction conditions, and achieve reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an electron-rich indazole failing or giving low yields?
A1: Several factors can contribute to poor performance. The electron-rich nature of the indazole ring can make the oxidative addition step of the catalytic cycle more challenging.[2] Additionally, the unprotected N-H group can interfere with the catalyst.[3] Common culprits include suboptimal choice of catalyst/ligand, inappropriate base or solvent, decomposition of the boronic acid partner, and competitive side reactions like N-arylation or protodeboronation.
Q2: Do I need to protect the N-H group of my indazole?
A2: While not always mandatory, N-protection (e.g., with a Boc group) is a common strategy to prevent side reactions and improve yields.[4][5] The acidic N-H can coordinate to the palladium center, potentially inhibiting the catalyst.[3] However, successful couplings with unprotected indazoles have been reported, often requiring carefully optimized conditions with specific ligands like XPhos or SPhos.[3] If you are observing a complex mixture of products or low conversion, N-protection is a logical troubleshooting step.
Q3: What are the most common side reactions to look out for?
A3: The most prevalent side reactions include:
Protodeboronation: The boronic acid is replaced by a hydrogen atom, often due to excess water, high temperatures, or prolonged reaction times.[1]
Homocoupling: Two molecules of the boronic acid or two molecules of the indazole halide couple to form dimers.[6]
Dehalogenation: The halide on your indazole is replaced by a hydrogen atom.[6][7]
N-Arylation: The aryl group from the boronic acid couples to the nitrogen of the indazole instead of the carbon.[5] This is a significant issue, particularly with unprotected indazoles.
Formation of Palladium Black: The palladium catalyst precipitates out of the solution, reducing its catalytic activity.[6]
Q4: How do I choose the right palladium catalyst and ligand?
A4: The choice is critical and often substrate-dependent. For electron-rich indazoles, catalysts with bulky, electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step.
Pd(dppf)Cl₂ is a robust and frequently successful catalyst for a variety of indazole substrates.[8][9]
Buchwald ligands like SPhos and XPhos, often used with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, are excellent for challenging couplings, including those with unprotected N-H groups.[3]
Pd(PPh₃)₄ can also be effective, but may require higher temperatures and longer reaction times.[8][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the Suzuki coupling of electron-rich indazoles.
Problem 1: No Reaction or Very Low Conversion
If your starting materials remain largely unreacted, consider the following potential causes and solutions.
The primary barrier to reaction is often an inefficient oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of the indazole. The electron-donating nature of the indazole ring makes this step kinetically less favorable compared to electron-deficient systems.[2] Catalyst inhibition, either by the unprotected N-H group or by other Lewis-basic functionalities on your substrates, is another major cause.[3][11]
Caption: Troubleshooting workflow for low conversion.
Verify Reagent Integrity:
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines or other inactive species.[7] Using a more stable pinacol ester derivative can be beneficial.[12] Confirm the purity of your boron reagent by NMR or LC-MS.
Solvent and Base: Ensure solvents are anhydrous (if required by the protocol) and the base is of high purity and finely powdered for better solubility and reactivity.[2]
Optimize the Catalytic System:
Switch Ligands: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system. Buchwald-type ligands (e.g., XPhos, SPhos) are specifically designed for challenging couplings of electron-rich heterocycles.[3]
Use a Pre-catalyst: Pre-catalysts like XPhos-Pd-G3 can offer higher activity and stability.[3]
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome activation barriers.
Adjust Reaction Conditions:
Temperature: Electron-rich halides often require more thermal energy for oxidative addition. Incrementally increase the temperature (e.g., from 80 °C to 100-120 °C).[1][3]
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13] If a weak base like K₂CO₃ is failing, try a stronger base like K₃PO₄ or Cs₂CO₃.[3][14][15] The choice of base can be empirical, and screening is often necessary.[14]
Table 1: Recommended starting conditions for optimization.
Implement N-H Protection:
If the above steps fail, the unprotected N-H is a likely inhibitor. Protecting the indazole with a tert-butyloxycarbonyl (Boc) group is a standard and effective strategy.[5] This prevents catalyst coordination at the nitrogen and eliminates the possibility of N-arylation side products. The Boc group can typically be removed post-coupling under acidic conditions.[4]
Problem 2: Significant Side Product Formation
The appearance of unexpected peaks in your TLC, LC-MS, or NMR indicates that side reactions are competing with your desired coupling.
Side products arise from alternative reaction pathways within the catalytic cycle or from the degradation of reagents.
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex. It is accelerated by high temperatures and long reaction times.[1]
N-Arylation vs. C-Arylation: With unprotected indazoles, the nucleophilic nitrogen can compete with the palladium-catalyzed C-C bond formation, leading to undesired N-aryl indazoles.[5]
Homocoupling: This side reaction is often more prevalent when the rate of transmetalation is slow compared to other pathways.
Caption: Identifying and solving common side reactions.
Minimizing Protodeboronation:
Reduce Water Content: While many Suzuki protocols use aqueous bases, excessive water can be detrimental. Try using anhydrous solvents (like dioxane or toluene) with a base like K₃PO₄, or minimize the amount of water in your solvent system.[1][2]
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation.[12]
Lower Reaction Temperature: If conversion is acceptable at a lower temperature, reducing the heat can slow the rate of protodeboronation.
Preventing N-Arylation:
N-H Protection: This is the most definitive solution. Protecting the indazole with a Boc group physically blocks the nitrogen from reacting.[4][5]
Ligand and Base Choice: In some cases, the choice of ligand and base can influence the selectivity between C- and N-arylation. However, this requires careful screening and is less reliable than protection.
Reducing Homocoupling and Dehalogenation:
Ensure Efficient Transmetalation: A highly active catalyst system that promotes rapid transmetalation can outcompete the pathways leading to homocoupling.
Rigorous Degassing: Oxygen can promote homocoupling. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1]
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents).[1] A large excess can sometimes lead to increased homocoupling of the boron reagent.
Experimental Protocols
General Protocol for Suzuki Coupling of a 3-Iodo-1H-Indazole
This protocol serves as a robust starting point and may require optimization for specific substrates.[1]
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for N-Boc Protection of Indazole
This procedure can be performed prior to the coupling reaction to prevent N-arylation.[5]
Dissolution: Dissolve the indazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Addition of Reagents: Add triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected indazole, which can often be used in the next step without further purification.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives - Benchchem.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH. Available at: [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. Available at: [Link]
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH Public Access. Available at: [Link]
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Available at: [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Technical Support Center: Preventing Dehalogenation of 7-Bromo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with 7-bromo-1H-indazole-3-carboxylic acid and its derivatives. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent this unwanted side reaction, ensuring the integrity and yield of your synthetic routes.
Introduction: The Challenge of C-Br Bond Lability
7-Bromo-1H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry, notably in the synthesis of complex pharmaceutical agents.[1][2] However, the carbon-bromine (C-Br) bond at the 7-position is susceptible to cleavage, leading to the formation of the corresponding debrominated analog, 1H-indazole-3-carboxylic acid. This "hydrodehalogenation" is a frequent and often frustrating side reaction, particularly during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[3][4]
Understanding the mechanisms that lead to dehalogenation is the first step toward its prevention. The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This highly reactive intermediate can arise from various sources in the reaction mixture, including solvents (e.g., alcohols), bases, or even trace amounts of water. Once formed, the Pd-H species can participate in a competing reaction pathway that results in the reductive cleavage of the C-Br bond, diminishing the yield of the desired product and complicating purification.
This guide will walk you through the common scenarios where dehalogenation occurs and provide actionable strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with 7-bromo-1H-indazole-3-carboxylic acid?
A1: Dehalogenation, specifically hydrodehalogenation, is a chemical reaction where a halogen atom on a molecule is replaced by a hydrogen atom.[3] In the context of 7-bromo-1H-indazole-3-carboxylic acid, this means the bromine atom at the 7-position is removed and replaced with hydrogen, yielding 1H-indazole-3-carboxylic acid. This is problematic for several reasons:
Reduced Yield: It consumes your starting material, leading to a lower yield of the desired functionalized product.
Purification Challenges: The dehalogenated byproduct often has similar physical properties to the starting material and the desired product, making separation by standard techniques like column chromatography difficult.
Compromised Downstream Reactions: If the bromine atom is intended for a subsequent cross-coupling reaction, its premature removal halts the synthetic sequence.
Q2: I'm seeing significant dehalogenation in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: Dehalogenation in Suzuki-Miyaura couplings is a common issue.[5] The primary cause is the formation of palladium-hydride (Pd-H) species.[5] Several factors can contribute to the generation of Pd-H:
Reaction with the Base: Strong bases, particularly alkoxides, can react with components of the reaction mixture to generate hydrides.
Solvent Participation: Protic solvents like alcohols can be a source of hydrides.
Water Content: Even trace amounts of water in the reaction can lead to the formation of Pd-H.[5]
Slow Reaction Kinetics: If the desired cross-coupling reaction is sluggish, the competing dehalogenation pathway has more time to occur.[5]
Q3: Can the choice of palladium catalyst and ligand influence the extent of dehalogenation?
A3: Absolutely. The ligand sphere around the palladium center plays a crucial role in modulating its reactivity and can be a powerful tool to suppress dehalogenation.[6][7][8]
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle over the undesired dehalogenation pathway.[5][9] The steric bulk of these ligands can disfavor the formation of the Pd-H species.
Ligand Concentration: An excess of a phosphine ligand can sometimes inhibit the reaction by creating a less reactive palladium center.[10][11]
Q4: Are there any other reaction parameters I should consider to minimize dehalogenation?
A4: Yes, several other parameters can be optimized:
Base Selection: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) over strong alkoxide bases.[5][12]
Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene. If a protic solvent is necessary, consider using it as part of a mixed solvent system and at lower concentrations.[4][5]
Temperature Control: Carefully controlling the reaction temperature can help favor the kinetics of the desired coupling reaction over the dehalogenation side reaction.[5]
Water Management: While some Suzuki reactions require water, excessive amounts can be detrimental. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, optimizing the water ratio is key.[5]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to troubleshooting dehalogenation issues.
Problem 1: High Levels of Dehalogenated Byproduct Observed by LC-MS or TLC
Workflow for Diagnosis and Resolution
Caption: Troubleshooting workflow for high dehalogenation.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling product.
Materials:
7-bromo-1H-indazole-3-carboxylic acid
Arylboronic acid
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
Bulky phosphine ligand (e.g., SPhos)
Potassium phosphate (K₃PO₄)
Anhydrous toluene
Degassed water
Procedure:
To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the ligand (e.g., 2-4 mol% SPhos) in anhydrous toluene.
Add the catalyst solution to the reaction vessel.
Add additional anhydrous toluene and a controlled amount of degassed water (e.g., a 10:1 toluene:water ratio).
Degas the entire reaction mixture by bubbling with an inert gas for 10-15 minutes.
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
This is a general guideline; specific conditions may need to be optimized for your particular substrates.
Deeper Dive: Mechanistic Insights
To effectively combat dehalogenation, it's helpful to visualize the competing reaction pathways.
The Catalytic Cycle: Desired Coupling vs. Undesired Dehalogenation
Caption: Competing Suzuki coupling and dehalogenation pathways.
The key to preventing dehalogenation is to promote the steps in the desired Suzuki coupling pathway (oxidative addition, transmetalation, and reductive elimination to form the Ar-Ar' product) while suppressing the formation and reaction of the palladium-hydride species (H-Pd(II)-X) that leads to the dehalogenated Ar-H byproduct.
Summary Table of Mitigation Strategies
Parameter
Recommendation to Minimize Dehalogenation
Rationale
Catalyst
Use a pre-catalyst that readily forms the active Pd(0) species.
Ensures the desired catalytic cycle starts efficiently.
Accelerates reductive elimination and sterically hinders Pd-H formation.
Base
Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][12]
Reduces the likelihood of generating hydride species.
Solvent
Prefer aprotic solvents such as dioxane, THF, or toluene.[5]
Minimizes the presence of hydride sources.
Temperature
Optimize for the lowest effective temperature.
Can help favor the kinetics of the desired reaction.
Water
Carefully control the water content.
Excess water can be a source of protons leading to dehalogenation.[5]
By carefully considering and optimizing these parameters, researchers can significantly reduce the incidence of dehalogenation, leading to higher yields, easier purifications, and more reliable synthetic outcomes.
References
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Available at: [Link]
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]
Chen, J., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. Available at: [Link]
Request PDF. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]
Cioffi, C. L., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]
Al-dujaili, A. H., & Al-Zoubi, R. M. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link]
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Available at: [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
Prakash, O., & Kumar, V. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Available at: [Link]
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
Prakash, O., & Kumar, V. (2020). Decarboxylative Halogenation of Organic Compounds. PMC - NIH. Available at: [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Available at: [Link]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 7-Bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the scale-up synthesis of 7-Bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to enhance the yield, purity, and safety of your synthesis.
The synthesis of indazole derivatives, such as 7-Bromo-1H-indazole-3-carboxylic acid, is crucial for the development of various pharmaceuticals.[1] However, scaling up these processes often presents unique challenges that are not apparent at the bench scale.[2][3] This guide provides in-depth technical insights and practical solutions to facilitate a smooth and efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 7-Bromo-1H-indazole-3-carboxylic acid suitable for scale-up?
A1: Two main strategies are generally considered for the large-scale synthesis of substituted indazole-3-carboxylic acids:
Route A: Cyclization followed by Bromination. This approach involves first forming the indazole-3-carboxylic acid core and then introducing the bromine atom at the 7-position.
Route B: Bromination of a precursor followed by Cyclization. This strategy involves brominating a suitable starting material first, followed by the formation of the indazole ring.
The choice between these routes depends on factors like the availability and cost of starting materials, regioselectivity of the bromination step, and overall process safety. For instance, direct bromination of the indazole core can sometimes lead to a mixture of regioisomers, complicating purification on a large scale.[4][5]
Q2: What are the most critical safety considerations when scaling up this synthesis?
A2: Several safety aspects are paramount:
Thermal Hazards: Many steps in heterocyclic synthesis can be exothermic. It is crucial to perform a thorough thermal hazard assessment (e.g., using reaction calorimetry) to understand the heat flow of each step and mitigate the risk of thermal runaway.[4]
Diazonium Salt Intermediates: If a Sandmeyer-type reaction is employed to introduce the bromine or another functional group, be aware that aryl diazonium salts can be explosive when isolated in a dry state.[6] It is best practice to generate and use them in solution immediately without isolation.[6]
Handling of Brominating Agents: Reagents like N-bromosuccinimide (NBS) and bromine require careful handling due to their corrosive and toxic nature. Ensure adequate ventilation and personal protective equipment.
Solvent Safety: Large volumes of organic solvents are used in scale-up. Pay close attention to their flammability, toxicity, and proper waste disposal procedures.
Q3: How can I control the regioselectivity of the N-alkylation if I need to produce a derivative?
A3: N-alkylation of the indazole ring can lead to a mixture of N-1 and N-2 alkylated products, which is a common challenge.[7] The ratio of these isomers is highly dependent on reaction conditions.[7] To favor the N-1 isomer, consider the following:
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF at low temperatures (e.g., 0 °C) can increase the selectivity for N-1 alkylation.[8]
Steric Hindrance: Bulky alkylating agents tend to favor substitution at the less sterically hindered N-1 position.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 7-Bromo-1H-indazole-3-carboxylic acid.
Problem Area 1: Low Yield in the Indazole Ring Formation
Observed Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Incomplete reaction
Insufficient reaction time or temperature.
Monitor the reaction progress closely using techniques like TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature, but be cautious of potential side reactions.
Poor quality of starting materials.
Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to unwanted byproducts.
Formation of significant byproducts
Side reactions such as dimerization or decomposition.[9]
Optimize the reaction conditions, including solvent, temperature, and concentration. For cyclization reactions involving hydrazines, controlling the pH can be critical.
Incorrect stoichiometry of reagents.
Carefully control the addition rate and stoichiometry of all reagents.
Problem Area 2: Poor Regioselectivity during Bromination
Observed Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Formation of multiple brominated isomers
The indazole ring has multiple reactive sites for electrophilic substitution.
Employ a milder brominating agent (e.g., NBS instead of Br₂). Optimize the solvent and temperature; sometimes, performing the reaction at a lower temperature can enhance selectivity. Consider using a directing group if feasible. A recent study on a similar system found that NBS in concentrated sulfuric acid at 25°C provided good regioselectivity for bromination.[4][10]
Over-bromination (di- or tri-brominated products)
Harsh reaction conditions or excess brominating agent.[4]
Use a stoichiometric amount of the brominating agent and add it portion-wise or via slow addition to maintain a low concentration in the reaction mixture.[4]
Problem Area 3: Difficulties in Ester Hydrolysis to the Carboxylic Acid
Observed Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Incomplete hydrolysis
Steric hindrance around the ester group. Insufficient base or reaction time.[11]
Increase the amount of base (e.g., LiOH or NaOH) and/or the reaction temperature. Using a co-solvent like THF or MeOH can improve the solubility of the ester.[11] Be aware that using alcohol as a solvent can lead to transesterification.[11]
Low solubility of the starting material or intermediate salt.[12]
Use a phase-transfer catalyst or a co-solvent system to enhance solubility and reaction rate.
Product degradation
The product may be sensitive to high temperatures or strong basic conditions.
Use milder hydrolysis conditions, for example, lithium hydroxide (LiOH) at room temperature. Monitor the reaction carefully to avoid prolonged exposure to harsh conditions.
Problem Area 4: Purification Challenges at Scale
Observed Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Product is difficult to crystallize
Presence of impurities that inhibit crystallization. The product may exist in different polymorphic forms.[2]
Screen various solvent systems for recrystallization. Consider using an anti-solvent to induce precipitation. Seeding with a small amount of pure crystalline product can also be effective. It has been noted that different polymorphs of indazole-3-carboxylic acid can be isolated from different solvents.[2]
Column chromatography is not viable for large quantities
Cost, time, and solvent consumption make chromatography impractical at scale.[5][10][13][14][15]
Optimize the reaction to minimize byproduct formation. Develop a robust crystallization or precipitation method for purification. Acid-base extractions can also be a powerful tool for purifying acidic or basic compounds.
Product co-precipitates with byproducts
Similar solubility profiles of the product and impurities.
Adjust the pH during workup to selectively precipitate the desired product. A carefully controlled crystallization with slow cooling can also improve purity.
Experimental Workflow & Protocols
Below is a generalized workflow for the synthesis of 7-Bromo-1H-indazole-3-carboxylic acid. Specific conditions may need to be optimized for your particular scale and equipment.
Technical Support Center: Managing Regioselectivity in the Functionalization of 7-Bromoindazole
Welcome to the technical support guide for the regioselective functionalization of 7-bromoindazole. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers and tro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the regioselective functionalization of 7-bromoindazole. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers and troubleshooting strategies for the common challenges associated with this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the nuanced reactivity of 7-bromoindazole and achieve your desired synthetic outcomes.
Section 1: Navigating the N1 vs. N2 Challenge in N-Functionalization
The primary challenge in functionalizing the indazole core is controlling the regioselectivity between the two nitrogen atoms, N1 and N2. The outcome is a delicate balance of thermodynamics, kinetics, sterics, and the specific reaction conditions employed.[1][2] The 1H-tautomer is generally more thermodynamically stable, while the N2 lone pair is often considered more kinetically accessible.[3][4]
Frequently Asked Questions: N-Alkylation
Question: I am getting a mixture of N1 and N2 isomers during N-alkylation. How can I improve the selectivity for the N1-alkylated product?
Answer:
Achieving high N1 selectivity requires steering the reaction towards the thermodynamically favored product.[2][3] The choice of base and solvent is the most critical factor.
Mechanism of Control: Strong, non-coordinating bases in non-polar aprotic solvents are highly effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example that provides excellent N1 selectivity.[1][3] The prevailing hypothesis suggests that the sodium cation coordinates to the N2 nitrogen and any electron-rich substituent at the C3 position, which sterically shields the N2 position from the incoming electrophile.[1][5]
Thermodynamic Equilibration: In some cases, using specific electrophiles like α-halo carbonyls or β-halo esters can allow for an equilibration process that ultimately favors the more stable N1-substituted product.[3]
Alternative Methodologies: A recently developed highly selective method involves a reductive amination pathway using aldehydes, which proceeds under thermodynamic control and produces the N1-alkylated indazole with no detectable N2 isomer.[6][7]
Question: My goal is the N2-alkylated isomer of 7-bromoindazole. What conditions should I use?
Answer:
Selective N2-alkylation typically involves exploiting kinetic control or steric hindrance. For 7-bromoindazole, the bromo substituent at C7 provides a significant steric shield around the N1 position, which can be leveraged to favor N2 functionalization.[2][8]
Steric Hindrance: The presence of the C7-bromo group sterically disfavors the approach of electrophiles to the N1 position. This intrinsic property of your substrate is a powerful tool. Using conditions that might otherwise give mixtures, such as potassium carbonate (K₂CO₃) in DMF, can lead to a higher proportion of the N2 isomer for 7-substituted indazoles.[2][9]
Kinetic Control: Reactions run at lower temperatures with weaker bases tend to favor the kinetically accessible N2 position.[4] For instance, acid-catalyzed protection of the indazole nitrogen with groups like tetrahydropyran (THP) can kinetically favor N2 substitution.[4]
Computational Insights: Density Functional Theory (DFT) calculations have shown that for some substrates, the transition state energy leading to the N2 product is intrinsically lower than that for the N1 product, accounting for high N2 selectivity under specific conditions.[10][11]
Diagram 1: Decision Pathway for N-Alkylation Regioselectivity
Caption: Decision workflow for achieving N1 vs. N2 alkylation.
Frequently Asked Questions: N-Arylation
Question: How can I perform a regioselective N-arylation on 7-bromoindazole?
Answer:
N-arylation of indazoles is most commonly achieved using transition-metal-catalyzed methods like the Ullmann condensation or Buchwald-Hartwig amination.[12][13] Regioselectivity remains a key challenge and is highly dependent on the catalyst system and reaction conditions.
Ullmann-Type Conditions: A classic approach involves reacting the indazole with an aryl halide in the presence of a copper catalyst (e.g., CuI) and a base like KOH or K₂CO₃ in a polar aprotic solvent like DMSO or DMF at high temperatures.[12] For 7-bromoindazole, the steric hindrance at N1 may favor N2 arylation, but mixtures are common.
Palladium-Catalyzed N-Arylation: While less common than C-N couplings, palladium catalysis can be adapted for N-arylation. The choice of phosphine ligand is critical in controlling the catalytic cycle and can influence the regiochemical outcome. However, developing a broadly applicable, highly regioselective N-arylation for indazoles remains a challenge, often requiring substrate-specific optimization.
Section 2: C7-Functionalization via Cross-Coupling Reactions
The C7-bromo substituent is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds at a position that is otherwise difficult to functionalize.
Diagram 2: C7-Functionalization Workflow
Caption: Key cross-coupling pathways for 7-bromoindazole.
Question: I want to synthesize a 7-aryl-indazole. What are the best conditions for a Suzuki-Miyaura coupling with 7-bromoindazole?
Answer:
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds at the C7 position of 7-bromoindazole.[14] Importantly, this reaction can often be performed successfully on the unprotected (NH-free) indazole.[15][16]
Catalyst and Base System: A common and effective catalytic system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[15][17]
Solvent and Temperature: The reaction is typically performed in a solvent mixture like dimethoxyethane (DME) and water, or in DMF, at elevated temperatures (e.g., 80-100 °C), sometimes with the aid of microwave irradiation to shorten reaction times.[15][16]
Substrate Scope: This method is tolerant of a wide range of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing substituents.[16] Even with amide or sulfonamide groups at other positions on the indazole ring, the C7 coupling proceeds efficiently.[16]
Table 1: Representative Conditions for C7 Suzuki-Miyaura Coupling
Question: What protocol should I follow for a Buchwald-Hartwig amination at the C7 position?
Answer:
The Buchwald-Hartwig amination is the premier method for forming a C-N bond between an aryl halide and an amine, and it is well-suited for functionalizing 7-bromoindazole.[18][19] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[20][21]
Catalyst/Ligand System: The choice of ligand is crucial and often depends on the nature of the amine. For general applications, bulky, electron-rich phosphine ligands like XPhos, SPhos, or Josiphos-type ligands are used in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[18]
Base and Solvent: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common. The reaction is typically run in anhydrous, non-polar solvents like toluene or dioxane at temperatures ranging from 80-110 °C.[19]
Amine Scope: The reaction is highly versatile and can accommodate a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[18][20] For challenging or sterically hindered amines, specific ligand optimization may be necessary.[20]
Section 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions under an inert atmosphere (N₂ or Argon) with anhydrous solvents unless otherwise noted.
Protocol 1: Selective N1-Alkylation of 7-Bromoindazole (Thermodynamic Control)
This protocol is optimized for achieving high selectivity for the N1 position.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-bromo-1H-indazole (1.0 equiv.).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Electrophile Addition: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv.) dropwise at room temperature.
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: C7-Arylation via Suzuki-Miyaura Coupling
This protocol describes the coupling of unprotected 7-bromo-1H-indazole with an arylboronic acid.
Preparation: To a microwave vial or Schlenk flask, add 7-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the indazole.
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-12 hours, or until starting material is consumed (monitor by TLC or LC-MS). Microwave heating can significantly reduce reaction time.[15]
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[22]
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography to yield the 7-aryl-1H-indazole.
Troubleshooting Guide & FAQs: Overcoming Solubility Issues of 7-bromo-indazole Intermediates
As a Senior Application Scientist, this technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges frequ...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges frequently encountered with 7-bromo-indazole intermediates. This guide is structured in a question-and-answer format to directly address specific issues, offering not just solutions but also the underlying scientific principles to empower your experimental choices.
The low aqueous solubility of active pharmaceutical ingredients (APIs) is a significant hurdle in drug development, with estimates suggesting that up to 90% of molecules in the development pipeline are poorly soluble.[1][2] 7-bromo-indazole and its derivatives, a class of heterocyclic compounds with significant therapeutic potential, often fall into this category due to their crystalline nature and molecular structure.[3][4] This guide will walk you through common solubility problems and provide actionable, evidence-based strategies to resolve them.
Frequently Asked Questions (FAQs)
Q1: My 7-bromo-indazole intermediate is poorly soluble in common organic solvents at room temperature. What is the first step I should take?
A1: The initial step is to conduct a systematic solvent screening. While 7-bromo-1H-indazole is a powder with a melting point of 126-130 °C, its solubility can vary significantly across different solvents. Instead of relying on trial and error, a structured approach is more efficient.
Recommended Action:
A preliminary solubility assessment in a range of solvents with varying polarities is recommended. Common solvents used in organic chemistry can be categorized by their properties, which influence their ability to dissolve a given solute.[5]
Table 1: Initial Solvent Screening Strategy
Solvent Class
Examples
Rationale
Protic Solvents
Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding, which can interact with the N-H group of the indazole ring.
Useful for understanding the compound's behavior in less polar environments, which can be relevant for certain reaction conditions or formulation strategies.
If solubility remains low, gentle heating can be employed. However, be cautious of potential degradation, especially with prolonged exposure to high temperatures.
Q2: I've tried several organic solvents with limited success. What other simple techniques can I use to improve solubility?
A2: If a single solvent system is insufficient, you can explore cosolvency and pH adjustment. These are powerful techniques that can significantly enhance the solubility of poorly soluble compounds.[6][7]
Cosolvency: This technique involves blending a primary solvent with a miscible cosolvent to create a mixture with a solvent power greater than the individual components.[8] For 7-bromo-indazole, which is a weakly acidic compound, using a water-miscible organic solvent as a cosolvent with an aqueous buffer can be effective.[9]
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10][11] Indazoles are weakly basic and can be protonated to form more soluble salts. For a weak acid, increasing the pH will increase solubility.[9]
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
Add excess compound: Add an excess amount of your 7-bromo-indazole intermediate to a fixed volume of each buffer in separate vials.
Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[12]
Separate solid from liquid: Centrifuge or filter the samples to separate the undissolved solid.
Analyze the supernatant: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.[13]
This will generate a pH-solubility profile, indicating the optimal pH range for solubilizing your intermediate.
Q3: My compound is intended for an aqueous formulation, but its water solubility is extremely low. What are the more advanced strategies I can employ?
A3: For compounds with very poor aqueous solubility, more advanced formulation strategies are necessary. These include salt formation, particle size reduction, and the use of solid dispersions.
Salt Formation: This is a widely used and effective method for increasing the solubility of ionizable drugs.[14] For weakly basic compounds like indazole derivatives, forming a salt with a suitable acid can dramatically improve aqueous solubility.[15][16] Hydrochloride salts are a common choice.[15]
Workflow for Salt Screening
A streamlined workflow for salt screening and selection.
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[17]
Micronization: This process reduces particle size to the micron range.[6]
Nanosuspension: Further reduction to the nanometer scale can significantly enhance saturation solubility.[18]
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[18]
Spray Drying: A solution of the drug and a polymer carrier is rapidly dried to form an amorphous solid dispersion.[18]
Hot Melt Extrusion (HME): The drug and a thermoplastic polymer are mixed and heated to form a solid solution.[18]
Q4: How do I determine the solubility of my 7-bromo-indazole intermediate experimentally?
A4: The "gold standard" for determining equilibrium solubility is the shake-flask method.[7]
Preparation: Add an excess amount of the 7-bromo-indazole intermediate to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure a saturated solution at equilibrium.
Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24 to 72 hours) to reach equilibrium.
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE filter).
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][19]
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Troubleshooting Decision Tree
A decision tree for troubleshooting solubility issues.
References
Current time information in Pasuruan, ID. (n.d.). Google.
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Reddy, M., & Kumar, S. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
Zhang, J., et al. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Retrieved from [Link]
PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]
PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved from [Link]
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]
Cook, J. M., et al. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-7-Nitroindazole. Retrieved from [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
ResearchGate. (n.d.). Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]
NIH. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
PMC - NIH. (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved from [Link]
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
R Discovery. (n.d.). Indazole Derivatives Research Articles - Page 1. Retrieved from [Link]
ResearchGate. (2025, August 6). Salt Formation to Improve Drug Solubility | Request PDF. Retrieved from [Link]
Bohrium. (2024, February 28). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
ResearchGate. (2025, September 9). (PDF) Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]
Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Retrieved from [Link]
PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]
Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
EJPMR. (n.d.). FORMULATION APPROACHES TO ENHANCE DRUG SOLUBILITY-BRIEF OVERVIEW. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved from [Link]
Technical Support Center: Analytical Techniques for Monitoring 7-Bromo-Indazole Reactions
Welcome to the technical support center for monitoring reactions involving 7-bromo-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice f...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for monitoring reactions involving 7-bromo-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common analytical challenges. As a privileged scaffold in medicinal chemistry, ensuring the accurate and efficient monitoring of 7-bromo-indazole reactions is paramount for optimizing yields, minimizing impurities, and accelerating development timelines.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of 7-bromo-indazole reactions due to its ability to separate complex mixtures and quantify components.[3][4] A typical starting point for method development involves a C18 reversed-phase column with a mobile phase consisting of a water/acetonitrile gradient containing 0.1% formic acid.[3][4]
Troubleshooting HPLC Separations
Q1: Why am I seeing poor resolution between my 7-bromo-indazole starting material and a potential isomer or impurity?
Answer: Poor resolution is a frequent challenge, especially with structurally similar compounds like isomers. The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.
Initial System Checks:
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance by injecting a standard.[5]
System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.[5]
Optimization Strategies:
Mobile Phase Composition: The mobile phase is a critical factor.[5] For reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile) content will increase retention time and may improve separation.[5] Try adjusting the organic solvent percentage in small increments (e.g., 2-5%).
Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting peaks.[5] Be aware that this will also increase the total run time.[5]
Temperature: Use a thermostatted column compartment to maintain a consistent temperature.[5] Sometimes, adjusting the temperature can alter selectivity and improve resolution.[6]
Q2: My 7-bromo-indazole peak is tailing. What are the likely causes and solutions?
Answer: Peak tailing, particularly for nitrogen-containing heterocyclic compounds like indazoles, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[7]
Troubleshooting Steps:
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 2.5 with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing these unwanted interactions.[7]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5] Try reducing the injection volume or sample concentration.
Column Contamination: Contaminants from previous injections can interact with the analytes. Flush the column with a strong solvent to remove contaminants.[5]
Q3: I'm observing fluctuating retention times for my 7-bromo-indazole peak. What should I investigate?
Answer: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations often point to issues with column equilibration or hardware.[5]
Potential Causes and Solutions:
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a gradient.[5]
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.[5]
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[5]
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[5] Regular pump maintenance is essential.[5]
Caption: Troubleshooting workflow for common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture, including starting materials, products, and byproducts.[8] It is particularly useful for analyzing thermally stable, non-polar to moderately polar compounds.[9][10]
Troubleshooting GC-MS Analysis
Q1: I'm not seeing the expected molecular ion peak for 7-bromo-indazole in my mass spectrum. Why might this be?
Answer: The absence of a molecular ion peak can be due to several factors related to the molecule's stability and the ionization method.
Fragmentation: 7-bromo-indazole might be fragmenting extensively under the electron ionization (EI) conditions. Brominated compounds often show a characteristic isotopic pattern for fragments containing bromine (79Br and 81Br are in a roughly 1:1 ratio).[11][12] Look for pairs of peaks with a 2 m/z difference and nearly equal intensity.
Thermal Degradation: The compound might be degrading in the hot injector port. Try lowering the injector temperature.
Ionization Technique: If available, consider using a softer ionization technique like chemical ionization (CI) which often results in less fragmentation and a more prominent molecular ion peak.
Q2: How can I confirm the presence of bromine in an unknown peak in my chromatogram?
Answer: The isotopic signature of bromine is a key diagnostic tool in mass spectrometry.[8]
Isotopic Pattern: Bromine has two stable isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance).[8] Any ion containing a single bromine atom will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units.[11][12] For ions with two bromine atoms, you'll see a 1:2:1 pattern for M, M+2, and M+4 peaks.[12]
Experimental Protocol: Generic GC-MS Method
Parameter
Condition
Column
DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to monitor reaction progress.[13][14] Both ¹H and ¹³C NMR are crucial for confirming the structure of 7-bromo-indazole and identifying any side products.[3]
Troubleshooting NMR Analysis
Q1: The ¹H NMR spectrum of my reaction mixture is complex and peaks are overlapping. How can I simplify the analysis?
Answer: Overlapping peaks in a crude reaction mixture are common. Several strategies can help in deciphering the spectrum.
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton systems, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to the carbons they are attached to or are near, respectively. This can help in assigning peaks to specific molecules.[14]
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes shift peaks enough to resolve overlap.[14]
Reaction Time Points: Analyzing samples at different reaction times can help distinguish between starting material, intermediate, and product signals.
Q2: I suspect the formation of a regioisomeric byproduct. How can NMR help me confirm this?
Answer: NMR is exceptionally powerful for distinguishing between isomers.
¹H NMR Coupling Patterns: The substitution pattern on the aromatic ring of 7-bromo-indazole and its isomers will give rise to distinct coupling patterns (e.g., doublets, triplets, doublet of doublets) and coupling constants. Careful analysis of these patterns can differentiate between regioisomers.
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can identify protons that are close in space, which can be invaluable for confirming the regiochemistry of substitution.
Logical Relationship for Analytical Technique Selection
Caption: Decision tree for selecting analytical techniques.
In-Situ Reaction Monitoring
For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable.[13][15]
Q1: What are the advantages of using in-situ monitoring for my 7-bromo-indazole reaction?
Answer: In-situ monitoring provides real-time data, allowing you to track the concentration of reactants, intermediates, and products as the reaction progresses.[16] This can help in:
Determining Reaction Endpoints: Accurately identify when the reaction is complete, preventing unnecessary reaction time or the formation of degradation products.
Kinetic Studies: Obtain high-quality data for kinetic modeling.[13]
Identifying Transient Intermediates: Detect short-lived species that might be missed with traditional offline analysis.[15]
Q2: Which in-situ techniques are suitable for monitoring 7-bromo-indazole reactions?
Answer: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful in-situ monitoring tools.[13][16]
FTIR Spectroscopy: Can be used to monitor changes in the concentration of functional groups.[13][16] For example, you could track the disappearance of a starting material's characteristic peak or the appearance of a product's peak.
Raman Spectroscopy: Is complementary to FTIR and is particularly useful for reactions in aqueous media, where water absorption can be a problem for FTIR.
It is often beneficial to validate in-situ results with an offline technique like HPLC or NMR.[15]
References
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]
What Is Reaction Monitoring? - Chromatography Today. Available at: [Link]
The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Available at: [Link]
Reaction Monitoring - Bruker. Available at: [Link]
In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. Available at: [Link]
In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Available at: [Link]
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
Mass spectra of organic compounds containing bromine and chlorine - ACS Publications. Available at: [Link]
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. Available at: [Link]
Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
Trouble resolving isomers - Chromatography Forum. Available at: [Link]
1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles - ElectronicsAndBooks. Available at: [Link]
(PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. Available at: [Link]
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir - ResearchGate. Available at: [Link]
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available at: [Link]
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed. Available at: [Link]
Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF - ResearchGate. Available at: [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. Available at: [Link]
Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed. Available at: [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Available at: [Link]
A Comparative Guide to the Synthetic Routes of 7-Bromo- and 7-Chloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 7-Halo-1H-indazole-3-carboxylic Acids The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Halo-1H-indazole-3-carboxylic Acids
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active compounds. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to applications in oncology, neurology, and infectious diseases. Within this important class of molecules, 7-bromo-1H-indazole-3-carboxylic acid and 7-chloro-1H-indazole-3-carboxylic acid serve as crucial building blocks for the synthesis of complex drug candidates. The presence of a halogen at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation and other modifications.
This guide provides an in-depth, objective comparison of the primary synthetic routes to these two valuable compounds, offering insights into the chemical principles, experimental considerations, and expected outcomes for each.
The Convergent Synthetic Strategy: Diazotization of Anthranilic Acids
The most direct and industrially scalable approach to both 7-bromo- and 7-chloro-1H-indazole-3-carboxylic acid relies on a classical yet powerful transformation: the diazotization of a substituted anthranilic acid followed by an intramolecular cyclization. This strategy is convergent, starting from readily available 2-amino-3-halobenzoic acids.
The overall transformation can be depicted as a two-step, one-pot process:
Diazotization: The primary aromatic amine of the 2-amino-3-halobenzoic acid is converted to a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[1][2]
Intramolecular Cyclization: The diazonium salt then undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the carboxylic acid, leading to the formation of the indazole ring system and subsequent loss of nitrogen gas and a proton to yield the final product.
The following diagram illustrates this general synthetic workflow:
Caption: General synthetic workflow for 7-halo-1H-indazole-3-carboxylic acids.
Comparative Analysis of Synthetic Routes
While the overall synthetic strategy is the same for both the bromo and chloro analogs, the nature of the halogen substituent (bromine vs. chlorine) on the starting material can influence the reaction's efficiency, conditions, and potential challenges.
Physicochemical Properties of Starting Materials
A comparison of the key physicochemical properties of the starting materials provides a foundation for understanding their relative reactivity.
The higher molecular weight of the bromo-substituted starting material is a straightforward consequence of the atomic weight of bromine versus chlorine. The difference in melting points may reflect variations in crystal lattice energy.
Reactivity and Mechanistic Considerations
The core of this synthesis is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt.[6][7] The mechanism proceeds through a radical pathway initiated by a one-electron transfer, often catalyzed by copper(I) salts, although in this intramolecular cyclization, a catalyst is not always necessary.
The key factors influencing the success of this reaction for both the bromo and chloro analogs are:
Diazonium Salt Formation: Both 2-amino-3-bromobenzoic acid and 2-amino-3-chlorobenzoic acid are expected to undergo efficient diazotization under standard conditions. The electron-withdrawing nature of both halogens and the carboxylic acid group can slightly decrease the nucleophilicity of the amino group, but this is generally not a significant impediment to the reaction with the highly electrophilic nitrosonium ion (NO⁺) generated in situ.
Rate of Cyclization: The rate of the subsequent intramolecular cyclization is influenced by the electronic environment of the aromatic ring. Both bromine and chlorine are deactivating groups through their inductive effect, which can influence the nucleophilicity of the carbon atom involved in the ring closure. However, the powerful activating effect of the amino group (and its diazonium salt derivative) is the dominant factor driving the cyclization.
Yield and Purity: While direct comparative studies are scarce, general trends in Sandmeyer-type reactions can provide insights. In some instances, reactions involving brominated precursors have been reported to proceed with slightly higher yields compared to their chlorinated counterparts.[8] This can be attributed to the better leaving group ability of bromide in certain radical termination steps. However, for this intramolecular cyclization, the differences in yield are likely to be minor and more dependent on the optimization of reaction conditions such as temperature, acid concentration, and reaction time. A patent describing the synthesis of various 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid esters reports yields ranging from 51% to 97%, highlighting the substrate-dependent nature of this transformation.[9]
Potential Challenges and Side Reactions
Stability of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. Strict temperature control (0-5 °C) is crucial for both syntheses to minimize the formation of phenolic byproducts through reaction with water.[10]
Decarboxylation: Under harsh acidic or thermal conditions, there is a risk of decarboxylation of the product. Careful control of the reaction temperature and work-up procedure is necessary to preserve the carboxylic acid functionality.
Regioselectivity of Halogenation (in starting material synthesis): A significant practical consideration is the synthesis of the starting materials themselves. The regioselective halogenation of 2-aminobenzoic acid to obtain the 3-halo isomer can be challenging. For instance, direct bromination of some indazole precursors has been shown to yield undesired regioisomers.[11] Therefore, the overall efficiency of the synthetic route is highly dependent on the availability and purity of the 2-amino-3-halobenzoic acid starting materials.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 7-bromo- and 7-chloro-1H-indazole-3-carboxylic acid. These protocols are based on established procedures for diazotization of anthranilic acids.[12][13]
Synthesis of 7-Bromo-1H-indazole-3-carboxylic Acid
Caption: Experimental workflow for the synthesis of 7-bromo-1H-indazole-3-carboxylic acid.
Materials:
2-Amino-3-bromobenzoic acid
Concentrated sulfuric acid (H₂SO₄)
Sodium nitrite (NaNO₂)
Deionized water
Ice
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-bromobenzoic acid (1.0 eq) in deionized water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add concentrated sulfuric acid (e.g., 2.0-3.0 eq) while maintaining the temperature below 10 °C.
Once a homogenous solution is obtained, cool the mixture back to 0-5 °C.
Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor for the presence of nitrous acid using starch-iodide paper.
Slowly allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the filter cake with copious amounts of cold deionized water to remove any residual acid.
Dry the product under vacuum to afford 7-bromo-1H-indazole-3-carboxylic acid.
Synthesis of 7-Chloro-1H-indazole-3-carboxylic Acid
The procedure for the synthesis of the 7-chloro analog is analogous to that of the 7-bromo derivative, with adjustments made for the difference in molecular weight of the starting material.
Caption: Experimental workflow for the synthesis of 7-chloro-1H-indazole-3-carboxylic acid.
Materials:
2-Amino-3-chlorobenzoic acid
Concentrated sulfuric acid (H₂SO₄)
Sodium nitrite (NaNO₂)
Deionized water
Ice
Procedure:
Follow the same procedure as for the 7-bromo analog, substituting 2-amino-3-chlorobenzoic acid (1.0 eq) as the starting material. All other reagent equivalencies and reaction conditions remain the same.
Conclusion: A Practical Choice for Drug Discovery
The synthesis of both 7-bromo- and 7-chloro-1H-indazole-3-carboxylic acid is readily achievable through a well-established and scalable diazotization-cyclization sequence starting from the corresponding 2-amino-3-halobenzoic acids. While the inherent reactivity of the C-Br versus C-Cl bond differs, for this particular intramolecular transformation, the choice between the two starting materials will likely be dictated by factors such as cost, availability, and the desired halogen for subsequent synthetic manipulations.
The bromo-derivative offers the potential for higher reactivity in downstream palladium-catalyzed cross-coupling reactions, which may be advantageous for the synthesis of complex molecular architectures. Conversely, the chloro-derivative is often a more cost-effective option for large-scale production.
Ultimately, both synthetic routes are robust and provide access to these valuable building blocks. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for researchers in the design and execution of their synthetic strategies in the pursuit of novel therapeutics.
References
Sharma, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2922. [Link]
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2758. [Link]
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2055-2088. [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
PubChem. (n.d.). 2-Amino-3-chlorobenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Quora. (2017). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction?. Retrieved from [Link]
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-101. [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Organic Syntheses. (n.d.). Diphenic acid. Retrieved from [Link]
MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Bromo-Indazole Analogs as Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[3] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial effects.[1]
A significant portion of modern cancer therapy has shifted towards targeted treatments that disrupt specific signaling pathways essential for tumor growth and survival. Protein kinases, which play a central role in these pathways, have become one of the most important classes of drug targets.[3] Notably, several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its value in oncology.[1][4]
Halogenated indazoles, particularly bromo-indazoles like 7-bromo-indazole, serve as versatile chemical intermediates for synthesizing libraries of these targeted agents. The bromine atom provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. This guide provides a comparative analysis of the biological activity of bromo-indazole analogs, focusing on their role as kinase inhibitors, and presents the experimental data and protocols necessary for their evaluation.
The Primary Mechanism of Action: Inhibition of Protein Kinase Signaling
Many indazole-based anticancer agents function by competitively inhibiting the ATP-binding site of protein kinases.[3] A prominent target for these inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a master regulator of angiogenesis—the formation of new blood vessels.[5][6] In many cancers, tumors hijack this process to secure a blood supply for their growth and metastasis. By blocking VEGFR-2, indazole inhibitors can effectively cut off this supply, starving the tumor and impeding its progression.[6]
The general mechanism involves the indazole scaffold mimicking the adenine core of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase's active site. The various substituents appended to the indazole core then explore adjacent hydrophobic pockets and interact with other key residues, which dictates the inhibitor's potency and its selectivity for different kinases.
Below is a diagram illustrating the canonical VEGFR signaling pathway, which is frequently targeted by indazole-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Comparative Biological Activity of Bromo-Indazole Analogs
The biological activity of indazole analogs is highly dependent on the nature and position of their substituents. While 7-bromo-indazole is a key starting material, much of the detailed, publicly available comparative data focuses on the resulting structures, with a significant amount of research performed on 6-bromo-indazole derivatives. The data presented here for 6-bromo analogs against VEGFR-2 provides a strong benchmark for understanding the potency of this class of compounds.
Table 1: In Vitro Inhibitory Activity of 6-Bromo-1H-Indazole Derivatives Against VEGFR-2
Disclaimer: The IC₅₀ values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution.[5]
Table 2: Antiproliferative Activity of Representative Indazole Analogs Against Human Cancer Cell Lines
The data reveals several key SAR trends for bromo-indazole analogs:
Potent Kinase Inhibition: Many 6-bromo-indazole derivatives demonstrate potent, single-digit nanomolar inhibition of VEGFR-2, rivaling the activity of established drugs like Pazopanib.[5] This highlights the suitability of the bromo-indazole scaffold for targeting this key angiogenic kinase.
Cellular Efficacy: The antiproliferative data shows that modifications to the indazole core can yield compounds with exceptional potency against various cancer cell lines.[4][7] For instance, compound 2f , a pyridyl analogue, showed improved activity against breast (MCF-7) and liver (HepG2) cancer cells compared to its parent compound 2a .[4] This suggests that the introduction of specific heterocyclic moieties can significantly enhance cellular uptake and/or interaction with the intracellular target.
Impact of Substituents: The difference in activity between compounds 2a and 2f underscores the critical role of substituents. The addition of a pyridyl group in 2f likely forms additional favorable interactions within the target's binding site or improves the compound's physicochemical properties.[4] Similarly, the remarkable potency of compound 13g across multiple cell lines indicates a highly optimized combination of substituents on the indazole scaffold.[7]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, step-by-step protocols for two fundamental assays used to characterize the biological activity of 7-bromo-indazole analogs.
This assay quantifies the ability of a compound to inhibit a specific kinase (e.g., VEGFR-2) by measuring the amount of ATP remaining after the kinase reaction. A decrease in kinase activity results in less ATP consumption and a higher luminescent signal.
Causality Behind Experimental Choices:
Principle: The Kinase-Glo® assay links kinase activity to light output. Active kinases consume ATP; the addition of the reagent stops the reaction and uses the remaining ATP to power a luciferase-luciferin reaction. The resulting luminescence is inversely proportional to kinase activity.
Format: A 384-well plate format is chosen for its suitability for high-throughput screening (HTS), allowing for the efficient testing of multiple compounds at various concentrations.
Controls: Including "no kinase" and "vehicle" controls is essential to define the 100% and 0% inhibition windows, respectively, ensuring the data is properly normalized.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-bromo-indazole analogs in 100% DMSO, starting from a high concentration (e.g., 10 mM).
Assay Plate Preparation: Using an acoustic dispenser or multichannel pipettor, transfer a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the appropriate wells of a white, flat-bottom 384-well assay plate.
Kinase Reaction:
Prepare a master mix of the kinase reaction solution containing assay buffer, the target kinase (e.g., VEGFR-2), and its specific peptide substrate.
Initiate the reaction by dispensing the kinase reaction mixture into each well of the assay plate.
Prepare a "no kinase" control by adding a reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.
Signal Detection:
Add an equal volume of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence intensity of each well using a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is widely used to determine the cytotoxic or antiproliferative effects of chemical compounds.
Causality Behind Experimental Choices:
Principle: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Solubilization: Because the formazan product is insoluble, a solubilization step (e.g., with DMSO or a specialized buffer) is required before the absorbance can be read, ensuring a homogenous solution for accurate measurement.
Wavelengths: Absorbance is measured around 570 nm, the absorbance maximum for the formazan product. A reference wavelength (e.g., 630 nm) is often used to subtract background absorbance from cell debris and other artifacts.
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Harvest and count the desired cancer cell line (e.g., MCF-7). Seed the cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow cells to attach.
Compound Treatment: The next day, prepare serial dilutions of the 7-bromo-indazole analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest test compound concentration) and a no-treatment control.
Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C and 5% CO₂.
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control (defined as 100% viability). Plot the percent viability against compound concentration and fit the curve to determine the IC₅₀ value.
Conclusion
Bromo-indazole analogs represent a highly promising class of compounds in the field of oncology drug discovery. Their proven ability to potently inhibit key protein kinases, such as VEGFR-2, combined with significant antiproliferative activity against a range of cancer cell lines, validates the indazole scaffold as a valuable template for developing targeted therapeutics. The structure-activity relationship data clearly indicates that strategic modification of the bromo-indazole core is crucial for optimizing both kinase potency and cellular efficacy. The standardized biochemical and cell-based protocols provided in this guide offer a robust framework for researchers to reliably evaluate novel analogs, ensuring the generation of reproducible and comparative data. Continued exploration of this chemical space, guided by rigorous SAR studies, holds great potential for the discovery of next-generation kinase inhibitors to combat cancer.
References
(No valid reference)
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances. Retrieved from [Link]
Wei, Y., Liu, Y., Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15967. Available from: [Link]
Reddy, G. S., Mohanty, S., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88, 2535-2541. Available from: [Link]
(No valid reference)
(No valid reference)
Sari, D. M., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 89-95. Available from: [Link]
Reddy, G. S., Mohanty, S., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. Available from: [Link]
Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]
Novel Small Molecule Aurora A Kinase Inhibitor as a Cancer Therapeutic. (n.d.). Moffitt Cancer Center. Retrieved from [Link]
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
Nguyen, T. P. A., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. Available from: [Link]
The Anticancer Activity of Indazole Compounds: A Mini Review. (2018). ResearchGate. Available from: [Link]
Rawal, R. K., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 906-916. Available from: [Link]
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available from: [Link]
Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327. Available from: [Link]
Aurora inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
(No valid reference)
(No valid reference)
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. Available from: [Link]
Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. (2023). PubMed. Available from: [Link]
(No valid reference)
(No valid reference)
Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available from: [Link]
The 7-Bromo-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Privileged Indazole Scaffold and the Strategic Role of the 7-Bromo Substituent The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Privileged Indazole Scaffold and the Strategic Role of the 7-Bromo Substituent
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a variety of biological targets, particularly the ATP-binding site of kinases.[1][2] The inherent ability of the indazole core to act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, has led to the development of numerous potent and selective kinase inhibitors.[3]
This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, subset of these molecules: 7-bromo-1H-indazole derivatives . The strategic placement of a bromine atom at the 7-position offers a unique combination of steric and electronic properties, and perhaps more importantly, a versatile synthetic handle for further molecular elaboration. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the systematic and efficient exploration of chemical space around the indazole core.[4] This guide will provide a comparative analysis of how modifications at other positions of the 7-bromo-1H-indazole scaffold influence kinase inhibitory activity, supported by experimental data and detailed protocols.
The Rationale Behind Targeting Kinases with 7-Bromo-1H-Indazole Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indazole scaffold has been successfully incorporated into several FDA-approved kinase inhibitors, such as Axitinib, a potent VEGFR inhibitor.[6]
The 7-bromo-1H-indazole scaffold serves as an excellent starting point for the design of novel kinase inhibitors. The bromine atom at the 7-position can influence the overall electronic distribution of the indazole ring system, potentially modulating the strength of the hinge-binding interactions. Furthermore, its utility as a synthetic handle allows for the introduction of a diverse array of substituents directed towards other key regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket.
Comparative Analysis of Structure-Activity Relationships
The following sections will dissect the SAR of 7-bromo-1H-indazole derivatives by examining the impact of substitutions at key positions on their biological activity.
Modifications at the N1 Position: Exploring the Solvent-Exposed Region
The N1 position of the indazole ring is typically directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position can significantly impact solubility, pharmacokinetic properties, and potency.
This data is extrapolated from SAR studies on related indazole scaffolds and represents a predictive trend for 7-bromo-1H-indazole derivatives.
As illustrated in the table, the introduction of small, polar, or basic substituents at the N1 position generally leads to an increase in potency against PI3Kα. This is likely due to improved solubility and the potential for additional interactions with the solvent-exposed region of the kinase. The unsubstituted indazole (1a) is largely inactive, while the introduction of a dimethylaminoethyl group (1d) results in a significant improvement in inhibitory activity.
Experimental Workflow: N1-Alkylation of 7-Bromo-1H-Indazole
Caption: General workflow for N1-alkylation of 7-bromo-1H-indazole.
Modifications at the C3 Position: Targeting the Hydrophobic Pocket
The C3 position of the indazole ring is often directed towards a hydrophobic pocket within the ATP-binding site. Therefore, substitutions at this position with lipophilic groups can significantly enhance potency.
This data is based on SAR studies of indazole amides and is predictive for 7-bromo-1H-indazole derivatives.
The data clearly demonstrates that the introduction of an aromatic ring at the C3 position is crucial for activity against ERK1/2. Furthermore, the addition of electron-withdrawing and lipophilic substituents to the phenyl ring, such as fluorine, chlorine, and trifluoromethyl groups, leads to a progressive increase in potency. This suggests that these groups are making favorable interactions within the hydrophobic pocket of the kinase.
Signaling Pathway: The ERK/MAPK Pathway
Caption: Simplified schematic of the ERK/MAPK signaling pathway.
Experimental Protocols
Synthesis of 7-Bromo-1H-Indazole
A common synthetic route to 7-bromo-1H-indazole involves the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction.[8]
Step-by-Step Protocol:
Dissolution: Dissolve 7-aminoindazole (1 equivalent) in concentrated hydrobromic acid.
Cooling: Cool the solution to -10 °C in an ice-salt bath.
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below -5 °C.
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (1.1 equivalents) in concentrated hydrobromic acid and cool it to 0 °C. Add this solution dropwise to the diazonium salt solution.
Reaction: Allow the reaction mixture to stir and warm to room temperature over 2 hours.
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.[8]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method for determining the potency of compounds against a specific kinase.[9]
Step-by-Step Protocol:
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired concentrations.
Kinase Reaction Mixture: Prepare a mixture of the target kinase (e.g., PLK4), a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer in kinase buffer.
Assay Plate Preparation: Add the diluted compounds to the wells of a microplate.
Reaction Initiation: Add the kinase reaction mixture to each well.
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer's protocol.
Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
Data Analysis: Calculate the IC50 values by plotting the percent inhibition against the compound concentration.[9]
Cell-Based Anti-Proliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[10][11]
Conclusion and Future Directions
The 7-bromo-1H-indazole scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The bromine atom at the 7-position provides a versatile synthetic handle for the introduction of a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The SAR studies highlighted in this guide demonstrate that modifications at the N1 and C3 positions can have a profound impact on biological activity. Future efforts in this area should focus on exploring a wider range of substitutions at these and other positions of the 7-bromo-1H-indazole core, as well as profiling these compounds against a broader panel of kinases to identify novel and selective inhibitors for the treatment of various diseases.
References
Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 06:58 AM.
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. [Link]
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC - PubMed Central. [Link]
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. [Link]
MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc. [Link]
Identification of novel protein kinase CK2 inhibitors among indazole derivatives - Semantic Scholar. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents | Request PDF - ResearchGate. [Link]
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [Link]
A Comparative Validation Guide to 7-Bromo-Indazole Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] Its unique structure facilitates critical intera...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] Its unique structure facilitates critical interactions within the ATP-binding pocket of numerous kinases, making it a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth technical comparison of bromo-substituted indazole derivatives, using a well-documented 6-bromo-1H-indazole series as a primary example, and contextualizes their performance against established clinical-stage inhibitors targeting key oncogenic kinases.
The strategic placement of a bromine atom on the indazole ring can significantly influence binding affinity and selectivity, primarily by forming halogen bonds and occupying hydrophobic pockets within the kinase domain. While this guide will focus on a specific bromo-indazole series targeting VEGFR-2, the principles and validation workflows described are broadly applicable to the evaluation of other substituted indazoles against a range of kinase targets.
The Rationale for Targeting Kinases with Indazole Derivatives
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1] The indazole core is a key pharmacophore present in several commercially successful kinase inhibitors, including Axitinib and Pazopanib, which are primarily known as VEGFR inhibitors.[1] The development of novel derivatives, such as those with bromo-substitutions, aims to enhance potency, refine selectivity, and improve pharmacokinetic properties.
Comparative Analysis: Bromo-Indazole Derivatives vs. Standard-of-Care Inhibitors
A crucial step in the validation of any new inhibitor series is to benchmark its performance against existing, well-characterized compounds. Here, we compare the in vitro inhibitory activity of a series of 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with that of the FDA-approved drugs Axitinib and Pazopanib.
Data Presentation: In Vitro Inhibitory Activity Against VEGFR-2
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[2] Direct comparisons should be made with caution as the data were not generated in a head-to-head study.
This data demonstrates that several 6-bromo-1H-indazole derivatives exhibit potent, single-digit nanomolar inhibition of VEGFR-2, placing their in vitro activity in a comparable range to highly potent approved drugs like Axitinib. This provides a strong rationale for their further development and characterization.
To illustrate the broader potential of such a scaffold, the following table provides a hypothetical comparison against established inhibitors for other key cancer-related kinases, Aurora A and PLK4.
Hypothetical Comparative Potency Across Different Kinase Targets
This hypothetical scenario underscores the importance of comprehensive kinase profiling to understand the selectivity and potential polypharmacology of a new inhibitor series.
Key Signaling Pathways and Inhibition
To understand the cellular impact of these inhibitors, it is essential to visualize their point of intervention within the relevant signaling pathways.
VEGFR-2 Signaling Pathway
The VEGFR-2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Aurora A Kinase Signaling in Mitosis
Aurora A is a key regulator of mitosis, with critical roles in centrosome maturation and the assembly of the bipolar spindle.[5][6] Its inhibition leads to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora A Kinase Signaling Pathway and Inhibition.
Experimental Protocols for Kinase Inhibitor Validation
The validation of a kinase inhibitor is a multi-step process that begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess activity in a more physiologically relevant context.
Experimental Workflow
Caption: Workflow for Evaluating Kinase Inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent)
Causality: This assay directly measures the enzymatic activity of the target kinase. The principle is based on the quantification of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This is a primary screen to confirm direct target engagement and determine potency (IC50).[7]
Materials:
Recombinant human kinase (e.g., VEGFR-2)
Substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
ATP solution
Test compounds (bromo-indazole derivatives and reference drugs) dissolved in DMSO
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
Reaction Setup: In each well of the plate, add the kinase, the specific substrate, and the test compound.
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase or high concentration of a known inhibitor).
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.[2]
Protocol 2: Cell-Based Proliferation Assay (MTT)
Causality: While a biochemical assay confirms target inhibition, a cell-based assay determines if this inhibition translates into a functional cellular outcome, such as preventing cancer cell proliferation. The MTT assay measures the metabolic activity of viable cells, providing an indirect count of cell number.[2] A successful kinase inhibitor targeting a pro-proliferative pathway will reduce the number of viable cells.
Materials:
Human cancer cell line known to be dependent on the target kinase (e.g., HUVECs or cancer cells overexpressing VEGFR-2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Sterile 96-well plates
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will metabolize the yellow MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the cellular IC50 value for each compound by plotting viability versus the log of the compound concentration.[2]
Conclusion and Future Directions
The validation of 7-bromo-indazole derivatives, exemplified here by a potent 6-bromo series, demonstrates a clear and systematic pathway from initial biochemical characterization to cellular validation. The strong in vitro potency against VEGFR-2, comparable to that of approved drugs, establishes this scaffold as a promising starting point for further optimization.
Future work should focus on comprehensive selectivity profiling across a broad panel of kinases to understand potential off-target effects and to identify opportunities for developing multi-targeted or highly selective inhibitors. In vivo efficacy studies in relevant xenograft models are the critical next step to determine if the potent in vitro and cellular activities translate to anti-tumor effects in a living system. Finally, structural biology studies, such as X-ray crystallography, would provide invaluable insights into the precise binding mode of these bromo-indazole derivatives, enabling rational, structure-based design of the next generation of kinase inhibitors.[8]
Navigating the Functionalization of 7-Bromo-Indazole: A Head-to-Head Comparison of Leading Coupling Methodologies
For the modern medicinal chemist and drug development professional, the indazole scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicycl...
Author: BenchChem Technical Support Team. Date: January 2026
For the modern medicinal chemist and drug development professional, the indazole scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle is paramount to modulating its pharmacological profile. Among the various positions on the indazole ring, the C7 position offers a key vector for structural diversification. This guide provides a comprehensive, head-to-head comparison of the three most prominent palladium-catalyzed cross-coupling reactions for the derivatization of 7-bromo-indazole: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By delving into the mechanistic underpinnings, experimental nuances, and comparative performance, this document serves as a practical resource for researchers aiming to make informed decisions in their synthetic campaigns.
The choice of coupling strategy for 7-bromo-indazole is not merely a matter of preference but a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic feasibility. Each method presents a unique set of advantages and challenges, dictated by the nature of the bond being formed (C-C or C-N), the required coupling partners, and the sensitivity of the indazole core itself. This guide will dissect these methodologies, providing not just the "how" but, more importantly, the "why" behind experimental design.
At a Glance: A Comparative Overview
Feature
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Sonogashira Coupling
Bond Formed
C(sp²) - C(sp²) or C(sp²) - C(sp³)
C(sp²) - N
C(sp²) - C(sp)
Coupling Partner
Boronic acids or esters
Primary or secondary amines
Terminal alkynes
Typical Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Pd₂(dba)₃, Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos, BINAP)
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ with Cu(I) co-catalyst (optional)
Typical Base
K₂CO₃, Cs₂CO₃, K₃PO₄
NaOt-Bu, K₃PO₄, Cs₂CO₃
Et₃N, DIPEA
Key Advantage
Broad commercial availability and stability of boronic acids; wide functional group tolerance.[1]
Direct formation of C-N bonds, crucial for many bioactive molecules.
Introduction of a linear alkyne moiety, a versatile functional group for further transformations.
Potential Challenge
Potential for protodeborylation of the boronic acid.
Ligand sensitivity; potential for catalyst inhibition by the nitrogen-rich indazole.
Homocoupling of the alkyne (Glaser coupling); requirement for a copper co-catalyst in traditional protocols.
The Indazole Core: A Note on Reactivity and the Importance of N-Protection
The indazole moiety, with its two nitrogen atoms, presents unique challenges in cross-coupling reactions. The lone pair of electrons on the N1 and N2 positions can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the acidity of the N-H proton necessitates the use of a base, which can also influence the reaction outcome.
For many coupling reactions involving indazoles, protection of the N-H group is a critical consideration. Common protecting groups include Boc (tert-butyloxycarbonyl), PMB (p-methoxybenzyl), and THP (tetrahydropyranyl). The choice of protecting group can influence the regioselectivity of protection (N1 vs. N2) and the subsequent reactivity in the coupling step. For instance, under strongly basic conditions, a mixture of N1 and N2 protected isomers is often obtained, whereas mildly acidic conditions can favor N2 protection kinetically.[2] The thermodynamic product is typically the N1-protected indazole.[2] The stability of the protecting group under the basic conditions of the coupling reaction is also a key factor.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the arylation of 7-bromo-indazole due to its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acids.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling provides a framework for understanding the key experimental parameters.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. For electron-rich heterocycles like indazole, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups can be beneficial. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) intermediate.
Experimental Data and Performance
Studies on the Suzuki-Miyaura coupling of 7-bromo-indazoles have demonstrated good to excellent yields with a variety of aryl and heteroaryl boronic acids.[1] Microwave-assisted protocols have been shown to significantly reduce reaction times.[3][4]
Table 1: Representative Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles [1]
Entry
Aryl Boronic Acid
Product
Yield (%)
1
Phenylboronic acid
7-Phenyl-4-sulfonamido-1H-indazole
62
2
4-Methoxyphenylboronic acid
7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole
85
3
4-Nitrophenylboronic acid
7-(4-Nitrophenyl)-4-sulfonamido-1H-indazole
78
4
Thiophene-2-boronic acid
7-(Thiophen-2-yl)-4-sulfonamido-1H-indazole
82
These results highlight that both electron-donating and electron-withdrawing groups on the boronic acid are well-tolerated.
Detailed Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-Indazole Derivative
This protocol is a generalized procedure based on literature precedents.[1][5]
Materials:
7-Bromo-indazole derivative (1.0 equiv)
Arylboronic acid (1.5 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ (2.0 equiv)
1,4-Dioxane
Water
Procedure:
To a microwave vial, add the 7-bromo-indazole derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
Add 1,4-dioxane and water (typically a 4:1 to 5:1 mixture).
Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 120-140 °C) for a specified time (e.g., 30-60 minutes).[3][4]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines, a motif of immense importance in pharmaceuticals.[6] This reaction allows for the direct coupling of 7-bromo-indazole with a wide array of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling but involves the formation of a palladium-amido complex.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
A key step in this cycle is the deprotonation of the coordinated amine by a strong, non-nucleophilic base to form the palladium-amido intermediate. The choice of ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step. Bulky, electron-rich phosphine ligands are often required to promote the reaction.[7]
Experimental Data and Performance
While direct comparative data on 7-bromo-indazole is limited, studies on the closely related 5-bromoindazoles demonstrate the feasibility and importance of N-protection in achieving good yields.[2]
Table 2: Buchwald-Hartwig Amination of N-Protected 5-Bromoindazoles [2]
N-Protecting Group
Amine
Yield (%)
PMB
Morpholine
85
PMB
Piperidine
78
THP
Morpholine
75
These results underscore the importance of selecting an appropriate protecting group to achieve high conversion. The N1-PMB protected isomer generally provides higher yields.[2]
Detailed Protocol: Buchwald-Hartwig Amination of an N-Protected 7-Bromo-Indazole
This protocol is a generalized procedure based on literature for related bromoindazoles.[2]
Materials:
N-Protected 7-bromo-indazole (1.0 equiv)
Amine (1.2 equiv)
Pd₂(dba)₃ (0.02 equiv)
BINAP (0.04 equiv)
NaOt-Bu (1.4 equiv)
Anhydrous toluene
Procedure:
To an oven-dried Schlenk tube, add the N-protected 7-bromo-indazole, Pd₂(dba)₃, and BINAP.
Evacuate and backfill the tube with an inert gas three times.
Add NaOt-Bu to the tube.
Add anhydrous toluene followed by the amine via syringe.
Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
The Sonogashira coupling provides a powerful method for the introduction of a terminal alkyne onto the 7-position of the indazole ring, creating a versatile synthetic handle for further transformations such as click chemistry, cyclization reactions, or further cross-coupling reactions.[8]
Mechanistic Rationale
The traditional Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.
Caption: Catalytic cycles of the Sonogashira coupling.
The palladium cycle is similar to the other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The amine base serves both to deprotonate the alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling.[9]
Experimental Data and Performance
Detailed Protocol: Sonogashira Coupling of a 7-Bromo-Indazole Derivative
This is a generalized protocol based on standard Sonogashira conditions.[8]
Materials:
7-Bromo-indazole derivative (1.0 equiv)
Terminal alkyne (1.2 equiv)
Pd(PPh₃)₂Cl₂ (0.02 equiv)
CuI (0.04 equiv)
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
Procedure:
To a Schlenk flask, add the 7-bromo-indazole derivative, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add the amine solvent (Et₃N or DIPEA) and the terminal alkyne via syringe.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
Dry the organic layer, filter, and concentrate.
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each provide a powerful and distinct avenue for the functionalization of 7-bromo-indazole. The Suzuki-Miyaura coupling stands out for its versatility in C-C bond formation with a wide range of readily available boronic acids. The Buchwald-Hartwig amination is indispensable for the direct installation of crucial nitrogen-containing functionalities. The Sonogashira coupling offers a gateway to alkynyl-substituted indazoles, which are valuable intermediates for further synthetic elaboration.
The choice of the optimal method will ultimately depend on the specific synthetic target. Key considerations for any of these transformations include the potential need for N-protection of the indazole ring and careful optimization of the catalyst, ligand, base, and solvent system. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and robust methods for the selective functionalization of this important heterocyclic scaffold, further empowering the discovery of novel therapeutic agents.
References
This guide was compiled by synthesizing information from the provided search results.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Request PDF. [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2012. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC, 2012. [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate, 2013. [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing, 2024. [Link]
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 2005. [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate, 2013. [Link]
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar, 2023. [Link]
A Technical Guide to Assessing the Metabolic Stability of 7-Bromo-Substituted Indazoles: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[1] Its utility as a bioisostere for moieties like indoles and phenols often enhances target affinity and can improve physicochemical properties. However, a critical determinant of a drug candidate's success is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic agent.
This guide provides a comprehensive framework for assessing the metabolic stability of 7-bromo-substituted indazoles. While direct comparative data for this specific substitution pattern against non-brominated analogues is sparse in publicly available literature, this document will equip researchers with the foundational knowledge, detailed experimental protocols, and data interpretation strategies to conduct these critical studies in their own laboratories. We will delve into the causality behind experimental choices, grounded in authoritative guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Influence of Bromine Substitution on Metabolic Fate
Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. The introduction of a bromine atom at the 7-position of an indazole ring can have several effects on its metabolic stability. Generally, halogenation can either block or slow down metabolism at the site of substitution due to the strength of the carbon-halogen bond. However, the electron-withdrawing nature of bromine can also influence the overall electron density of the indazole ring system, potentially altering the sites and rates of metabolism by cytochrome P450 (CYP) enzymes. Studies on other brominated heterocyclic compounds have shown that the bromine atom often remains intact during initial metabolic transformations.
Experimental Workflow for Assessing Metabolic Stability
The cornerstone of in vitro metabolic stability assessment is the liver microsomal stability assay. Liver microsomes are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[2] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (Clint) and half-life (t1/2) in a simulated hepatic environment.
Below is a detailed, step-by-step protocol for conducting a comparative liver microsomal stability assay for a 7-bromo-substituted indazole and its non-brominated parent compound.
Objective: To determine and compare the in vitro metabolic half-life (t1/2) and intrinsic clearance (Clint) of a 7-bromo-substituted indazole and its corresponding non-brominated analogue.
Materials:
Test Compounds: 7-bromo-substituted indazole and non-brominated indazole (e.g., 10 mM stock solutions in DMSO).
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
Pooled Human Liver Microsomes (HLM) (e.g., from a reputable commercial supplier).
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Phosphate Buffer (100 mM, pH 7.4).
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis).
96-well incubation plates and sealing mats.
Incubator/shaker set to 37°C.
Centrifuge capable of holding 96-well plates.
LC-MS/MS system for bioanalysis.
Procedure:
Preparation of Reagents:
Thaw the pooled human liver microsomes on ice.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the desired final concentration (typically 1 µM).
Incubation:
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
Add the working solutions of the test and control compounds to designated wells.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and quenches the enzymatic activity.
Sample Processing:
Seal the plate and vortex thoroughly.
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
Carefully transfer the supernatant to a new 96-well plate for analysis.
Bioanalysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of tandem mass spectrometry provides high sensitivity and selectivity for accurate quantification in a complex biological matrix.[3]
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression of the initial, linear portion of the curve (slope = -k).
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the formula:
Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
This experimental design is consistent with guidelines from the FDA and EMA for in vitro drug-drug interaction studies.
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and potential metabolic outcomes, the following diagrams are provided.
Figure 1. Experimental workflow for the liver microsomal stability assay.
Figure 2. Potential metabolic pathways for a 7-bromo-substituted indazole.
Comparative Data and Interpretation
The primary output of this assay will be quantitative data on the metabolic stability of the tested compounds. For a robust comparison, it is essential to include both high and low-clearance control compounds to validate the assay performance.
Table 1: Illustrative Metabolic Stability Data in Human Liver Microsomes
Compound
t1/2 (min)
Clint (µL/min/mg protein)
7-Bromo-Indazole Derivative
[Experimental Value]
[Calculated Value]
Non-Brominated Analogue
[Experimental Value]
[Calculated Value]
Verapamil (High-Clearance Control)
< 10
> 70
Warfarin (Low-Clearance Control)
> 60
< 12
Interpretation of Results:
t1/2 (Half-life): A shorter half-life indicates lower metabolic stability, meaning the compound is more rapidly metabolized by liver enzymes.
Clint (Intrinsic Clearance): This value represents the intrinsic ability of the liver enzymes to metabolize the compound, independent of other physiological factors like blood flow. A higher Clint value signifies a higher rate of metabolism.
By comparing the t1/2 and Clint values of the 7-bromo-substituted indazole to its non-brominated counterpart, researchers can directly assess the impact of the bromine substitution on metabolic stability.
If the 7-bromo-indazole has a longer t1/2 and lower Clint: This suggests that the bromine atom at the 7-position sterically hinders or electronically deactivates the site of metabolism, thereby improving metabolic stability.
If the 7-bromo-indazole has a shorter t1/2 and higher Clint: This could indicate that the bromine substitution alters the compound's conformation or electronic properties in a way that makes it a better substrate for metabolizing enzymes at other positions on the molecule.
Conclusion and Future Directions
The assessment of metabolic stability is a critical step in the early stages of drug discovery. For novel 7-bromo-substituted indazoles, a thorough understanding of their metabolic fate is paramount. While this guide provides a comprehensive protocol and framework for this assessment, it is important to remember that in vitro data is a stepping stone. Promising candidates with acceptable in vitro metabolic stability should be further evaluated in more complex systems, such as hepatocytes (which contain both Phase I and Phase II enzymes), and eventually in in vivo pharmacokinetic studies.
By systematically applying the principles and protocols outlined in this guide, researchers can make more informed decisions in the lead optimization process, increasing the likelihood of developing potent, safe, and effective indazole-based therapeutics.
References
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
European Medicines Agency. (2012). Guideline on the investigation of drug interactions.[Link]
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
Kumar, V., & Sankar, R. (2021). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug metabolism and disposition, 27(11), 1350-1359.
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
Singh, S. S. (2006). Preclinical drug development: an overview.
Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human drug metabolism: from experiments to predictions. Toxicology and applied pharmacology, 189(3), 233-246.
Baranczewski, P., Stańczak, A., Sundberg, K., Tjus, H., Jansson, A., Garberg, P., & Bueters, T. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
protocols.io. (2021). Microsomal stability assay for human and mouse liver microsomes.[Link]
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1269-1295. [Link]
Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4776-4780.
Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. (2001). Journal of Medicinal Chemistry, 44(22), 3585-3592.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6687.
In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (2019). Drug Testing and Analysis, 11(8), 1264-1276.
Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. (2019). Molecular Pharmaceutics, 16(2), 898-906.
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics, 34(23), 5567-5576.
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules, 27(5), 1689.
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.[Link]
Benchmarking the Potency of 7-Bromo-Indazole Derivatives as Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling strategy. Overproduction of nitric oxide (NO) by nNOS is a key pathological event in various neurological disorders, making potent and selective inhibitors invaluable tools for both basic research and clinical development.[1][2][3] Among the chemical scaffolds explored, indazole derivatives, particularly those with bromine substitutions, have emerged as a promising class of nNOS inhibitors.
This guide provides an in-depth technical comparison of 7-bromo-indazole inhibitors, offering supporting experimental data and detailed protocols to objectively benchmark their potency and selectivity. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground all claims in authoritative sources.
The Target: Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide is a critical signaling molecule in the nervous system, but its overproduction by nNOS is implicated in excitotoxicity and neuronal damage.[1][4] Therefore, the development of small molecules that can selectively inhibit nNOS over its other isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is a primary goal to minimize off-target effects, such as cardiovascular complications.[1] The indazole ring system has proven to be an excellent platform for designing such selective inhibitors.[5]
Biochemical Potency Assessment: The [³H]-L-Arginine to [³H]-L-Citrulline Conversion Assay
The foundational method for determining the direct inhibitory effect of a compound on nNOS is a biochemical assay using purified recombinant enzyme. The most common and robust method measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline.[6][7]
Causality Behind Experimental Choices
This assay is the gold standard for in vitro potency determination because it directly measures the catalytic activity of the enzyme. By using a purified system, we eliminate confounding factors present in a cellular environment, providing a clear IC50 value that reflects the inhibitor's direct interaction with the enzyme. The use of a radiolabeled substrate offers high sensitivity and a direct readout of enzymatic turnover.
Experimental Protocol: nNOS Inhibition Assay
Materials:
Purified recombinant human nNOS
[³H]-L-arginine
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.1 mM CaCl₂, 100 µM tetrahydrobiopterin (BH₄), and 100 µM NADPH)
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
Dowex AG 50WX-8 resin (Na⁺ form)
Scintillation cocktail and counter
Procedure:
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and the purified nNOS enzyme.
Inhibitor Addition: Add varying concentrations of the 7-bromo-indazole test compound to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known nNOS inhibitor).
Initiation: Initiate the enzymatic reaction by adding [³H]-L-arginine.
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
Termination: Stop the reaction by adding the Stop Buffer.
Separation: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds the unreacted positively charged [³H]-L-arginine, while the neutral [³H]-L-citrulline flows through.
Quantification: Elute the [³H]-L-citrulline with water and quantify the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Comparative Potency of Indazole Derivatives
The following table summarizes the reported IC50 values for key indazole-based nNOS inhibitors, highlighting the impact of bromine substitution.
~10-fold more potent than 1H-indazole-7-carbonitrile[9]
-
-
-
-
Note: Data is compiled from multiple sources and experimental conditions may vary.
Cellular Potency Assessment: The Griess Assay
While biochemical assays are crucial for determining direct enzyme inhibition, a cellular assay is essential to assess a compound's performance in a more physiologically relevant context, taking into account factors like cell permeability and stability.[11] A common method for this is the Griess assay, which measures the accumulation of nitrite, a stable breakdown product of NO.[12]
Causality Behind Experimental Choices
This assay provides a more holistic view of the inhibitor's efficacy. By using a cell line engineered to overexpress nNOS, we can create a robust and reproducible system to measure the inhibition of NO production within a living cell. The Griess reaction is a simple, colorimetric method that is well-suited for high-throughput screening.
HEK293 cells stably overexpressing rat nNOS (or another suitable cell line)
Cell culture medium
Calcium ionophore (e.g., A23187)
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer)
Sodium nitrite standard solution
96-well microplate and reader
Procedure:
Cell Culture: Plate the nNOS-overexpressing cells in a 96-well plate and grow to a suitable confluency.
Inhibitor Treatment: Treat the cells with varying concentrations of the 7-bromo-indazole test compound for a predetermined time.
Enzyme Activation: Stimulate the cells with a calcium ionophore to activate nNOS.
Sample Collection: After a specific incubation period, collect the cell culture supernatant.
Griess Reaction: Add the Griess reagent to the supernatant samples in a new 96-well plate.
Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at approximately 540 nm using a microplate reader.
Quantification: Generate a standard curve using the sodium nitrite standard solution.
Data Analysis: Determine the nitrite concentration in each sample from the standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Validates the selectivity of the assay for nNOS.[11]
Note: Specific cellular IC50 values for a range of 7-bromo-indazole derivatives are less commonly reported in a comparative format and would require head-to-head testing for a direct comparison.
In Vivo Efficacy and Considerations
Ultimately, the therapeutic potential of an nNOS inhibitor is determined by its efficacy and safety in vivo. Animal models of neurodegenerative diseases, such as stroke and Parkinson's disease, are crucial for evaluating the in vivo effects of these compounds.[1][4][13] For instance, 3-bromo-7-nitroindazole has been shown to attenuate brain ischemic injury in a diabetic stroke model in rats.[13] In vivo studies also allow for the assessment of pharmacokinetic properties, such as brain penetration, and potential side effects. For example, some nNOS inhibitors have been shown to be effective in animal models without causing the hypertensive effects associated with non-selective NOS inhibition.[14]
Alternative nNOS Inhibitors for Comparison
To provide a broader context for the potency of 7-bromo-indazole derivatives, it is useful to compare them with other well-characterized nNOS inhibitors.
7-Nitroindazole (7-NI): A widely used selective nNOS inhibitor, often serving as a benchmark compound.[8][14]
Nω-Nitro-L-arginine methyl ester (L-NAME): A non-selective NOS inhibitor, useful as a control to demonstrate the effects of broad NOS inhibition.
S-Methyl-L-thiocitrulline (SMTC): A potent and selective nNOS inhibitor.[4]
Conclusion
This guide provides a framework for the comprehensive evaluation of 7-bromo-indazole derivatives as nNOS inhibitors. The combination of robust biochemical and cellular assays is critical for accurately determining potency and selectivity. The available data indicates that the 7-bromo-indazole scaffold is a promising starting point for the development of potent and selective nNOS inhibitors with therapeutic potential in a range of neurodegenerative disorders. Further structure-activity relationship studies, guided by the principles and protocols outlined here, will be instrumental in optimizing these compounds for clinical translation.
References
Bland-Ward, P.A., Pitcher, A., Wallace, P., et al. (1994). Isoform selectivity of indazole-based nitric oxide synthase inhibitors. Br. J. Pharmacol., 112, 351P.
Mukherjee, P., Cinelli, M. A., & Silverman, R. B. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society reviews, 43(19), 6814–6838.
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2009). PubMed Central. Available at: [Link]
Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. (2014). Semantic Scholar. Available at: [Link]
Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition. (2020). PubMed Central. Available at: [Link]
Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. (2014). Royal Society of Chemistry. Available at: [Link]
Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (2009). PubMed. Available at: [Link]
Assay: Inhibition of nNOS assessed as conversion of L-[3H]arginine to L-[3H]citrulline (CHEMBL1002712). ChEMBL. Available at: [Link]
Protocol Griess Test. (2019). protocols.io. Available at: [Link]
Analysis of Neuronal NO Synthase Under Single-Turnover Conditions: Conversion of Nomega-hydroxyarginine to Nitric Oxide and Citrulline. (1998). PubMed. Available at: [Link]
High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. (2021). National Institutes of Health. Available at: [Link]
7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. (1993). PubMed. Available at: [Link]
Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. (1996). PubMed. Available at: [Link]
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2021). National Institutes of Health. Available at: [Link]
(Top) Stepwise conversion of L‐arginine to L‐citrulline and ⋅NO... (2020). ResearchGate. Available at: [Link]
Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle. (2004). PubMed. Available at: [Link]
The IC 50 values calculated from the dose-response curves. (2013). ResearchGate. Available at: [Link]
A Comparative Analysis of 7-Bromo-Indazole Versus Other Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Navigating Key Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly in...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Navigating Key Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an in-depth comparative analysis of 7-bromo-indazole against three other widely employed heterocyclic systems: benzimidazole, indole, and pyrazole. By examining their physicochemical properties, synthetic accessibility, metabolic stability, and performance in drug discovery applications, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
Introduction: The Privileged Role of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of approved drugs, owing to their ability to present functional groups in a defined three-dimensional space, engage in a variety of non-covalent interactions with biological targets, and fine-tune physicochemical properties.[1] Among these, indazole, benzimidazole, indole, and pyrazole are considered "privileged scaffolds" due to their recurrence in bioactive molecules. The strategic introduction of a bromine atom, as in 7-bromo-indazole, offers a versatile handle for further chemical modification, making it a particularly interesting starting point for library synthesis and structure-activity relationship (SAR) studies.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold, such as its acidity/basicity (pKa) and lipophilicity (LogP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.
Lipophilicity: The bromine atom in 7-bromo-indazole significantly increases its lipophilicity compared to the parent indazole and other un-substituted scaffolds. This can enhance membrane permeability but may also increase non-specific binding and metabolic liability if not properly balanced.
Acidity and Basicity: The indazole and pyrazole scaffolds possess both weakly acidic and weakly basic nitrogen atoms, allowing them to act as hydrogen bond donors and acceptors. Benzimidazole is more basic, while the indole NH is significantly more acidic. The predicted pKa of 7-bromo-indazole's NH group suggests it is a weak acid. These properties are crucial for forming key interactions with protein targets. For instance, the ability of the indazole scaffold to act as a bioisostere for indole is partly due to the shared hydrogen-bonding capability of the N-H group.[5]
Synthetic Accessibility: A Practical Comparison
The ease and versatility of scaffold functionalization are critical considerations for medicinal chemistry campaigns. The bromine atom at the 7-position of 7-bromo-indazole provides a key advantage in this regard, serving as a versatile handle for a variety of cross-coupling reactions.
Synthesis of 7-Bromo-Indazole Derivatives
A common and efficient method for the synthesis of 7-substituted indazoles involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole
This protocol describes a general procedure for the arylation of a 7-bromo-indazole derivative.
To a solution of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 equivalent) in DMF, add (4-methoxyphenyl)boronic acid (1.2 equivalents) and K₂CO₃ (2 equivalents).
Degas the mixture with argon for 15 minutes.
Add PdCl₂(PPh₃)₂ (0.1 equivalents) to the reaction mixture.
Heat the reaction mixture at reflux under an argon atmosphere for 48 hours.
After cooling, pour the mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired C7-arylated indazole.[6]
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling of 7-bromo-indazole.
Comparative Synthetic Utility
7-Bromo-Indazole: The C-Br bond allows for a wide range of late-stage functionalization via well-established cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), providing rapid access to diverse chemical matter.[6][7]
Benzimidazole: Typically synthesized via condensation of o-phenylenediamines with aldehydes or carboxylic acids. Functionalization often requires pre-functionalized starting materials.
Indole: A plethora of named reactions exist for indole synthesis (Fischer, Reissert, etc.). C-H functionalization is an active area of research but can sometimes lead to regioselectivity issues.
Pyrazole: Generally synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. Functionalization can be directed by the substitution pattern of the starting materials.
The presence of the bromo-substituent on the indazole ring provides a distinct advantage in terms of synthetic tractability and the ability to readily explore SAR at that position.
Metabolic Stability: Indazole as a Bioisosteric Replacement
Metabolic stability is a crucial parameter in drug design, as rapid metabolism can lead to poor bioavailability and short duration of action. The indazole scaffold is often employed as a bioisostere for indole and other heterocycles to improve metabolic properties.[5]
DOT Diagram: Bioisosteric Replacement Strategy
Caption: Indazole as a bioisosteric replacement for indole to improve metabolic stability.
A comparative study on androgen receptor antagonists demonstrated that replacing an indole core with an indazole scaffold significantly improved metabolic stability. The indole-containing compound had a half-life (t₁/₂) of 12.35 minutes in mouse liver microsomes, whereas the corresponding indazole analog showed a t₁/₂ of 53.71 minutes.[8] This improvement is attributed to the alteration of the electronic properties of the ring system, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Liver microsomes (e.g., human, rat, or mouse)
Phosphate buffer (pH 7.4)
NADPH regenerating system
Acetonitrile (for quenching)
Internal standard
LC-MS/MS system for analysis
Procedure:
Prepare a working solution of the test compound in phosphate buffer.
In a 96-well plate, add the test compound solution and pre-warmed liver microsomes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate the plate at 37°C with shaking.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[9][10]
Performance in Drug Discovery: A Kinase Inhibitor Case Study
The choice of heterocyclic scaffold can have a profound impact on the potency and selectivity of a drug candidate. A comparative analysis of kinase inhibitors targeting VEGFR-2 provides a compelling example.
Both indazole and benzimidazole scaffolds are prevalent in kinase inhibitors, often interacting with the hinge region of the kinase domain.[11][12]
While direct comparison of 7-bromo-indazole derivatives with other scaffolds against VEGFR-2 is limited in the public domain, the indazole core is a well-validated and highly potent scaffold for this target class.[14] The bromine atom at the 7-position can be strategically utilized to probe a specific pocket within the kinase active site, potentially enhancing potency or selectivity. For instance, in the development of FLT3 inhibitors, a benzimidazole-indazole hybrid scaffold demonstrated potent low nanomolar activity.[15]
DOT Diagram: Kinase Inhibition Mechanism
Caption: Heterocyclic kinase inhibitors compete with ATP by binding to the hinge region.
Conclusion and Future Perspectives
The comparative analysis reveals that 7-bromo-indazole is a highly valuable scaffold in drug discovery, offering a unique combination of properties:
Versatile Synthetic Handle: The 7-bromo substituent provides a powerful tool for rapid lead optimization and library synthesis through a variety of cross-coupling reactions.
Favorable Physicochemical Properties: The indazole core offers a balanced profile of lipophilicity and hydrogen bonding capabilities.
Improved Metabolic Stability: As a bioisostere of indole, the indazole scaffold often confers enhanced metabolic stability, a critical attribute for developing viable drug candidates.
Proven Performance: The indazole scaffold is a core component of numerous approved and clinical-stage drugs, particularly in the area of kinase inhibition.
While benzimidazole, indole, and pyrazole each have their own merits and have been successfully employed in numerous drug discovery programs, 7-bromo-indazole stands out for its synthetic tractability and its potential to address metabolic liabilities associated with other scaffolds. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of scaffolds like 7-bromo-indazole will undoubtedly play a pivotal role in the future of drug discovery.
A Researcher's Guide to Cross-Reactivity Profiling of 7-Bromo-Indazole-Based Kinase Inhibitors
The 7-bromo-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its unique electronic properties and ability to form key hydroge...
Author: BenchChem Technical Support Team. Date: January 2026
The 7-bromo-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug discovery campaigns. However, as with any kinase inhibitor development program, a deep understanding of a compound's selectivity is paramount. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of representative indazole-based compounds, supported by experimental data and detailed methodologies, to aid researchers in objectively assessing the performance and potential off-target effects of this important class of molecules.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology in their ATP-binding sites. Consequently, achieving absolute selectivity for a single kinase is a formidable challenge.[1] Cross-reactivity profiling, the process of screening a compound against a large panel of kinases, is therefore a critical step in preclinical development.[2] This process allows for:
Identification of Off-Target Liabilities: Unintended inhibition of kinases can lead to adverse effects. Early identification of these off-targets allows for medicinal chemistry efforts to mitigate these interactions.
Discovery of Novel Therapeutic Opportunities: A compound that inhibits multiple kinases may be effective in treating complex diseases driven by redundant signaling pathways. This "polypharmacology" can be a desirable attribute if the off-targets are therapeutically relevant.
Mechanistic Deconvolution of Cellular Phenotypes: Understanding the full spectrum of a compound's targets is essential for accurately interpreting the results of cell-based assays and in vivo studies.
Comparative Cross-Reactivity Profiles of Indazole-Based Kinase Inhibitors
While a comprehensive, publicly available dataset comparing a series of 7-bromo-indazole compounds is limited, we can draw valuable insights by examining well-characterized indazole-based inhibitors. Here, we compare the selectivity profiles of UNC2025, a potent MER/FLT3 inhibitor, SGI-7079, an AXL inhibitor, and BMS-777607, a multi-targeted inhibitor of the MET kinase family. While not all are strictly 7-bromo-indazole derivatives, they represent the broader indazole class and highlight the diverse selectivity profiles that can be achieved from related scaffolds.
Table 1: Kinase Inhibition Profile of UNC2025
UNC2025 is a potent, orally bioavailable dual inhibitor of MER and FLT3 kinases.[3][4][5] Its selectivity has been extensively profiled against a large panel of kinases.
Kinase Target
IC50 (nM)
MER
0.74
FLT3
0.8
TRKA
1.67
TRKC
4.38
TYRO3
5.83
KIT
8.18
AXL
122
MET
364
Data sourced from MedchemExpress and ACS Publications.[3][4]
UNC2025 demonstrates remarkable potency for its primary targets, MER and FLT3.[3][4] It maintains a high degree of selectivity against the closely related TAM family member AXL (>160-fold) but shows less selectivity against TYRO3.[3][4]
Table 2: Kinase Inhibition Profile of SGI-7079
Kinase Target
IC50 (nM)
AXL
58
MER
Potent, low nM
Tyro3
Potent, low nM
Syk
Potent, low nM
Flt1
Potent, low nM
Flt3
Potent, low nM
Jak2
Potent, low nM
TrkA
Potent, low nM
TrkB
Potent, low nM
PDGFRβ
Potent, low nM
Ret
Potent, low nM
Data sourced from Selleck Chemicals and AbMole BioScience.[6][8]
SGI-7079 is a multi-targeted inhibitor with potent activity against the TAM family (AXL, MER, Tyro3) and a number of other receptor tyrosine kinases.[6][9] This broader profile contrasts with the more focused activity of UNC2025.
Table 3: Kinase Inhibition Profile of BMS-777607
BMS-777607 is a selective inhibitor of the c-Met receptor tyrosine kinase and other members of the Met family.[10][11]
BMS-777607 is a potent inhibitor of AXL, RON, c-Met, and TYRO3, showcasing a distinct selectivity profile focused on the Met and TAM kinase families.[10]
Signaling Pathway Context: AXL and MER
Understanding the signaling pathways in which these kinases operate is crucial for predicting the cellular consequences of their inhibition. AXL and MER are both members of the TAM (Tyro3, AXL, MER) family of receptor tyrosine kinases, which play key roles in cell survival, proliferation, and immune regulation.[12]
AXL Signaling Pathway
AXL is activated by its ligand, Gas6, leading to the activation of several downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.[13][14][15][16]
AXL signaling pathway leading to cell proliferation and migration.
MER Signaling Pathway
Similar to AXL, MER is activated by ligands such as Gas6 and Protein S, leading to the activation of downstream signaling cascades like PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation.[12][17]
MER signaling pathway promoting cell survival.
Experimental Protocols for Cross-Reactivity Profiling
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. A luminescence-based in vitro kinase assay, such as the Kinase-Glo® assay, is a robust and high-throughput method for determining the IC50 values of an inhibitor against a large panel of kinases.[18][19][20]
Experimental Workflow for Kinase Cross-Reactivity Profiling
Workflow for determining the cross-reactivity profile of a kinase inhibitor.
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of a test compound against a single kinase. To perform a cross-reactivity screen, this protocol would be repeated for each kinase in the panel.
Materials:
Recombinant human kinases
Kinase-specific substrates
ATP
7-bromo-indazole-based test compound
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Luminescent kinase assay kit (e.g., Kinase-Glo®)
White, opaque 96-well or 384-well plates
Multichannel pipette or liquid handling system
Luminometer
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of the 7-bromo-indazole-based compound in 100% DMSO.
Create a serial dilution of the compound in DMSO.
Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
Assay Plate Setup:
Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
Kinase Reaction Mixture:
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
Add this mixture to each well of the assay plate.
Kinase Reaction Initiation:
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of ATP-competitive inhibition.
Incubation:
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Signal Detection:
Add the luminescent kinase assay reagent (e.g., Kinase-Glo® Reagent) to each well. This reagent will stop the kinase reaction and measure the amount of remaining ATP.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence in each well using a luminometer.
Plot the luminescence signal (inversely proportional to kinase activity) against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The 7-bromo-indazole scaffold is a valuable starting point for the development of novel kinase inhibitors. However, as demonstrated by the comparative analysis of related indazole-based compounds, small structural modifications can lead to significant differences in selectivity profiles. A thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of good science, enabling the accurate interpretation of biological data and the development of safer, more effective medicines. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own cross-reactivity profiling studies and make informed decisions in their drug discovery programs.
References
Mishra, A., et al. (2020). A pathway map of AXL receptor-mediated signaling network. PLoS ONE, 15(8), e0237141. [Link]
ResearchGate. (n.d.). Schematic representation of Axl signaling pathway. Retrieved from [Link]
ResearchGate. (n.d.). Basic structure, signaling pathways and activation of AXL. Retrieved from [Link]
ResearchGate. (n.d.). AXL structure, signaling, and effector pathways. Retrieved from [Link]
ResearchGate. (n.d.). Structure, ligands, and signaling of MERTK. Retrieved from [Link]
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). AXL (AXL receptor tyrosine kinase). Retrieved from [Link]
Zhang, W., et al. (2014). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Journal of Clinical Investigation, 124(11), 4849-4861. [Link]
The Chemical Probes Portal. (n.d.). UNC2025. Retrieved from [Link]
Liu, J., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7126-7137. [Link]
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
Linger, R. M., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(18), 4964-4970. [Link]
Kufareva, I., et al. (2014). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Bioinformatics, 30(24), 3495-3502. [Link]
Biocompare. (n.d.). SGI-7079 from Aladdin Scientific. Retrieved from [Link]
NET. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]
Liu, J., et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Journal of Medicinal Chemistry, 57(16), 7126-7137. [Link]
Brand, T. M., et al. (2015). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget, 6(13), 11187-11204. [Link]
National Center for Biotechnology Information. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]
National Institutes of Health. (n.d.). Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine. Retrieved from [Link]
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
National Institutes of Health. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Retrieved from [Link]
Wikipedia. (n.d.). Receptor tyrosine kinase. Retrieved from [Link]
PubMed. (2019). Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
Semantic Scholar. (2024). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of 7-Bromo-1H-indazole-3-carboxylic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-Bromo-1H-indazole-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-Bromo-1H-indazole-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The causality behind these protocols is grounded in the chemical nature of the compound and the regulatory frameworks established by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). 7-Bromo-1H-indazole-3-carboxylic acid is a halogenated organic compound. This classification is paramount, as halogenated wastes are subject to specific, stringent disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.
Hazard Assessment and Regulatory Framework
Understanding the Risk Profile
While specific toxicity data for 7-Bromo-1H-indazole-3-carboxylic acid is not extensively published, its structure provides key indicators for hazard assessment. As an analogue of other brominated indazole carboxylic acids, it should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3][4] The primary risk in disposal stems from its classification as a halogenated organic compound .
Governing Regulations
The disposal of this chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.[5][6] The RCRA establishes the framework for the proper management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave." Furthermore, OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that laboratory personnel are trained and informed about the hazards of the chemicals they handle.[7][8][9][10]
Core Disposal Principles: A Self-Validating System
Proper disposal is more than a final step; it's an integrated process. Each stage is designed to ensure safety and compliance at the next, creating a self-validating workflow.
Waste Minimization: The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required for your experiments and reduce the scale of experiments where feasible.[15][16]
Segregation: This is the most critical principle. Halogenated organic waste must always be collected separately from non-halogenated waste.[13][14] Co-mingling these waste streams leads to cross-contamination, dramatically increases disposal costs, and can result in regulatory fines. The reason for this is that halogenated compounds require specific high-temperature incineration conditions to ensure complete destruction and prevent the formation of dioxins and other toxic byproducts.
Proper Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[5][17] Using the original container is often a good practice, provided it is not compromised.[17]
Clear Labeling: Every waste container must be accurately labeled the moment the first drop of waste is added.[14][15] This prevents the generation of "unknowns," which are extremely hazardous and expensive to dispose of.
Detailed Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from its generation in the lab to its readiness for final disposal.
Phase 1: In-Lab Waste Accumulation
This phase occurs at the point of generation, typically within a designated Satellite Accumulation Area (SAA) .[16][17]
Select the Correct Waste Container: Obtain a clean, dry container designated specifically for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene) and have a screw-top cap.
Label the Container: Before adding any waste, affix a hazardous waste tag to the container. The label must include:
The full chemical name: "7-Bromo-1H-indazole-3-carboxylic acid" (no formulas or abbreviations).
An accurate list of all components and their approximate percentages if it is a solution.
The relevant hazard characteristics (e.g., "Irritant").
The date accumulation started.
Deposit the Waste: Carefully transfer the 7-Bromo-1H-indazole-3-carboxylic acid waste (whether solid or in solution) into the labeled container.
Secure the Container: Immediately after adding waste, securely close the container. Containers must remain closed at all times except when actively adding waste. [14][16] This is an OSHA and EPA requirement to prevent the release of vapors and avoid spills.
Store in SAA: Place the container in your lab's designated SAA. This area should be under the control of laboratory personnel, away from drains, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Phase 2: Preparing for Disposal Pickup
Monitor Fill Level: Do not overfill the waste container. Stop adding waste when it reaches 90% capacity to allow for vapor expansion.
Request Pickup: Once the container is full or you have no more of this specific waste to add, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
Ensure Final Labeling is Correct: Double-check that the waste tag is complete and accurate before the scheduled pickup. Incomplete information will result in EHS rejecting the container.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate risk.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: For a small spill of solid material, and only if you are trained and comfortable doing so:
Don appropriate PPE (gloves, goggles, lab coat).
Gently cover the spill with an absorbent material or a chemical spill pillow to prevent the dust from becoming airborne.
Carefully sweep up the material and place it in a designated hazardous waste container, labeling it as "Spill Debris containing 7-Bromo-1H-indazole-3-carboxylic acid."
Manage Large Spills: For large spills or any spill you are not equipped to handle, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.[18]
Decontaminate: Thoroughly clean the spill area after the material has been removed. All cleaning materials must also be disposed of as hazardous waste.[18]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 7-Bromo-1H-indazole-3-carboxylic acid waste in a laboratory setting.
Caption: Workflow for compliant disposal of halogenated waste.
References
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). Vertex Safety Resources. [Link]
Chemical Safety in Labs: Handling and Storage . (2024). YOUTH Clean Tech. [Link]
Management of Waste . (1995). Prudent Practices in the Laboratory. National Academies Press (US). [Link]
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
Laboratory Environmental Sample Disposal Information Document . (2012). U.S. Environmental Protection Agency. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2024). Daniels Health. [Link]
Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health & Safety. [Link]
Personal protective equipment for handling 7-Bromo-1H-indazole-3-carboxylic acid
Essential Safety and Handling Guide: 7-Bromo-1H-indazole-3-carboxylic acid A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations This guide provides essential safety and l...
Author: BenchChem Technical Support Team. Date: January 2026
Essential Safety and Handling Guide: 7-Bromo-1H-indazole-3-carboxylic acid
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations
This guide provides essential safety and logistical information for the handling of 7-Bromo-1H-indazole-3-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety standards and expert experience.
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Bromo-1H-indazole-3-carboxylic acid is not currently available. The following safety recommendations are based on the known hazards of a structurally similar compound, 5-Bromo-1H-indazole-3-carboxylic acid, and general best practices for handling hazardous chemicals in a laboratory setting as outlined by the Occupational Safety and Health Administration (OSHA).[1][2] It is imperative to conduct a thorough risk assessment prior to handling this chemical.
Hazard Identification and Risk Assessment
Based on the Safety Data Sheet for the structural analog, 5-Bromo-1H-indazole-3-carboxylic acid, 7-Bromo-1H-indazole-3-carboxylic acid should be handled as a hazardous substance with the following potential risks[2][3]:
Acute Toxicity (Oral): Harmful if swallowed.[2][3]
Respiratory Irritation: May cause respiratory tract irritation.[2][3]
Given these potential hazards, a comprehensive Chemical Hygiene Plan (CHP) is required for laboratories handling this compound.[4][5][6][7] This plan should be readily accessible to all personnel and include specific standard operating procedures for the use of this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to minimize exposure.[6][8] The following table summarizes the recommended PPE for handling 7-Bromo-1H-indazole-3-carboxylic acid.
Body Part
Personal Protective Equipment
Specifications and Rationale
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double gloving is advised when handling larger quantities or for prolonged periods.[1][8][9]
Eyes
Safety glasses with side shields or goggles
Provides protection against splashes and airborne particles.[1][3]
Face
Face shield
To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities of the solid.[1][10]
Body
Laboratory coat
A standard lab coat is required to protect against skin contact. Ensure it is fully buttoned.
Respiratory
NIOSH-approved respirator
Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[1][10]
Adherence to the following procedural steps is essential for the safe handling of 7-Bromo-1H-indazole-3-carboxylic acid.
Preparation and Engineering Controls
Designated Area: All work with 7-Bromo-1H-indazole-3-carboxylic acid should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][11]
PPE Inspection: Before beginning any work, inspect all PPE to ensure it is in good condition and appropriate for the task.
Handling the Solid Compound
Wear Full PPE: Don all required personal protective equipment as detailed in the table above.
Avoid Dust Formation: When transferring the solid material, use tools such as a spatula and avoid creating dust.[1][2]
Weighing: If possible, weigh the compound directly in the receiving vessel within the chemical fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.
Container Management: Keep the container tightly closed when not in use.[12][13]
Emergency Procedures: Spill and Exposure Response
Spill Response
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for responding to a chemical spill.
Exposure Response
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.[2][3]
Disposal Plan
All waste containing 7-Bromo-1H-indazole-3-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
Waste Collection: Collect all waste in a clearly labeled, sealed container.
Labeling: The label should include the chemical name and associated hazards.
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.
References
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Occupational Safety and Health Administration. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
OSHA. (n.d.). Personal Protective Equipment. 29 CFR 1910.132. Occupational Safety and Health Administration. Retrieved from [Link]
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]